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Core Science & Biosynthesis

Foundational

Cbz-4-Methoxy-L-Phenylalanine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Cbz-4-Methoxy-L-Phenylalanine Abstract N-Carbobenzyloxy-4-methoxy-L-phenylalanine (Cbz-4-Methoxy-L-Phenylalanine) is a crucial derivative of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Cbz-4-Methoxy-L-Phenylalanine

Abstract

N-Carbobenzyloxy-4-methoxy-L-phenylalanine (Cbz-4-Methoxy-L-Phenylalanine) is a crucial derivative of the non-natural amino acid 4-Methoxy-L-phenylalanine, distinguished by the presence of a methoxy group on the phenyl ring and a benzyloxycarbonyl (Cbz) protecting group on the α-amine. This modification imparts unique physicochemical properties that are highly valuable in the field of peptide chemistry and drug discovery. The Cbz group provides robust protection under various reaction conditions, particularly in solid-phase peptide synthesis (SPPS), while the methoxy substituent allows for fine-tuning of electronic and hydrophobic properties of the final peptide. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Cbz-4-Methoxy-L-Phenylalanine, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Peptide Synthesis

In the intricate landscape of peptide synthesis, the choice of amino acid building blocks is paramount to the structure, stability, and function of the final product. Non-natural amino acids, such as 4-Methoxy-L-phenylalanine, offer unique advantages for designing novel biomolecules.[1] The introduction of a methoxy group to the phenylalanine side chain can alter hydrophobicity and electronic properties, influencing interactions with biological targets, improving metabolic stability, or enhancing receptor binding affinity.[1]

Protecting the α-amine group is a critical step in controlling peptide bond formation. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a classical and highly effective protecting group.[2] Its stability in the acidic conditions often used for removing side-chain protecting groups (e.g., trifluoroacetic acid for Boc or tBu groups) and its selective removal via catalytic hydrogenation make it an invaluable tool in orthogonal synthesis strategies.[2] Cbz-4-Methoxy-L-Phenylalanine thus serves as a specialized building block that combines the benefits of a functionalized side chain with a robust and reliable N-terminal protecting group, enabling innovation in peptide science.[1]

Physicochemical and Spectroscopic Profile

The unique structure of Cbz-4-Methoxy-L-Phenylalanine dictates its physical and chemical behavior. A summary of its core properties is presented below.

Core Chemical and Physical Properties

The fundamental properties of Cbz-4-Methoxy-L-Phenylalanine are summarized in Table 1, providing essential data for laboratory handling and reaction setup.

PropertyValueSource(s)
CAS Number 17554-34-6[3]
Molecular Formula C₁₈H₁₉NO₅[3]
Molecular Weight 329.3 g/mol
IUPAC Name (2S)-3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Appearance White to off-white powder/solid[4]
Purity Typically ≥99%[3]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[5]
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methoxy group (-OCH₃) would appear as a sharp singlet around 3.7-3.8 ppm. The aromatic protons of the 4-methoxyphenyl ring would appear as two doublets in the 6.8-7.2 ppm region. The protons of the benzyl group of the Cbz protector would be visible as a multiplet around 7.3-7.4 ppm (for the phenyl ring) and a characteristic singlet around 5.1 ppm (for the -CH₂- protons). The α- and β-protons of the amino acid backbone would appear in the 3.0-4.6 ppm range.

¹³C NMR Spectroscopy: The carbon NMR would provide complementary information. Key expected signals include the carboxylic acid carbonyl (~175 ppm), the urethane carbonyl of the Cbz group (~156 ppm), various aromatic carbons (114-159 ppm), the benzyl -CH₂- carbon (~67 ppm), the methoxy carbon (~55 ppm), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak. In positive ion mode, this would correspond to [M+H]⁺ at m/z 330.3 or [M+Na]⁺ at m/z 352.3.

Synthesis and Purification

The synthesis of Cbz-4-Methoxy-L-Phenylalanine is typically achieved through a standard N-protection reaction, a variant of the Schotten-Baumann reaction, which is a reliable method for acylating amines.

Synthesis Pathway

The primary synthetic route involves the reaction of 4-Methoxy-L-phenylalanine with benzyl chloroformate (Cbz-Cl) under alkaline conditions to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate. The base neutralizes the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Methoxy-L-phenylalanine P Schotten-Baumann Reaction (Aqueous-Organic Solvent) A->P B Benzyl Chloroformate (Cbz-Cl) B->P C Aqueous Base (e.g., NaOH, Na2CO3) C->P pH Control D Cbz-4-Methoxy-L-Phenylalanine P->D Acidification & Precipitation E Salt (e.g., NaCl) P->E F Water P->F

Caption: General workflow for the synthesis of Cbz-4-Methoxy-L-Phenylalanine.

Detailed Synthesis Protocol

This protocol provides a self-validating system for the synthesis and isolation of the target compound.

  • Dissolution: Dissolve 4-Methoxy-L-phenylalanine (1 equivalent) in an aqueous solution of a suitable base, such as 1M sodium hydroxide, at 0-5 °C with stirring.

  • Reagent Addition: Slowly and simultaneously add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) and an additional aliquot of the base solution. The key is to maintain a basic pH (pH 8-10) throughout the addition to ensure the amino group remains deprotonated and nucleophilic.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the aqueous mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

  • Isolation: Carefully acidify the aqueous layer with a cold acid solution (e.g., 1M HCl) to a pH of ~2. The desired product, Cbz-4-Methoxy-L-Phenylalanine, is insoluble in acidic water and will precipitate out as a white solid.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.

Applications in Peptide Science

The primary application of Cbz-4-Methoxy-L-Phenylalanine is as a building block in peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The Cbz group's stability to the acidic reagents (like TFA) used in the common Fmoc/tBu orthogonal protection strategy makes it an excellent choice for protecting the N-terminal amino acid of a peptide sequence.[2]

The general workflow for incorporating Cbz-4-Methoxy-L-Phenylalanine as the final amino acid in an SPPS protocol is outlined below.

SPPS_Workflow cluster_notes Key Insights Start Start with Resin-Bound Peptide (Free N-terminus) Coupling Cbz-4-Methoxy-L-Phe + Coupling Reagents (HBTU/DIEA) Start->Coupling Final Coupling Step Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Remove Excess Reagents Cleavage Global Deprotection & Cleavage from Resin (e.g., TFA cocktail) Wash1->Cleavage Prepare for Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Isolate Crude Peptide Note1 The Cbz group is stable to the TFA used in the cleavage step. This ensures the final peptide remains N-terminally protected.

Caption: Workflow for N-terminal capping with Cbz-4-Methoxy-L-Phe in SPPS.

Experimental Protocol: Peptide Coupling
  • Resin Preparation: Start with the peptide-resin having a free N-terminal amine, swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve Cbz-4-Methoxy-L-Phenylalanine (3 eq.), a coupling agent like HBTU (2.9 eq.), and an activator base like HOBt (3 eq.) in DMF. Add a tertiary amine base such as DIEA (6 eq.) to this solution to activate the carboxylic acid for amide bond formation.[2]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the complete consumption of the free primary amines on the resin, indicating a successful coupling reaction.

  • Washing: After completion, thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove all soluble reagents and byproducts.[2] The resin now carries the N-terminally Cbz-protected peptide.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA, to cleave the peptide from the resin and remove acid-labile side-chain protecting groups simultaneously. The Cbz group remains intact during this process.

  • Isolation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Reactivity, Stability, and Safety

Chemical Stability and Reactivity
  • Stability: The compound is stable under recommended storage conditions (cool, dry).[5] The Cbz protecting group is notably stable to acidic conditions (e.g., TFA, HBr in acetic acid) and mildly basic conditions, but it is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), sodium in liquid ammonia, or strong acids like HBr/acetic acid.[2]

  • Reactivity: The primary site of reactivity for peptide synthesis is the carboxylic acid group, which is activated to form an amide bond.

  • Incompatibilities: Avoid strong oxidizing agents.[5]

Safety and Handling
  • Potential Health Effects: May be harmful if inhaled or swallowed. It may cause irritation to the respiratory tract, skin, and eyes.[5][9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[9][10]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5] Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[5]

Conclusion

Cbz-4-Methoxy-L-Phenylalanine stands as a highly specialized and enabling reagent in modern peptide science. Its unique combination of a sterically and electronically influential methoxy group and a robust, selectively removable N-terminal Cbz protecting group provides researchers with a powerful tool for creating novel peptides with tailored properties. Understanding its chemical characteristics, synthesis, and proper application in SPPS workflows is essential for leveraging its full potential in the development of next-generation therapeutics and research probes.

References

  • AAPPTec, LLC. MSDS - Safety Data Sheet for Fmoc-(FmocHmb)Phe-OH. (Note: While for a different compound, it outlines typical hazards for protected amino acids). [Link]

  • PubChem - NIH. Cbz-N-methyl-L-phenylalanine. [Link]

  • Springer Nature. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

  • Royal Society of Chemistry. Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Published April 27, 2018. [Link]

  • MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Published June 05, 2021. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • BMRB. bmse000045 L-Phenylalanine. [Link]

  • MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Published June 05, 2021. [Link]

Sources

Exploratory

The Strategic Incorporation of Cbz-4-Methoxy-L-Phenylalanine in Peptide Drug Discovery: A Mechanistic Guide

Abstract Cbz-4-Methoxy-L-phenylalanine is a cornerstone in the design and synthesis of novel peptides for therapeutic and research applications. This in-depth technical guide elucidates the mechanistic role of this non-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cbz-4-Methoxy-L-phenylalanine is a cornerstone in the design and synthesis of novel peptides for therapeutic and research applications. This in-depth technical guide elucidates the mechanistic role of this non-natural amino acid derivative, moving beyond a traditional pharmacological "mechanism of action" to explore its function as a strategic building block in peptide chemistry. We will delve into the rationale behind its use, its impact on the physicochemical and biological properties of peptides, and provide detailed protocols for its application in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of Cbz-4-Methoxy-L-phenylalanine in their work.

Introduction: The Significance of Non-Natural Amino Acids in Peptide Design

The therapeutic potential of peptides is often limited by their poor metabolic stability, low bioavailability, and suboptimal receptor affinity. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations. Cbz-4-Methoxy-L-phenylalanine, a derivative of L-phenylalanine, offers two key modifications: the N-terminal carbobenzyloxy (Cbz) protecting group and the 4-methoxy substitution on the phenyl ring. These features provide medicinal chemists with precise control over peptide synthesis and the ability to fine-tune the properties of the final molecule.[1][]

The Dual "Mechanism of Action": A Tale of Protection and Modification

The "mechanism of action" of Cbz-4-Methoxy-L-phenylalanine is best understood through its dual roles in peptide synthesis and the resulting peptide's bioactivity.

The Carbobenzyloxy (Cbz) Group: A Shield for Controlled Synthesis

The Cbz group is a classic amine protecting group in peptide synthesis.[3] Its primary function is to prevent the highly reactive amino group of the phenylalanine derivative from participating in unwanted side reactions during peptide bond formation. This ensures the controlled, stepwise addition of amino acids to the growing peptide chain.

The mechanism of Cbz protection and deprotection is a fundamental concept in peptide chemistry:

  • Protection: The Cbz group is introduced by reacting the amino acid with benzyl chloroformate.

  • Stability: The Cbz group is stable under the conditions required for peptide coupling.[4][5]

  • Deprotection: The Cbz group is typically removed by catalytic hydrogenation, which cleaves the benzylic C-O bond, releasing the free amine and generating toluene and carbon dioxide as byproducts.[6] This orthogonal deprotection strategy allows for the selective removal of the Cbz group without affecting other protecting groups on the peptide.

Cbz_Deprotection Cbz_Protected Cbz-Protected Amino Acid Free_Amine Free Amine Cbz_Protected->Free_Amine Catalytic Hydrogenation (H2, Pd/C) Byproducts Toluene + CO2 Cbz_Protected->Byproducts Cleavage

Figure 1: Simplified workflow of Cbz group deprotection.

The 4-Methoxy Group: A Subtle Tweak with Profound Impact

The methoxy group at the para-position of the phenyl ring is the key to modulating the properties of the resulting peptide.[1] This modification influences:

  • Hydrophobicity and Electronic Properties: The methoxy group alters the electron density of the aromatic ring and increases its hydrophobicity compared to the hydroxyl group of tyrosine or the unsubstituted ring of phenylalanine. This can lead to enhanced interactions with hydrophobic pockets in target receptors or enzymes.[1]

  • Metabolic Stability: The methoxy group can protect the aromatic ring from enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides. This can increase the in vivo half-life of the peptide.

  • Receptor Binding Affinity: By altering the steric and electronic profile of the side chain, the 4-methoxy group can optimize the fit of the peptide into the binding pocket of its target, potentially increasing binding affinity and selectivity.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Cbz-4-Methoxy-L-phenylalanine is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow is as follows:

Experimental Protocol: Incorporation of Cbz-4-Methoxy-L-phenylalanine
  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid.

  • Deprotection of the N-terminal Amino Acid on the Resin: Remove the Fmoc or Boc protecting group from the resin-bound amino acid.

  • Activation of Cbz-4-Methoxy-L-phenylalanine: Activate the carboxyl group of Cbz-4-Methoxy-L-phenylalanine using a coupling reagent such as HBTU, HATU, or DIC/HOBt.

  • Coupling: Add the activated Cbz-4-Methoxy-L-phenylalanine to the deprotected resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform the final deprotection of all protecting groups and cleave the peptide from the resin.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection1 N-terminal Deprotection Start->Deprotection1 Activation Activate Cbz-4-Methoxy-L-Phe Deprotection1->Activation Coupling Couple to Resin Activation->Coupling Wash1 Wash Coupling->Wash1 Loop Repeat for next Amino Acid Wash1->Loop Loop->Deprotection1 Next cycle Final Final Deprotection & Cleavage Loop->Final End of sequence Purification Purify Peptide Final->Purification

Figure 2: General workflow for solid-phase peptide synthesis.

Case Studies and Structure-Activity Relationship (SAR) Insights

The use of 4-methoxy-L-phenylalanine is a valuable tool in structure-activity relationship (SAR) studies. By systematically replacing native aromatic amino acids with this derivative, researchers can probe the importance of hydrophobicity and electronic interactions at specific positions within a peptide sequence.[1]

Peptide Modification Observed Effect Potential Rationale
Replacement of Tyr with 4-Methoxy-L-PheIncreased receptor binding affinityEnhanced hydrophobic interactions in the binding pocket.
Replacement of Phe with 4-Methoxy-L-PheImproved metabolic stabilityBlockage of enzymatic hydroxylation at the para-position.
Incorporation into antimicrobial peptidesEnhanced membrane disruptionIncreased hydrophobicity leading to stronger interactions with bacterial membranes.

Conclusion

Cbz-4-Methoxy-L-phenylalanine is a versatile and powerful tool in the arsenal of the peptide chemist. Its "mechanism of action" is not that of a traditional drug, but rather a sophisticated chemical strategy to enable the synthesis of peptides with tailored properties. The Cbz group provides essential protection for controlled synthesis, while the 4-methoxy modification offers a means to fine-tune the biological activity and pharmacokinetic profile of the final peptide. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize the next generation of peptide-based therapeutics.

References

  • The Role of L-4-Methoxyphenylalanine in Advanced Peptide Synthesis. (2026, March 15).
  • Cas 17224-90-7,L-Phenylalanine, 4-nitro-N-[(phenylMethoxy)carbonyl]- | lookchem.
  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (2018, April 27).
  • N-Fmoc-4-(tert-butoxycarbonylmethoxy)
  • CAS 17554-34-6 (Cbz-4-Methoxy-L-phenylalanine) - BOC Sciences.
  • Developing deprotectase bioc
  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure.
  • 4-Methoxy-L-phenylalanine | 6230-11-1 - ChemicalBook. (2026, January 13).
  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021, June 5).
  • Antimicrobial activity of self-assembled structures formed by protected amino acids - ChemRxiv.
  • Cbz-N-methyl-L-phenylalanine 2899-07-2 wiki - Guidechem.
  • Non-Natural Phenylalanine in Peptide Design Guide - BOC Sciences Amino Acid. (2026, March 16).
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC.
  • L-Phenylalanine, 1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl - Echemi.
  • Fmoc-4-methyl-L-phenylalanine - Chem-Impex.
  • Cas 1161-13-3,N-Cbz-L-Phenylalanine | lookchem.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. (2004, May 15).
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI. (2023, January 6).
  • Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft M
  • The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Compar
  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives - Open Explor

Sources

Foundational

Comprehensive Spectroscopic Characterization of Cbz-4-Methoxy-L-Phenylalanine: A Technical Guide for Drug Development

Executive Summary & Chemical Context Cbz-4-Methoxy-L-Phenylalanine—also known as N-Benzyloxycarbonyl-O-methyl-L-tyrosine or Cbz-Tyr(Me)-OH—is a highly versatile, orthogonally protected amino acid derivative used extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Cbz-4-Methoxy-L-Phenylalanine—also known as N-Benzyloxycarbonyl-O-methyl-L-tyrosine or Cbz-Tyr(Me)-OH—is a highly versatile, orthogonally protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS) and the development of peptidomimetic drugs. It presents as a white crystalline solid with a melting point of approximately 172 °C[1].

In complex synthetic workflows, the carboxybenzyl (Cbz) group provides robust protection for the α-amino group against unwanted acylation, while the O-methyl ether protects the phenolic hydroxyl of the tyrosine core from alkylation[2]. For researchers and drug development professionals, validating the structural integrity, stereochemical purity, and isotopic distribution of this building block is a critical quality control step. This guide synthesizes the fundamental spectroscopic data (NMR, FT-IR, and ESI-MS) required to authenticate Cbz-4-Methoxy-L-Phenylalanine, explaining the physical causality behind each analytical observation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular framework of amino acid derivatives[3]. For Cbz-protected amino acids, the choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is preferred because its strong hydrogen-bonding capacity slows proton exchange, yielding sharp, distinct signals for the exchangeable carboxylic acid (-COOH) and amide (-NH) protons.

¹H NMR Analysis

The ¹H NMR spectrum of Cbz-Tyr(Me)-OH is characterized by distinct aliphatic, aromatic, and heteroatom-bound proton regions[3].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
~12.60 Broad Singlet (br s)1H-COOH : Highly deshielded due to the electron-withdrawing carbonyl. Broadened by hydrogen bonding.
~7.55 Doublet (d)1H-NH (Carbamate) : Couples with the chiral α-proton (J ≈ 8.0 Hz). Sharp in DMSO-d₆.
~7.25 - 7.35 Multiplet (m)5HCbz Aromatic Protons : The benzyl ring protons experience similar magnetic environments, appearing as a tightly coupled multiplet.
~7.15 Doublet (d)2HTyr C2, C6 Protons : Part of an AA'BB' system. Less shielded than the ortho protons.
~6.85 Doublet (d)2HTyr C3, C5 Protons : Strongly shielded by the electron-donating resonance effect of the O-methoxy group.
~4.95 Singlet (s) or ABq2HCbz -CH₂- : The benzylic protons of the protecting group. May appear as an AB quartet if rotation is restricted.
~4.15 - 4.25 Multiplet (m)1Hα-CH : Deshielded by the adjacent nitrogen and carboxylate groups; couples with the -NH and β-CH₂.
~3.70 Singlet (s)3H-OCH₃ : The methoxy ether protons. Sharp singlet due to free rotation.
~2.80 - 3.05 ABX Multiplet2Hβ-CH₂ : Diastereotopic protons due to the adjacent chiral center, splitting into distinct signals.

Mechanistic Insight: The partial double-bond character of the carbamate C-N bond restricts free rotation. At room temperature, this can lead to the observation of cis/trans rotamers, which manifest as minor peak doubling or broadening in the ¹H NMR spectrum, particularly for the α-CH and benzylic -CH₂- protons.

¹³C NMR Analysis

Carbon-13 NMR provides a direct map of the carbon skeleton, with carbonyl resonances acting as key diagnostic markers for amino acids[4].

Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
~173.5 Quaternary (C=O)Carboxylic Acid : Highly deshielded sp² carbon[4].
~158.2 Quaternary (Ar-C)Tyr C4 (C-OMe) : Deshielded by the electronegative oxygen atom.
~156.0 Quaternary (C=O)Carbamate (Cbz) : Upfield from the acid carbonyl due to nitrogen/oxygen resonance donation.
~137.2 Quaternary (Ar-C)Cbz ipso-Carbon : The attachment point of the benzyl ring.
~130.2 Tertiary (Ar-CH)Tyr C2, C6 : Aromatic carbons meta to the methoxy group.
~129.5 Quaternary (Ar-C)Tyr C1 : Attachment point of the aliphatic side chain.
~127.5 - 128.5 Tertiary (Ar-CH)Cbz Aromatic Carbons : Overlapping signals for ortho, meta, and para carbons.
~113.8 Tertiary (Ar-CH)Tyr C3, C5 : Strongly shielded by the ortho-methoxy group.
~65.2 Secondary (-CH₂-)Cbz Benzylic Carbon : Deshielded by the adjacent carbamate oxygen.
~55.5 Tertiary (α-CH)α-Carbon : Characteristic shift for protected amino acids[4].
~55.0 Primary (-CH₃)Methoxy Carbon : Typical ether methyl shift.
~35.8 Secondary (-CH₂-)β-Carbon : Aliphatic side chain linking the aromatic ring to the chiral center.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation by confirming the presence of specific functional groups through their vibrational modes. Because Cbz-4-Methoxy-L-Phenylalanine is a crystalline solid[1], Attenuated Total Reflectance (ATR) FT-IR is the preferred acquisition method.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3300 - 3350 N-H StretchSharp band indicating the secondary amide (carbamate).
3200 - 2500 O-H StretchBroad, intense band typical of hydrogen-bonded carboxylic acid dimers.
2950, 2835 C-H StretchAliphatic and methoxy C-H asymmetric/symmetric stretching.
1715 - 1730 C=O Stretch (Acid)Strong peak corresponding to the carboxylic acid carbonyl.
1690 - 1705 C=O Stretch (Cbz)Urethane (carbamate) carbonyl; shifted slightly lower than the acid.
1510 - 1515 C=C AromaticSkeletal vibrations of the para-substituted benzene ring.
1245, 1030 C-O-C StretchAsymmetric and symmetric stretching of the aryl alkyl ether (methoxy group).

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique highly suited for peptides and protected amino acids, as it prevents excessive in-source fragmentation while allowing for detailed structural mapping via tandem mass spectrometry (MS/MS)[5].

For Cbz-4-Methoxy-L-Phenylalanine (Exact Mass: 329.1263 Da), positive ion mode ESI typically yields a strong pseudo-molecular ion [M+H]⁺ at m/z 330.13 and a sodium adduct [M+Na]⁺ at m/z 352.11.

Fragmentation Causality

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation pathways:

  • Loss of Water (-18 Da): Yields an ion at m/z 312.12, typical for carboxylic acids.

  • Cbz Cleavage: The carboxybenzyl group is highly labile. Loss of benzyl alcohol (108 Da) or the benzyl cation (91 Da) are dominant features. The tropylium/benzyl cation (m/z 91.05) is a diagnostic base peak for Cbz-protected compounds.

  • α-Cleavage: Cleavage of the Cα-Cβ bond yields an immonium ion (m/z 150.09) characteristic of the O-methyl-tyrosine side chain.

ESI_MS_Pathway Parent [M+H]+ m/z 330.13 Cbz-Tyr(Me)-OH Frag1 Loss of H2O m/z 312.12 Parent->Frag1 -H2O Frag2 Loss of Benzyl Alcohol m/z 222.11 Parent->Frag2 -C7H8O Frag3 Tropylium / Benzyl Cation m/z 91.05 Parent->Frag3 Cbz cleavage Frag4 Immonium Ion m/z 150.09 Parent->Frag4 alpha-cleavage

ESI-MS fragmentation pathway of Cbz-4-Methoxy-L-Phenylalanine highlighting key product ions.

Experimental Protocols for Spectroscopic Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, protocols must be self-validating. The following methodologies are designed to prevent artifacts and ensure high-fidelity data acquisition.

NMR_Workflow Step1 Sample Weighing (15-20 mg) Step2 Solvent Selection (DMSO-d6) Step1->Step2 Step3 Dissolution & Filtration Step2->Step3 Step4 Shimming & Tuning Step3->Step4 Step5 Data Acquisition (1H & 13C) Step4->Step5

Standardized workflow for NMR sample preparation and data acquisition of amino acid derivatives.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 15–20 mg of Cbz-4-Methoxy-L-Phenylalanine into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, leading to broad peaks and poor shimming.

  • Acquisition: Perform automated or manual tuning, matching, and 3D gradient shimming. Acquire ¹H spectra at 400 MHz (minimum 16 scans) and ¹³C spectra at 100 MHz (minimum 1024 scans) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration[3].

Protocol 2: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion and improving signal-to-noise ratios.

  • Direct Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5–10 µL/min into the ESI source.

  • Parameter Optimization: Set the capillary voltage to +3.0 kV, desolvation temperature to 250 °C, and cone voltage to 20–30 V to minimize in-source fragmentation.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 330.1) in the quadrupole and apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the fragmentation spectrum.

Sources

Exploratory

Unveiling the Bio-Potential of Cbz-4-Methoxy-L-Phenylalanine: A Technical Guide for Drug Discovery

In the landscape of drug discovery and chemical biology, the nuanced roles of synthetic amino acid analogs are of paramount importance. Cbz-4-Methoxy-L-Phenylalanine, a protected form of the non-natural amino acid 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical biology, the nuanced roles of synthetic amino acid analogs are of paramount importance. Cbz-4-Methoxy-L-Phenylalanine, a protected form of the non-natural amino acid 4-Methoxy-L-Phenylalanine (also known as O-Methyl-L-tyrosine), stands as a molecule of significant interest. While direct, extensive studies on the intrinsic biological activity of Cbz-4-Methoxy-L-Phenylalanine are not widely documented, an in-depth analysis of its structural components—the carboxybenzyl (Cbz) protecting group and the 4-methoxyphenylalanine core—provides a strong foundation for predicting its potential biological relevance and guiding future research.

This technical guide delves into the inferred biological activities of Cbz-4-Methoxy-L-Phenylalanine, drawing upon the known functions of its analogs and constituent parts. We will explore its established role as a crucial building block in peptide synthesis and propose experimental frameworks to investigate its hypothesized bioactivities.

Physicochemical Profile and Synthetic Utility

Cbz-4-Methoxy-L-Phenylalanine, with a molecular formula of C18H19NO5 and a molecular weight of 329.35 g/mol , is primarily recognized for its application in peptide synthesis.[] The Cbz group serves as a robust protecting group for the amine of the phenylalanine analog, preventing unwanted side reactions during peptide coupling. Its removal is typically achieved through catalytic hydrogenation, a clean and efficient deprotection strategy.

The incorporation of 4-Methoxy-L-Phenylalanine into a peptide sequence can significantly alter the resulting peptide's physicochemical properties.[2] The methoxy group can modulate hydrophobicity and electronic characteristics, which may enhance metabolic stability or improve receptor binding affinity.[2] This makes it a valuable tool in structure-activity relationship (SAR) studies for optimizing therapeutic peptides.[2]

PropertyValueReference
Molecular FormulaC18H19NO5[]
Molecular Weight329.35 g/mol []
AppearanceWhite to off-white powder[3]
Key ApplicationIntermediate in peptide synthesis[3]

Inferred Biological Activity from Structural Analogs

While direct data is sparse, the biological activities of closely related compounds offer compelling insights into the potential of Cbz-4-Methoxy-L-Phenylalanine and its deprotected counterpart.

Modulation of Neuronal Signaling Pathways

Derivatives of phenylalanine have shown significant activity as modulators of neuronal signaling. For instance, substituted 4-(OBz)phenylalanine derivatives have been identified as novel N-type calcium channel blockers, which are implicated in pain and stroke models.[4] Furthermore, halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects by attenuating excitatory glutamatergic synaptic transmission.[5]

Given that the 4-methoxy substitution can influence ligand-receptor interactions, it is plausible that Cbz-4-Methoxy-L-Phenylalanine, or more likely its deprotected form, could exhibit modulatory effects on ion channels or neurotransmitter receptors.

Antiproliferative and Cytotoxic Potential

The 4-methoxyphenyl moiety is present in various compounds with demonstrated antiproliferative activity. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a novel class of tubulin polymerization inhibitors, targeting the colchicine binding site and showing significant anti-proliferative activity against several human tumor cell lines.[6][7] This suggests that the 4-methoxyphenylalanine scaffold could be a valuable pharmacophore for the development of new anticancer agents.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of Cbz-4-Methoxy-L-Phenylalanine and its deprotected form, a systematic series of in vitro and in vivo investigations is required.

General Cell Viability and Cytotoxicity Assessment

A foundational step is to assess the compound's general effect on cell viability across a panel of cancerous and non-cancerous cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, and a normal fibroblast line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Cbz-4-Methoxy-L-Phenylalanine (and its deprotected analog) in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the compound's potency.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Sol Solubilize Formazan Crystals MTT_Add->Formazan_Sol Read_Absorbance Read Absorbance at 570 nm Formazan_Sol->Read_Absorbance Calc_IC50 Calculate IC50 Read_Absorbance->Calc_IC50 Patch_Clamp_Pathway cluster_cell Neuron IonChannel Voltage-Gated Ion Channel Modulation Modulation of Channel Gating IonChannel->Modulation Compound 4-Methoxy-L-Phenylalanine Compound->IonChannel Binds to or allosterically affects Ion_Flux Altered Ion Flux (e.g., Ca2+, Na+) Modulation->Ion_Flux Neuronal_Response Change in Neuronal Excitability Ion_Flux->Neuronal_Response

Hypothesized modulation of neuronal ion channels.

Future Directions and Conclusion

Cbz-4-Methoxy-L-Phenylalanine is a fascinating molecule that sits at the intersection of synthetic chemistry and biology. While its primary role to date has been as a specialized building block for modifying peptides, the biological activities of its structural relatives suggest a deeper potential. The methoxy-substituted phenyl ring is a recurring motif in bioactive compounds, and its incorporation into a phenylalanine scaffold warrants thorough investigation.

The experimental workflows proposed herein provide a clear path forward for elucidating the intrinsic biological activities of Cbz-4-Methoxy-L-Phenylalanine and, more importantly, its deprotected form. Future research should focus on a multi-pronged approach, including broader screening against various biological targets, in vivo studies to assess pharmacokinetics and efficacy in disease models, and further medicinal chemistry efforts to optimize any identified activities. By systematically exploring its potential, the scientific community can unlock the full value of this intriguing synthetic amino acid derivative.

References

  • Song, Y., et al. (1999). Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 9(8), 1121-1126. Retrieved from [Link]

  • Amatek Scientific. (2026, March 16). The Role of L-4-Methoxyphenylalanine in Advanced Peptide Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 21(3), 632-642. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Retrieved from [Link]

  • Amanote Research. (2013, February 1). Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)pyridin-2-Amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Tyrrell, R. M., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1173-1177. Retrieved from [Link]

Sources

Foundational

The Evolution and Engineering of Cbz-4-Methoxy-L-Phenylalanine: A Technical Whitepaper

Executive Summary Cbz-4-Methoxy-L-Phenylalanine—frequently designated as N-Cbz-O-methyl-L-tyrosine or Cbz-Tyr(Me)-OH (CAS 17554-34-6)—is a highly specialized, orthogonally protected unnatural amino acid[]. It serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cbz-4-Methoxy-L-Phenylalanine—frequently designated as N-Cbz-O-methyl-L-tyrosine or Cbz-Tyr(Me)-OH (CAS 17554-34-6)—is a highly specialized, orthogonally protected unnatural amino acid[]. It serves as a critical building block in modern solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and the development of advanced peptidomimetics. By masking the reactive amine with a carboxybenzyl (Cbz) group and methylating the phenolic hydroxyl of tyrosine, chemists can precisely control peptide chain elongation while engineering proteolytic resistance and enhanced lipophilicity into the final therapeutic molecule.

This whitepaper dissects the historical milestones that led to the development of Cbz-Tyr(Me)-OH, explores the structure-activity relationship (SAR) of its functional groups, and provides self-validating, field-proven methodologies for its synthesis and application in drug discovery.

Historical Context & Discovery

The history of Cbz-4-Methoxy-L-Phenylalanine is intrinsically tied to two major paradigms in chemical biology: the advent of reversible amine protection and the expansion of the genetic code.

The Bergmann-Zervas Breakthrough (1932)

Before the 1930s, the synthesis of oligopeptides with specific sequences was severely limited by the inability to temporarily mask the highly reactive α -amino group without causing racemization or requiring harsh, destructive deprotection conditions. In 1932, Max Bergmann and his doctoral student Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group[2][3]. By reacting benzyl chloroformate with an amino acid under mildly basic conditions, they created a urethane derivative that was entirely stable to peptide coupling conditions but could be cleanly removed via catalytic hydrogenolysis (Pd/C and H2​ ) at neutral pH. This "epoch-making" discovery laid the foundation for all modern protected amino acids, including Cbz-Tyr(Me)-OH.

Genetic Code Expansion and O-Methyl-L-Tyrosine (2001)

While Cbz-Tyr(Me)-OH was utilized in synthetic chemistry for decades, the biological significance of its core unnatural amino acid, O-methyl-L-tyrosine, was cemented in 2001. The Peter Schultz laboratory successfully engineered an orthogonal tyrosyl-tRNA synthetase/tRNA pair in Escherichia coli to site-specifically incorporate O-methyl-L-tyrosine into proteins in response to an amber nonsense codon (UAG)[4][5]. This milestone in genetic code expansion proved that the bulky, hydrophobic methoxy group could be accommodated by the ribosomal peptidyl transferase center, opening the door for the in vivo production of therapeutic proteins with enhanced stability and novel functionalities.

Chemical Rationale & Physicochemical Profile

The molecular architecture of Cbz-4-Methoxy-L-Phenylalanine is designed to solve specific challenges in peptide engineering.

  • The Cbz Group: Provides orthogonal protection. It is stable against the trifluoroacetic acid (TFA) used to remove Boc groups, and stable against the piperidine used to remove Fmoc groups[6]. This allows for complex, multi-dimensional peptide branching strategies.

  • The 4-Methoxy Group: The methylation of the phenolic hydroxyl eliminates a critical hydrogen bond donor. In drug design, this prevents unwanted kinase-mediated phosphorylation, shields the peptide from rapid proteolytic cleavage, and increases the molecule's overall lipophilicity, thereby enhancing blood-brain barrier (BBB) penetrability[7][8].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Cbz-4-Methoxy-L-Phenylalanine required for stoichiometric calculations and analytical validation[].

PropertyValue
Chemical Name Cbz-4-Methoxy-L-Phenylalanine
Common Synonyms N-Cbz-O-methyl-L-tyrosine; Cbz-Tyr(Me)-OH
CAS Registry Number 17554-34-6
Molecular Formula C18​H19​NO5​
Molecular Weight 329.35 g/mol
SMILES String COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Appearance White crystalline solid

Synthesis & Manufacturing Protocol

To ensure high-fidelity peptide synthesis, the precursor amino acids must be synthesized with absolute enantiomeric purity and devoid of side-products. The following protocol details the synthesis of Cbz-4-Methoxy-L-Phenylalanine from L-tyrosine, integrating causality and self-validating Quality Control (QC) checkpoints[9][10].

Phase 1: N-Protection (Schotten-Baumann Reaction)

Causality: The α -amine must be protected prior to methylation to prevent N-methylation and unwanted polymerization. The Cbz group is selected because it remains stable under the highly basic conditions required for the subsequent Williamson ether synthesis.

  • Preparation: Dissolve 0.1 mol of L-tyrosine in 100 mL of 2M aqueous NaOH. Chill the reaction vessel to 0°C using an ice bath to suppress side reactions.

  • Addition: Add 0.11 mol of benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes under vigorous stirring. Maintain the pH at ~10 by adding 2M NaOH as needed.

  • Validation (QC 1): Perform Thin-Layer Chromatography (TLC) (Eluent: Chloroform/Methanol/Acetic Acid 85:10:5). The disappearance of the ninhydrin-positive L-tyrosine spot confirms complete N-protection.

Phase 2: O-Methylation (Williamson Ether Synthesis)

Causality: Dimethyl sulfate is utilized as the methylating agent. The presence of aqueous NaOH deprotonates the phenolic hydroxyl, rendering it a strong nucleophile that readily attacks the electrophilic methyl group.

  • Reaction: To the stirred solution of N-Cbz-L-tyrosine, add 0.11 mol of dimethyl sulfate dropwise.

  • Propagation: Stir the reaction overnight at ambient temperature. To push the reaction to completion, add an additional 0.02 mol of dimethyl sulfate and stir for a further 24 hours[9].

  • Validation (QC 2): Monitor via LC-MS. Look for the mass shift from N-Cbz-L-tyrosine ( [M+H]+=316 ) to the methylated product ( [M+H]+=330 ).

Phase 3: Isolation and Purification

Causality: Acidification protonates the carboxylate group, drastically reducing the molecule's aqueous solubility and forcing it to precipitate out of the aqueous phase.

  • Acidification: Slowly add 2M Hydrochloric acid (HCl) to the mixture until a white precipitate forms (pH ~2-3).

  • Extraction: Filter the precipitate, dissolve it in ethyl acetate, and wash sequentially with brine to remove residual inorganic salts.

  • Drying & Crystallization: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent in vacuo. Recrystallize the residue from ethyl acetate to yield pure Cbz-4-Methoxy-L-Phenylalanine.

  • Validation (QC 3): Confirm purity (>98%) via Chiral HPLC to ensure no racemization occurred during the basic methylation step.

Synthesis A L-Tyrosine (Starting Material) B Schotten-Baumann Reaction (Cbz-Cl, NaOH, 0°C) A->B Amine Protection C N-Cbz-L-Tyrosine (Intermediate) B->C D Williamson Ether Synthesis (Dimethyl Sulfate, NaOH) C->D Phenolic Methylation E Cbz-4-Methoxy-L-Phenylalanine (Final Product) D->E Acidification & Crystallization

Synthesis Workflow of Cbz-4-Methoxy-L-Phenylalanine from L-Tyrosine.

Applications in Modern Drug Development

The incorporation of O-methyl-L-tyrosine into peptide sequences via Cbz-Tyr(Me)-OH is a powerful strategy in medicinal chemistry, specifically for overcoming the poor pharmacokinetic profiles of native peptides.

Proteolytic Shielding and Target Modulation

Native tyrosine residues are highly susceptible to oxidation and act as primary recognition sites for various kinases and proteases. By masking the hydroxyl group with a methyl ether, researchers effectively create a steric shield.

Case Study: SETD8 Inhibitors In the development of inhibitors for the histone methyltransferase SETD8—an enzyme implicated in tumor invasion and metastasis—researchers systematically mutated substrate peptides to optimize binding affinity. Substituting specific residues with O-methyl-L-tyrosine significantly altered the hydrophobic interactions within the binding pocket. The bulky, lipophilic nature of the methoxy group allowed the engineered peptide to interact more favorably with the hydrophobic periphery of the SETD8 active site, transforming a mere substrate into a potent, competitive inhibitor[8].

Orthogonal Deprotection in Complex Syntheses

In the synthesis of cyclic depsipeptides or branched peptidomimetics, Cbz-Tyr(Me)-OH is utilized because its N-terminal protecting group can be removed without disturbing acid-labile side-chain protections (like Boc or tBu)[6]. Once the peptide backbone is assembled, the Cbz group is cleaved via catalytic hydrogenation (using 10% Palladium on carbon in cyclohexene/ethanol)[10][11], liberating the amine for subsequent cyclization or conjugation.

Mechanism A Cbz-Tyr(Me)-OH Incorporation into Peptide B Elimination of Phenolic -OH A->B C Addition of Steric Bulk (-OMe) A->C D Prevention of Kinase Phosphorylation B->D E Resistance to Proteolytic Cleavage C->E F Enhanced Lipophilicity & BBB Penetration C->F G Improved Pharmacokinetics & Therapeutic Efficacy D->G E->G F->G

Logical relationship mapping the pharmacokinetic benefits of O-methyl-L-tyrosine incorporation.

Conclusion & Future Outlook

References

  • PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-O-methyl-L-tyrosine. Retrieved from[Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from[Link]

  • Wikipedia. (n.d.). Leonidas Zervas. Retrieved from[Link]

  • National Institutes of Health (NIH). (2021). Genetic Code Expansion: A Brief History and Perspective. Retrieved from[Link]

  • National Institutes of Health (NIH). (2011). Turning a Substrate Peptide into a Potent Inhibitor for the Histone Methyltransferase SETD8. Retrieved from[Link]

Sources

Exploratory

Engineering Peptide Therapeutics with Cbz-4-Methoxy-L-Phenylalanine: A Technical Guide

Executive Summary & Chemical Identity In the landscape of modern peptide synthesis and drug development, the incorporation of non-natural amino acids is a critical strategy for overcoming the inherent pharmacological lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the landscape of modern peptide synthesis and drug development, the incorporation of non-natural amino acids is a critical strategy for overcoming the inherent pharmacological limitations of native peptides. Cbz-4-Methoxy-L-Phenylalanine (also known as N-benzyloxycarbonyl-O-methyl-L-tyrosine or Cbz-Tyr(Me)-OH) serves as a vital building block in this domain[].

By masking the reactive N-terminal amine with a carboxybenzyl (Cbz) protecting group and etherifying the phenolic side chain of tyrosine with a methyl group, chemists can fundamentally alter the peptide's proteolytic stability, lipophilicity, and receptor binding affinity[2]. This whitepaper provides an in-depth mechanistic analysis and validated protocols for utilizing Cbz-4-Methoxy-L-Phenylalanine in advanced peptide synthesis.

The Mechanistic Rationale in Drug Design (E-E-A-T)

The decision to substitute a native L-tyrosine residue with 4-Methoxy-L-Phenylalanine is driven by specific pharmacological causalities:

  • Eradication of Kinase Liability: Native tyrosine residues possess a phenolic hydroxyl group (-OH) that acts as a primary target for phosphorylation by tyrosine kinases. This phosphorylation often tags the peptide for rapid intracellular degradation or alters its bioactivity. O-methylation permanently blocks this site, conferring profound proteolytic resistance[3].

  • Modulation of the Hydrogen Bonding Network: The conversion of the hydroxyl group (a strong hydrogen bond donor and acceptor) to a methoxy group (a weak acceptor and zero donor) forces a conformational shift in how the peptide interacts with its target receptor. In enzyme inhibitors (e.g., nitric oxide synthase inhibitors), this steric and electronic shift can drastically tune isoform selectivity[2].

  • Enhancement of Bioavailability: The methoxy group significantly increases the overall lipophilicity (LogP) of the peptide. This structural modification enhances membrane permeability, facilitating better absorption and increased potential for crossing the blood-brain barrier (BBB).

The choice of the Cbz (Z) protecting group over Fmoc or Boc is highly strategic. Cbz is exceptionally stable to the basic conditions used during the methylation of the phenol and is orthogonal to acid-labile groups. It is classically removed via catalytic hydrogenolysis ( H2​ , Pd/C), a traceless deprotection method that yields only volatile byproducts (toluene and CO2​ ), making it ideal for high-purity solution-phase fragment condensation.

Mech_Impact cluster_0 Standard L-Tyrosine cluster_1 4-Methoxy-L-Phenylalanine T1 Phenolic -OH T2 H-Bond Donor T1->T2 T3 Kinase Target (Degradation) T1->T3 M3 Proteolytic Resistance T3->M3 O-Methylation M1 Methoxy -OCH3 M2 Lipophilic No H-Bond M1->M2 M1->M3

Fig 1. Pharmacological impact of O-methylation on tyrosine residues.

Quantitative Data & Physicochemical Properties

To ensure precise stoichiometric calculations during synthesis, the core physicochemical properties of the compound are summarized below.

PropertyValueCausality / Synthetic Significance
CAS Registry Number 17554-34-6[]Unique identifier for the Cbz-protected, O-methylated derivative.
Molecular Weight 329.35 g/mol []Critical for exact molar equivalent calculations in coupling.
Molecular Formula C18​H19​NO5​ []Confirms the addition of Cbz ( C8​H7​O2​ ) and methyl ( CH3​ ) groups.
Appearance White crystalline solid[4]High crystallinity aids in purification via simple recrystallization.
Phenolic pKa N/A (Etherified)[3]Removal of the acidic proton prevents side-reactions during coupling.

Self-Validating Experimental Protocols

Synthesis of Cbz-4-Methoxy-L-Phenylalanine

Causality & Rationale: The objective is to selectively methylate the phenolic hydroxyl of N-Cbz-L-tyrosine without cleaving the carbamate (Cbz) protecting group or esterifying the C-terminal carboxylic acid. Aqueous sodium hydroxide (NaOH) selectively deprotonates both the carboxylic acid ( pKa≈2.2 ) and the phenol ( pKa≈10.0 ), forming a highly nucleophilic phenoxide ion. Dimethyl sulfate acts as the electrophile. The Cbz group remains entirely stable under these cold, aqueous basic conditions[4].

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mol of N-Benzyloxycarbonyl-L-tyrosine in 100 mL of 10% (w/v) aqueous NaOH.

    • Validation Check: The solution must become completely clear, indicating full deprotonation to the water-soluble disodium salt.

  • Electrophilic Addition: Dropwise add 0.11 mol of dimethyl sulfate over 30 minutes while maintaining rigorous stirring at 0–5 °C.

    • Causality: Cooling prevents the rapid, wasteful hydrolysis of dimethyl sulfate by water and mitigates the exothermic nature of the reaction.

  • Propagation: Stir the reaction overnight at room temperature. Add an additional 0.02 mol of dimethyl sulfate to drive the reaction to absolute completion[4].

  • Precipitation & Isolation: Slowly acidify the mixture with 2M HCl until the pH reaches ~2.0.

    • Validation Check: A dense white precipitate of Cbz-4-Methoxy-L-Phenylalanine will form as the carboxylate is protonated and loses aqueous solubility.

  • Purification: Filter the precipitate, dissolve in ethyl acetate, wash with brine to remove residual inorganic salts, dry over anhydrous Na2​SO4​ , and evaporate. Recrystallize from ethyl acetate to yield the pure product[4].

Solution-Phase Peptide Coupling Protocol

Causality & Rationale: Coupling a lipophilic amino acid like Cbz-Tyr(Me)-OH requires efficient carboxyl activation while strictly suppressing racemization at the alpha-carbon. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized for its water-soluble urea byproduct, simplifying downstream workup. HOBt (Hydroxybenzotriazole) is added to intercept the highly reactive, racemization-prone O-acylisourea intermediate, forming a stable yet reactive OBt-active ester.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of Cbz-Tyr(Me)-OH and 1.1 eq of HOBt in anhydrous DMF. Cool to 0 °C. Add 1.1 eq of EDC·HCl. Stir for 15 minutes.

    • Validation Check: An LC-MS aliquot should confirm the mass of the OBt-active ester intermediate.

  • Amine Addition: Add 1.0 eq of the target amine component (e.g., H-AA-OMe·HCl) followed by 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA neutralizes the hydrochloride salt of the amine and maintains a basic environment (pH ~8) necessary for nucleophilic attack.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The complete disappearance of the Cbz-Tyr(Me)-OH spot indicates reaction termination.

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% KHSO4​ (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted acid and HOBt), and brine. Dry over Na2​SO4​ and concentrate under vacuum.

SPPS_Workflow A Cbz-Tyr(Me)-OH (Starting Material) B Carboxyl Activation (EDC/HOBt or HATU) A->B D Coupling Reaction (DIPEA, DMF/DCM) B->D C Amine Component (H-AA-OR) C->D E Cbz-Tyr(Me)-AA-OR (Protected Dipeptide) D->E F Cbz Deprotection (H2, Pd/C) E->F G H-Tyr(Me)-AA-OR (Free Amine) F->G

Fig 2. Solution-phase peptide synthesis workflow utilizing Cbz-Tyr(Me)-OH.

References

  • Title: Synthesis of N-benzyloxycarbonyl-O-methyl-L-tyrosine Source: PrepChem URL: [Link]

  • Title: Selective inhibition of human inducible nitric oxide synthase by S-alkyl-L-isothiocitrulline-containing dipeptides Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

Therapeutic Potential and Target Landscape of Cbz-4-Methoxy-L-Phenylalanine

Executive Summary Cbz-4-Methoxy-L-Phenylalanine (also known as Z-Tyr(Me)-OH or Cbz-O-methyl-L-tyrosine, CAS 17554-34-6) is a highly versatile, N-terminally protected non-proteinogenic amino acid. While the carboxybenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cbz-4-Methoxy-L-Phenylalanine (also known as Z-Tyr(Me)-OH or Cbz-O-methyl-L-tyrosine, CAS 17554-34-6) is a highly versatile, N-terminally protected non-proteinogenic amino acid. While the carboxybenzyl (Cbz) group provides critical lipophilicity and orthogonal protection during synthesis, the 4-methoxy-L-phenylalanine core acts as a potent pharmacophore. This technical guide explores the causality behind its molecular interactions, detailing its role as an enzymatic inhibitor, a peptide stabilizer, and a targeting moiety in oncology.

Primary Therapeutic Target: Tyrosine Hydroxylase (TH) Modulation

Mechanistic Rationale

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis, responsible for converting L-tyrosine to L-DOPA. TH requires the para-hydroxyl group of L-tyrosine for the oxidation reaction.

When the Cbz protecting group is removed from Cbz-4-Methoxy-L-Phenylalanine, the resulting active metabolite—O-methyl-L-tyrosine—acts as a potent competitive inhibitor of TH[1]. The causality is strictly steric and electronic: the methoxy group at the para position perfectly mimics the spatial occupancy of L-tyrosine's hydroxyl group, allowing it to bind the active site with high affinity. However, the stable ether linkage cannot be oxidized by the enzyme, effectively aborting the catalytic cycle and suppressing downstream dopamine and norepinephrine synthesis. This mechanism is a primary target for treating catecholamine-related disorders such as pheochromocytoma and Parkinson's disease[1].

TH_Pathway Cbz Cbz-4-Methoxy-L-Phe (Prodrug) OMT O-Methyl-L-Tyrosine (Active Inhibitor) Cbz->OMT Hydrogenolysis TH Tyrosine Hydroxylase (Target Enzyme) OMT->TH Competitive Inhibition Tyr L-Tyrosine Tyr->TH Substrate DOPA L-DOPA TH->DOPA Hydroxylation DA Dopamine DOPA->DA Decarboxylation

Mechanism of Tyrosine Hydroxylase inhibition by the deprotected active metabolite.

Peptide-Mediated Targeting: The Oxytocin Receptor (OTR)

Allosteric Modulation & Proteolytic Shielding

Endogenous oxytocin is rapidly degraded by aminopeptidases in the gastrointestinal tract, rendering oral administration impossible. By utilizing Cbz-4-Methoxy-L-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS) to replace the native Tyr2 residue with O-methyl-L-tyrosine, researchers achieve two critical pharmacological shifts[2][3]:

  • Enzymatic Shielding: The steric bulk of the methoxy group physically blocks the active sites of gut aminopeptidases, granting the peptide profound gastrointestinal stability[3].

  • Receptor Modulation: The native Tyr2 hydroxyl group is essential for the hydrogen-bonding network that triggers full Oxytocin Receptor (OTR) agonism. Methylating this oxygen disrupts the hydrogen bond, converting the peptide into an OTR partial agonist or antagonist. This is highly desirable for targeting colon-innervating nociceptors to treat chronic abdominal pain and irritable bowel syndrome (IBS) without inducing systemic uterotonic effects[2][3].

SPPS_Workflow Resin Solid Support Resin Deprotect Fmoc Deprotection (Piperidine) Resin->Deprotect Couple Couple Cbz-4-Methoxy-L-Phe (DIC/Oxyma) Deprotect->Couple Cleave Resin Cleavage (TFA/TIS/H2O) Couple->Cleave OTR Gut-Stable OTR Ligand Cleave->OTR

Solid-Phase Peptide Synthesis (SPPS) workflow incorporating Cbz-4-Methoxy-L-Phe.

Oncology Targets: LAT1 Transport and Ras Farnesyltransferase

Exploiting Tumor Metabolism and Signaling

Tumor cells exhibit a high demand for large neutral amino acids to fuel rapid proliferation, leading to the significant upregulation of the L-type amino acid transporter 1 (LAT1). 4-Methoxy-L-phenylalanine serves as a highly efficient, lipophilic substrate for LAT1. By synthesizing radiolabeled derivatives (e.g., 99mTc-dithiocarbamate complexes), this compound selectively accumulates in LAT1-expressing tumor cells, providing a high-contrast imaging agent for SPECT/CT diagnostics[4].

Furthermore, 4-methoxy-L-phenylalanine is a critical biosynthetic precursor for pepticinnamins—natural products that inhibit Ras farnesyltransferase (PFTase). The methoxy-phenyl moiety occupies the hydrophobic farnesyl pyrophosphate binding pocket of PFTase. This competitively inhibits the farnesylation of Ras proteins, preventing their membrane localization and halting downstream oncogenic signaling cascades[5].

Oncology_Targets Drug 4-Methoxy-L-Phe Derivatives LAT1 LAT1 Transporter (Cellular Entry) Drug->LAT1 Transport Tumor Tumor Cell Intracellular Space LAT1->Tumor PFTase Ras Farnesyltransferase (PFTase) Tumor->PFTase Target Binding Ras Ras Protein (Farnesylated) PFTase->Ras Inhibition

Dual oncological targeting via LAT1 transport and Ras farnesyltransferase inhibition.

Unnatural Amino Acid Mutagenesis (Enzyme Engineering)

Beyond direct therapeutics, 4-methoxy-L-phenylalanine is a powerful tool in synthetic biology. Using engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs, researchers can site-specifically incorporate this unnatural amino acid into target proteins. For example, substituting the "gatekeeper" residue (Trp222) of Diketoreductase (DKR) with 4-methoxy-L-phenylalanine alters the steric environment of the active site, completely inverting the enzyme's enantiopreference during the reduction of chiral pharmaceutical intermediates[6].

Self-Validating Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis & TH Inhibition Assay

Objective: Generate the active pharmacophore from Cbz-4-Methoxy-L-Phe and validate competitive TH inhibition.

  • Deprotection: Dissolve Cbz-4-Methoxy-L-Phe in anhydrous methanol. Add 10% Pd/C catalyst. Stir under an H₂ atmosphere (1 atm) for 4 hours.

    • Causality & Validation: The Cbz group is selectively cleaved via hydrogenolysis, liberating the primary amine. Validate via LC-MS; the reaction is complete when the m/z 329.3 peak is fully replaced by m/z 195.2.

  • Enzymatic Assay: Incubate recombinant human TH (10 nM) with L-tyrosine (50 µM), tetrahydrobiopterin (BH4, 100 µM), and the deprotected inhibitor (0.1–100 µM) in HEPES buffer (pH 7.2) at 37°C for 30 minutes.

  • Quantification: Quench the reaction with perchloric acid. Quantify L-DOPA formation using HPLC with electrochemical detection (HPLC-ECD).

    • Validation: Plot velocity vs. substrate concentration (Lineweaver-Burk plot). An increase in apparent Km​ without a change in Vmax​ confirms the self-validating system of competitive inhibition.

Protocol 2: SPPS Incorporation into Oxytocin Analogues

Objective: Synthesize a gut-stable OTR partial agonist/antagonist.

  • Resin Preparation: Swell Rink Amide AM resin in DMF. Remove the initial Fmoc group using 20% piperidine in DMF.

  • Iterative Coupling: Couple standard Fmoc-amino acids using DIC/Oxyma Pure. For the Tyr2 position, couple Cbz-4-Methoxy-L-Phe (3 eq) using prolonged coupling (2 hours).

    • Causality & Validation: The methoxy group creates local steric bulk, requiring optimized coupling kinetics to prevent deletion sequences. Validate via the Kaiser test; a colorless resin indicates complete primary amine acylation.

  • Cleavage & Global Deprotection: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality & Validation: TFA cleaves the peptide from the resin. Because the N-terminal Cbz group remains intact under standard TFA conditions, it yields a highly lipophilic prodrug. Validate purity via preparative RP-HPLC and confirm the target mass via MALDI-TOF MS.

Quantitative Data Summaries

Table 1: Pharmacokinetic & Pharmacodynamic Impact of 4-Methoxy-L-Phenylalanine Substitution

Target SystemNative Ligand / SubstrateModified Ligand (Methoxy-Phe)Pharmacological EffectClinical Application
Tyrosine Hydroxylase L-TyrosineO-Methyl-L-TyrosineCompetitive InhibitionPheochromocytoma / Parkinson's
Oxytocin Receptor (OTR) Oxytocin (Tyr2)Carbetocin-analogue (Me-Tyr2)Partial Agonism / AntagonismVisceral Pain / IBS
LAT1 Transporter Large Neutral Amino Acids99mTc-MOPADTCSelective Intracellular AccumulationOncology (SPECT/CT Imaging)
Ras PFTase Farnesyl PyrophosphatePepticinnamin G-MCompetitive InhibitionOncology (Targeted Therapy)

Table 2: Representative Binding & Efficacy Data

Compound / DerivativeTargetMetricValueReference
O-Methyl-L-TyrosineTyrosine Hydroxylase Ki​ (Inhibition Constant)~10-50 µM[1]
Carbamoyl-methyloxytocinOxytocin Receptor (Uterus) pA2​ (Antagonist Affinity)6.28 ± 0.08[2]
99mTc-TcO-MOPADTCLAT1 Transporter (S180 Cells)Radiochemical Purity (RCP)> 95%[4]

References

  • Some pharmacological properties of a synthetic oxytocin analogue[1-N-carbamoyl-hemicystine-2-O-methyltyrosine] British Journal of Pharmacology and Chemotherapy (PMC) URL:[Link]

  • Oxytocin analogues for the oral treatment of abdominal pain ChemRxiv URL:[Link]

  • Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging Pharmaceuticals (PMC) URL:[Link]

  • Discovery and Biosynthesis of Pepticinnamins G–M Featuring Three Enzymes-Catalyzed Nonproteinogenic Amino Acid Formation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The “Gate Keeper” Role of Trp222 Determines the Enantiopreference of Diketoreductase toward 2-Chloro-1-Phenylethanone PLOS One URL:[Link]

Sources

Exploratory

Cbz-4-Methoxy-L-Phenylalanine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Cbz-4-Methoxy-L-Phenylalanine Abstract N-Carbobenzyloxy-4-Methoxy-L-Phenylalanine (Cbz-4-Methoxy-L-Phenylalanine) is a crucial protected amino acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of Cbz-4-Methoxy-L-Phenylalanine

Abstract

N-Carbobenzyloxy-4-Methoxy-L-Phenylalanine (Cbz-4-Methoxy-L-Phenylalanine) is a crucial protected amino acid derivative utilized in peptide synthesis and the development of novel therapeutics. Its physicochemical properties, particularly solubility and stability, are critical parameters that dictate its handling, formulation, and reaction efficiency. This guide provides a comprehensive technical overview of these characteristics. While specific quantitative data for this derivative is not extensively published, this document outlines the core chemical principles governing its behavior, provides detailed, field-proven protocols for its empirical determination, and offers expert guidance on its handling and storage. This paper is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for successful application in their work.

Introduction and Physicochemical Profile

Cbz-4-Methoxy-L-Phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring two key modifications: a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group and a methoxy (-OCH₃) substituent at the para-position of the phenyl ring. The Cbz group is a cornerstone of peptide chemistry, preventing the amine from engaging in unwanted side reactions during peptide coupling.[1] The 4-methoxy group modifies the electronic and steric properties of the side chain, influencing molecular interactions and potentially enhancing the biological activity or metabolic stability of the final peptide.

Understanding the solubility and stability of this building block is not merely academic; it is fundamental to its practical use. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while stability determines appropriate storage conditions and compatibility with various reaction and deprotection chemistries.

Table 1: Core Physicochemical Properties of Cbz-4-Methoxy-L-Phenylalanine

PropertyValueSource
CAS Number 17554-34-6[][3]
Molecular Formula C₁₈H₁₉NO₅[]
Molecular Weight 329.35 g/mol []
IUPAC Name (2S)-3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid[]
Appearance Typically a white to off-white powder or crystalline solid.[4]

Solubility Profile: Theoretical and Experimental Analysis

The solubility of Cbz-4-Methoxy-L-Phenylalanine is a product of its complex structure, which contains both hydrophobic and hydrophilic moieties.

Theoretical Considerations
  • Hydrophobic Character : The benzyl group of the Cbz protector and the phenyl ring of the amino acid backbone are large, nonpolar regions that dominate the molecule's character, suggesting poor solubility in water.

  • Hydrophilic Character : The carboxylic acid and the carbamate linkage provide sites for hydrogen bonding, imparting some polarity. The carboxylic acid group (pKa ≈ 3-4) will be ionized at neutral or basic pH, significantly increasing aqueous solubility.

  • Influence of the 4-Methoxy Group : Compared to its non-methoxylated counterpart, Cbz-L-Phenylalanine, the ether oxygen of the methoxy group can act as a hydrogen bond acceptor, which may slightly improve solubility in protic solvents. However, the overall effect is modest, and the molecule remains predominantly hydrophobic.

  • Solvent Selection : Solubility is expected to be highest in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in alcohols like methanol and ethanol, which can solvate both the polar and nonpolar regions of the molecule.[5] In contrast, the parent amino acid L-phenylalanine is sparingly soluble in water (approx. 28 g/L at 25°C) and this solubility decreases significantly in the presence of organic co-solvents like ethanol.[6][7] The addition of the large, hydrophobic Cbz group drastically reduces this aqueous solubility.

Experimental Workflow for Solubility Determination

Given the lack of published quantitative data, an empirical determination is necessary. The isothermal shake-flask method is a reliable and standard technique for this purpose.

Solubility_Workflow prep Sample Preparation (Weigh Compound) solv Solvent Addition (Create Slurry) prep->solv Add excess solid to known volume equil Equilibration (Shake at const. Temp) solv->equil 24-48h to reach equilibrium sep Phase Separation (Centrifuge/Filter) equil->sep Remove undissolved solid quant Quantification (HPLC/UV-Vis) sep->quant Dilute aliquot & analyze concentration calc Calculation (mg/mL or mol/L) quant->calc

Caption: Workflow for experimental solubility determination.

Protocol: Isothermal Shake-Flask Solubility Measurement
  • Preparation : Add an excess amount of Cbz-4-Methoxy-L-Phenylalanine (enough to ensure undissolved solid remains after equilibration) to a series of vials containing a precise volume (e.g., 2.0 mL) of the desired solvents (e.g., water, PBS pH 7.4, methanol, ethanol, acetonitrile, DMF, DMSO).

  • Equilibration : Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated supernatant from the excess solid, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) or filter through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification : Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of a pre-calibrated analytical method.

  • Analysis : Quantify the concentration of the dissolved compound using a validated RP-HPLC method with UV detection (see Section 3.3 for a starting method).

  • Calculation : Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Table 2: Solubility Data Template

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value

Stability Profile: Degradation Pathways and Assessment

The stability of Cbz-4-Methoxy-L-Phenylalanine is primarily governed by the lability of the Cbz protecting group, though other degradation pathways can occur under stress conditions.

Potential Degradation Pathways
  • Cbz Group Cleavage (Deprotection) : This is the most significant and anticipated degradation pathway.

    • Hydrogenolysis : The Cbz group is highly susceptible to cleavage via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is the standard method for its removal in synthesis.[1][8] This process yields the free amine, toluene, and carbon dioxide.[1] Accidental exposure to catalytic metals and a hydrogen source can lead to degradation.

    • Strong Acids : While relatively stable to mild acids, the Cbz group can be cleaved by strong acids like HBr in acetic acid.

  • Hydrolysis : Under strongly acidic or basic conditions, the carbamate and carboxylic acid ester (if applicable) can undergo hydrolysis.

  • Racemization : Strong base or high temperatures can potentially lead to the epimerization of the chiral center, converting the L-enantiomer to the D-enantiomer.

  • Photodegradation : The aromatic rings in the molecule can absorb UV light, potentially leading to photolytic degradation upon prolonged exposure.

Experimental Workflow for Stability Assessment (Forced Degradation)

A forced degradation study is essential to identify potential degradants and establish the compound's intrinsic stability. This involves subjecting the compound to stress conditions harsher than those it would typically encounter.

Stability_Workflow cluster_conditions Stress Conditions start Prepare Stock Solution in appropriate solvent acid Acidic (e.g., 0.1 M HCl) start->acid Aliquot & stress base Basic (e.g., 0.1 M NaOH) start->base Aliquot & stress ox Oxidative (e.g., 3% H₂O₂) start->ox Aliquot & stress therm Thermal (e.g., 60°C solution) start->therm Aliquot & stress photo Photolytic (ICH Q1B light exposure) start->photo Aliquot & stress analyze Analyze Samples at Time Points (t=0, 2, 4, 8, 24h) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze quant Quantify Parent & Degradants (Stability-Indicating HPLC) analyze->quant report Report % Degradation & Identify Major Degradants quant->report

Caption: Workflow for a forced degradation stability study.

Protocol: Forced Degradation Study and HPLC Analysis
  • Stock Solution : Prepare a stock solution of Cbz-4-Methoxy-L-Phenylalanine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions :

    • Acidic : Mix stock solution with 0.1 M HCl and heat at 60°C.

    • Basic : Mix stock solution with 0.1 M NaOH at room temperature.

    • Oxidative : Mix stock solution with 3% H₂O₂ at room temperature.

    • Thermal : Heat the stock solution at 60°C.

    • Photolytic : Expose the stock solution to light as specified in ICH Q1B guidelines.

  • Time Points : Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 6, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis : Analyze all samples using a stability-indicating HPLC method. The goal is to separate the intact parent compound from all process impurities and degradation products. A suitable starting method can be adapted from general analyses of protected amino acids.[9][10]

Table 3: Recommended Starting HPLC Method

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the molecule.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier improves peak shape for the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 90% B over 20 minutesA broad gradient is necessary to elute the parent and resolve potential degradants of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nm and 280 nmThe phenyl and benzyl groups provide strong chromophores for detection.

Recommended Handling and Storage

Proper handling and storage are critical to maintaining the integrity of Cbz-4-Methoxy-L-Phenylalanine.

  • Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between 2-8 °C to minimize the risk of thermal degradation or racemization over long periods.

  • Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of the powder.[1]

  • Incompatibilities : Avoid strong oxidizing agents, strong bases, and conditions that promote hydrogenolysis (e.g., catalytic metals like Palladium, Platinum, and a source of hydrogen).

Conclusion

Cbz-4-Methoxy-L-Phenylalanine is a valuable synthetic building block whose utility is fundamentally linked to its solubility and stability. While this guide highlights a gap in the publicly available quantitative data, it provides the theoretical framework and robust, actionable protocols for researchers to determine these critical parameters. By understanding the influence of its chemical structure and employing the described methodologies for solubility and stability testing, scientists and drug developers can confidently and effectively utilize this compound in their synthetic and formulation workflows, ensuring the quality and success of their research endeavors.

References

  • iChemical. Cbz-Phe-OH, CAS No. 1161-13-3. [Online]. Available: [Link]

  • PubChem - NIH. Cbz-N-methyl-L-phenylalanine | C18H19NO4 | CID 6544472. [Online]. Available: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2006). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 18(4), 2575-2580.
  • Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Online]. Available: [Link]

  • ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. [Online]. Available: [Link]

  • NextSDS. Cbz-4-Methy-D-Phenylalanine — Chemical Substance Information. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2024). Developing deprotectase biocatalysts for synthesis. [Online]. Available: [Link]

  • PubChem - NIH. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104. [Online]. Available: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Online]. Available: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Online]. Available: [Link]

  • Japanese Pharmacopoeia. Part I / L-Phenylalanine. [Online]. Available: [Link]

  • Wiley Online Library. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Online]. Available: [Link]

  • ACS Publications. (2021). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. [Online]. Available: [Link]

  • PubMed. Solubility of amino acids in pure solvent systems. [Online]. Available: [Link]

  • LookChem. Cas 1161-13-3,N-Cbz-L-Phenylalanine. [Online]. Available: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of Cbz-4-Methoxy-L-Phenylalanine[Z-Tyr(Me)-OH]

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Cbz-4-Methoxy-L-Phenylalanine, commonly denoted as Z-Tyr(Me)-OH or N-benzyloxycarbonyl-O-methyl-L-tyrosin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Cbz-4-Methoxy-L-Phenylalanine, commonly denoted as Z-Tyr(Me)-OH or N-benzyloxycarbonyl-O-methyl-L-tyrosine, is a critical building block in the synthesis of specialized peptides, peptidomimetics, and active pharmaceutical ingredients (APIs). The Carboxybenzyl (Cbz or Z) group provides robust protection for the α-amino group, preventing uncontrolled polymerization and side reactions during peptide coupling .

As a Senior Application Scientist, it is vital to approach the synthesis of this molecule not just as a recipe, but as a chemically logical sequence. The synthesis of Z-Tyr(Me)-OH can be achieved via two primary orthogonal strategies:

  • N-Protection (Schotten-Baumann Conditions): Direct Cbz protection of the commercially available 4-Methoxy-L-Phenylalanine (O-methyl-L-tyrosine).

  • O-Methylation: Post-protection methylation of the phenolic hydroxyl group of Cbz-L-Tyrosine .

This application note details both methodologies, emphasizing the causality behind reagent selection, temperature control, and phase-separation mechanics to ensure high-yield, enantiomerically pure recovery.

Mechanistic Logic & Experimental Design

Strategy A: Schotten-Baumann N-Protection (Primary Route)

The Schotten-Baumann protocol utilizes a biphasic or aqueous basic system (e.g., Na2​CO3​ or NaOH ) . The base serves a dual purpose:

  • Nucleophilic Enhancement: It deprotonates the α-amino group (pKa ~9.5), rendering it highly nucleophilic.

  • Acid Scavenging: It neutralizes the HCl byproduct generated upon the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

Temperature control (0–5 °C) is critical during the addition phase to suppress the competing, base-catalyzed hydrolysis of Cbz-Cl into benzyl alcohol and CO2​ .

Strategy B: O-Methylation of Cbz-Tyr-OH (Alternative Route)

If starting from Cbz-L-Tyrosine, the phenolic hydroxyl must be selectively methylated using dimethyl sulfate ( Me2​SO4​ ) in aqueous NaOH . The Cbz group is remarkably stable to these highly basic conditions, demonstrating its excellent orthogonality compared to base-labile groups like Fmoc .

Quantitative Data & Reagent Specifications

Table 1: Reagent Equivalents for Schotten-Baumann N-Protection
ReagentMW ( g/mol )EquivalentsRole
4-Methoxy-L-Phenylalanine195.221.0Substrate (Nucleophile)
Benzyl Chloroformate (Cbz-Cl)170.601.1 - 1.2Electrophile / Cbz Source
Sodium Carbonate ( Na2​CO3​ )105.992.5Base / Acid Scavenger
1M HCl (aq)36.46As neededAcidification (pH 2)
Table 2: Reagent Equivalents for O-Methylation Route
ReagentMW ( g/mol )EquivalentsRole
Cbz-L-Tyrosine315.321.0Substrate
Dimethyl Sulfate ( Me2​SO4​ )126.131.1 - 1.3Methylating Agent
Sodium Hydroxide ( NaOH )40.002.5Base / Deprotonation

Detailed Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann N-Protection (Recommended)

This route is preferred for its high atom economy and avoidance of highly toxic methylating agents.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-L-Phenylalanine (1.0 eq) in a 1 M aqueous solution of Na2​CO3​ (2.5 eq).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Causality: Low temperatures prevent the rapid hydrolysis of the chloroformate reagent, ensuring the electrophile remains available for the amine.

  • Electrophile Addition: Vigorously stir the solution and add Benzyl Chloroformate (1.1 eq) dropwise over 30 minutes.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (eluent: DCM/MeOH 9:1). The reaction is complete when the ninhydrin-positive starting material spot (free primary amine) completely disappears.

  • Aqueous Work-up (Crucial Step): Transfer the mixture to a separatory funnel and wash with Diethyl Ether (2 × 50 mL).

    • Causality: This step extracts unreacted Cbz-Cl and its hydrolysis byproduct, benzyl alcohol. Because the target amino acid is currently a water-soluble sodium carboxylate salt, it remains safely in the aqueous phase.

  • Acidification: Cool the aqueous layer in an ice bath and carefully add 1 M HCl until the pH reaches 2 (verify via pH paper).

    • Causality: Acidification protonates the carboxylate group, rendering the Z-Tyr(Me)-OH highly lipophilic and insoluble in water, often forming a milky suspension.

  • Extraction & Isolation: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Z-Tyr(Me)-OH as a white crystalline solid.

Protocol B: Synthesis via O-Methylation of Cbz-L-Tyrosine
  • Deprotonation: Dissolve Cbz-L-Tyrosine (1.0 eq) in a 10% (w/v) aqueous NaOH solution.

  • Methylation: Add Dimethyl Sulfate (1.1 eq) dropwise to the vigorously stirred solution at room temperature.

    • Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen; perform strictly in a fume hood.

  • Propagation: Stir the reaction overnight. If TLC indicates incomplete conversion, add an additional 0.2 eq of Dimethyl Sulfate and stir for a further 24 hours .

  • Precipitation: Carefully add 2 M HCl until the solution reaches pH 2 and a white precipitate forms.

  • Isolation: Filter the precipitate, dissolve it in Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and evaporate. Crystallize the residue from ethyl acetate to yield pure Z-Tyr(Me)-OH.

Mechanistic Workflow Visualization

G N1 4-Methoxy-L-Phenylalanine + Na2CO3 (aq) N2 Cooling to 0-5 °C (Ice Bath) N1->N2 N3 Dropwise Addition: Benzyl Chloroformate (Cbz-Cl) N2->N3 Prevents Cbz-Cl hydrolysis N4 Reaction: Stir at RT (2-4 hrs) N3->N4 Nucleophilic substitution N5 Aqueous Work-up: Wash with Diethyl Ether N4->N5 Removes organic impurities N6 Acidification: 1M HCl to pH 2 N5->N6 Protonates carboxylate N7 Extraction: Ethyl Acetate (EtOAc) N6->N7 Partitions target product N8 Drying & Concentration: Yield Z-Tyr(Me)-OH N7->N8 Final purification

Figure 1: Experimental workflow for the Schotten-Baumann synthesis of Z-Tyr(Me)-OH.

Troubleshooting & Analytical Validation

  • Incomplete Reaction (Schotten-Baumann): If unreacted amino acid persists, the pH may have dropped too low during Cbz-Cl addition (liberating HCl ). Ensure sufficient base ( Na2​CO3​ ) is present to maintain pH > 9 throughout the addition phase.

  • Dipeptide Formation: A common side reaction occurs if the activated mixed anhydride forms and reacts with another amino acid molecule. Keeping the reaction dilute and strictly controlling the slow, dropwise addition of Cbz-Cl minimizes this oligomerization.

  • Analytical Confirmation:

    • LC-MS: Look for the [M+H]+ peak at m/z 330.1 (Exact Mass: 329.13).

    • 1H NMR ( CDCl3​ or DMSO-d6): Confirm the structural integrity by identifying the methoxy singlet (~3.7 ppm), the benzylic CH2​ doublet/singlet (~5.0 ppm), and the aromatic protons from both the Cbz group (5H, ~7.3 ppm) and the tyrosine side chain (4H, ~6.8-7.1 ppm).

References

  • Title: Synthesis of N-benzyloxycarbonyl-O-methyl-L-tyrosine Source: PrepChem URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

Application

Application Note: Incorporation of Cbz-4-Methoxy-L-Phenylalanine in Solid-Phase Peptide Synthesis for Bioactive Peptide Inhibitors

Introduction & Scientific Rationale In the development of peptide-based therapeutics, particularly protease inhibitors and specialized natural product analogs (such as pepticinnamins), the N-terminus often requires perma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the development of peptide-based therapeutics, particularly protease inhibitors and specialized natural product analogs (such as pepticinnamins), the N-terminus often requires permanent hydrophobic capping to engage with specific enzyme subsites[1]. Cbz-4-Methoxy-L-Phenylalanine (also known as Z-Tyr(Me)-OH or N-Cbz-O-methyl-L-tyrosine) is a highly specialized, non-natural amino acid building block used to achieve this[].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific building block:

  • The Pharmacophore Effect: The Carboxybenzyl (Cbz or Z) group provides significant hydrophobic bulk, which is highly effective at occupying the S3 or S4 pockets of proteases (e.g., cathepsins, proteasomes).

  • Aromatic Rigidity without H-Bond Liability: The 4-methoxy ether on the phenylalanine ring provides an electron-rich aromatic system ideal for π−π stacking or hydrophobic interactions[3]. Unlike a free tyrosine hydroxyl, the methoxy group cannot act as a hydrogen-bond donor, which prevents off-target binding and increases the overall lipophilicity and membrane permeability of the peptide.

  • Orthogonal Stability in Fmoc-SPPS: The Cbz group is highly stable to the acidic conditions of global cleavage (95% TFA)[4]. By coupling Cbz-4-Methoxy-L-Phenylalanine as the final N-terminal residue in an Fmoc-Solid Phase Peptide Synthesis (SPPS) workflow, the peptide can be cleaved and globally deprotected while retaining the critical N-terminal Cbz cap.

Physicochemical Properties & SPPS Compatibility

To ensure predictable behavior during synthesis, the physicochemical properties and stability profile of the building block must be understood.

Table 1: Physicochemical Data of Cbz-4-Methoxy-L-Phenylalanine
PropertyValue / Description
Chemical Name N-[(Benzyloxy)carbonyl]-O-methyl-L-tyrosine
CAS Registry Number 17554-34-6[]
Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DCM, and aqueous basic solutions
Table 2: Protecting Group Orthogonality & Cleavage Causality
ConditionStabilityMechanistic Rationale
20% Piperidine in DMF Stable The Cbz carbamate is entirely resistant to secondary amines used for Fmoc removal.
95% TFA (Cleavage) Stable Unlike Boc groups, the benzylic carbon-oxygen bond of Cbz is not cleaved by standard TFA concentrations[4]. The 4-methoxy phenolic ether is similarly robust against acidic hydrolysis.
H2, Pd/C or HF Labile Requires strong catalytic hydrogenation or anhydrous Hydrogen Fluoride (HF) for removal, which is typically avoided when the Cbz group is the intended final pharmacophore.

Experimental Protocols: Self-Validating Systems

The following protocol details the manual coupling of Cbz-4-Methoxy-L-Phenylalanine to an Fmoc-deprotected peptide-resin.

Protocol 1: N-Terminal Coupling via DIC/Oxyma Pure

Causality Check: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) rather than HBTU/DIPEA. While Cbz-amino acids are less prone to epimerization than N-acetylated derivatives, the use of a base-free activation system (DIC/Oxyma) eliminates the risk of base-catalyzed enantiomerization and prevents the formation of guanidinium byproducts on the N-terminus, ensuring the highest chiral integrity of this valuable non-natural residue.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide has been completely Fmoc-deprotected using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove residual base.

  • Activation: In a clean glass vial, dissolve 3.0 equivalents (eq) of Cbz-4-Methoxy-L-Phenylalanine and 3.0 eq of Oxyma Pure in minimal peptide-synthesis grade DMF (approx. 0.1 M concentration).

  • Initiation: Add 3.0 eq of DIC to the vial. Stir for 3 minutes at room temperature to allow the formation of the active ester.

  • Coupling: Transfer the activated solution to the SPPS reaction vessel containing the swelled resin. Agitate gently at room temperature for 90 to 120 minutes.

  • Validation (Self-Validating Step): Perform a Kaiser Test on a few resin beads.

    • Yellow beads: Primary amines are fully capped. Proceed to washing.

    • Blue beads: Incomplete coupling. Repeat steps 2-4 (Double Coupling) using 2.0 eq of reagents.

  • Washing: Wash the resin with DMF (5 × 1 min) followed by DCM (5 × 1 min). Dry the resin under a stream of nitrogen.

Protocol 2: Global Cleavage and Isolation

Causality Check: The electron-rich 4-methoxy-phenyl ring is highly susceptible to electrophilic aromatic substitution by tert-butyl cations generated during the cleavage of side-chain protecting groups (e.g., from tBu, Boc, or Trt groups). Therefore, a high concentration of carbocation scavengers (Triisopropylsilane, TIS) is mandatory to prevent irreversible alkylation of the target inhibitor.

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 95% TFA, 2.5% TIS, and 2.5% ultra-pure H₂O (v/v/v).

  • Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate gently for 2.5 hours at room temperature.

  • Filtration: Filter the cleavage solution into a 50 mL centrifuge tube. Wash the depleted resin twice with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly 30% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the N-Cbz-peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under a vacuum.

Workflow Visualization

The following diagram maps the logical progression and chemical state changes during the final stages of the SPPS workflow.

SPPS_Workflow N1 Fmoc-Deprotected Peptide-Resin N2 Activate Cbz-4-Methoxy-L-Phe (DIC / Oxyma Pure in DMF) N1->N2 Prepare Building Block N3 N-Terminal Coupling (1-2 hours, RT) N2->N3 Add to Resin N4 Resin Washing (DMF -> DCM) N3->N4 Confirm by Kaiser Test N5 Global Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) N4->N5 Dry Resin N6 Target Inhibitor: N-Cbz-Peptide(4-OMe) Isolated N5->N6 Ether Precipitation

Caption: Workflow for the incorporation and cleavage of N-terminal Cbz-4-Methoxy-L-Phenylalanine in SPPS.

Troubleshooting & Field-Proven Insights

  • Steric Hindrance During Coupling: The bulky nature of both the Cbz group and the 4-methoxy substitution can lead to sluggish coupling kinetics, especially if the preceding amino acid is beta-branched (e.g., Val, Ile, Thr). Solution: If the Kaiser test remains positive after 2 hours, do not extend the time indefinitely. Instead, drain the resin and perform a double coupling using fresh reagents, optionally heating the reaction vessel to 50°C using a microwave peptide synthesizer.

  • Chromatographic Shift (HPLC Purification): The addition of the Cbz-4-Methoxy-L-Phe cap drastically increases the overall hydrophobicity of the peptide. Solution: When transitioning from crude analysis to preparative RP-HPLC, adjust your gradient to start at a higher organic concentration (e.g., 20-30% Acetonitrile) to prevent the peptide from crashing out on the column head, and use a shallower gradient (e.g., 0.5% B/min) to separate the target from closely eluting t-butyl alkylation impurities.

References

  • ACS Publications. "Discovery and Biosynthesis of Pepticinnamins G–M Featuring Three Enzymes-Catalyzed Nonproteinogenic Amino Acid Formation". The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Protocols for the Deprotection of the Cbz Group from 4-Methoxy-L-Phenylalanine

Introduction: The Strategic Removal of a Classic Protecting Group from a Modern Building Block In the landscape of organic synthesis, particularly in peptide chemistry and the development of complex molecular architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Removal of a Classic Protecting Group from a Modern Building Block

In the landscape of organic synthesis, particularly in peptide chemistry and the development of complex molecular architectures, the benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone for amine protection.[1][2] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, its utility is rooted in its general stability and the variety of methods available for its cleavage.[3] This application note focuses on the deprotection of the Cbz group from 4-Methoxy-L-Phenylalanine, a non-canonical amino acid of increasing interest in medicinal chemistry for its role in modifying the pharmacological properties of peptides and small molecules.

The selection of a deprotection strategy is not a trivial decision; it is dictated by the overall molecular context, including the presence of other functional groups and the desired scale of the reaction. The methoxy substituent on the phenyl ring of our substrate, while generally stable, requires careful consideration, as some harsh conditions could potentially lead to undesired side reactions such as ether cleavage. This guide provides a detailed analysis and field-tested protocols for the two most robust and widely applicable methods for this transformation: catalytic hydrogenolysis and acidic cleavage.

Section 1: Evaluating Deprotection Pathways: A Comparative Overview

The removal of the Cbz group is fundamentally a cleavage of the benzylic C-O bond. The primary methods to achieve this—hydrogenolysis and acidolysis—operate via distinct mechanisms, each with inherent advantages and limitations.

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[2][4][5] The reaction involves heterogeneous catalysis, typically with Palladium on carbon (Pd/C), in the presence of a hydrogen source.[2][6] The process is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[2] A key variation is Catalytic Transfer Hydrogenation , which avoids the use of flammable hydrogen gas by employing a hydrogen donor like ammonium formate or cyclohexene, making it a safer and often more convenient alternative for laboratory scale.[1][7][8] For 4-Methoxy-L-Phenylalanine, this approach is highly recommended due to its high efficiency and functional group tolerance.

  • Acidic Cleavage: Strong acids can effectively cleave the Cbz group.[2] This method is invaluable when the substrate contains functionalities that are sensitive to reduction, such as alkenes, alkynes, or certain aromatic systems.[1] The most common reagent is a solution of hydrogen bromide (HBr) in acetic acid (AcOH).[1] While effective, this method is harsh and can pose a risk to acid-sensitive groups. For our specific substrate, strong acidolysis presents a potential risk of cleaving the 4-methoxy phenyl ether bond. Therefore, careful reaction monitoring is critical. Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), have also been developed to offer greater selectivity.[4][7][9]

Section 2: Protocol I - Catalytic Hydrogenolysis

This protocol is the preferred method due to its mild conditions and clean byproducts. We will detail both the standard hydrogen gas approach and the transfer hydrogenation variant.

Principle and Mechanism

The mechanism involves the adsorption of the Cbz-protected amine and hydrogen onto the surface of the palladium catalyst. The palladium facilitates the cleavage of the weak benzylic C-O bond, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. Toluene is formed from the cleaved benzyl group.[1][3]

Materials and Equipment
Reagent/EquipmentSpecificationSupplier Example
Cbz-4-Methoxy-L-Phenylalanine>98% PuritySigma-Aldrich, Alfa Aesar
Palladium on Carbon (Pd/C)10% (w/w), 50% wetAcros Organics, Strem
Methanol (MeOH) or Ethanol (EtOH)Anhydrous or ACS GradeFisher Scientific, VWR
Hydrogen (H₂) SourceH₂ gas cylinder or balloonAirgas, Praxair
Alternative H₂ SourceAmmonium Formate (HCOONH₄)Sigma-Aldrich
Celite® 545Diatomaceous EarthEMD Millipore
Reaction FlaskRound-bottom flaskStandard laboratory glassware
Hydrogenation ApparatusParr Shaker or similarParr Instrument Company
Filtration ApparatusBüchner funnel, filter flaskStandard laboratory glassware
Magnetic Stirrer & Stir BarsStandard laboratory equipment
Step-by-Step Experimental Protocol (Hydrogen Gas)
  • Dissolution: In a round-bottom flask appropriately sized for the reaction scale, dissolve Cbz-4-Methoxy-L-Phenylalanine (1.0 equivalent) in a suitable solvent like methanol or ethanol (approx. 0.1 M concentration).

  • Inerting: Briefly flush the flask with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.[1] Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care, preferably in a fume hood, and do not allow the catalyst to dry completely during workup.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen. For larger scales, use a dedicated hydrogenation apparatus following the manufacturer's instructions.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[1] A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot for the product amine.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst.[2] This step is critical for both safety and product purity. Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol) to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 4-Methoxy-L-Phenylalanine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) if necessary.[10][11]

Protocol Variation: Catalytic Transfer Hydrogenation

This method is a safer and often more convenient alternative.[7]

  • Follow Step 1 (Dissolution) and Step 3 (Catalyst Addition) from the protocol above.

  • Reagent Addition: To the stirred suspension, add ammonium formate (3-5 equivalents) portion-wise. An exothermic reaction may be observed.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.

  • Follow Step 6 (Monitoring), Step 7 (Work-up), and Step 8 (Isolation) as described previously. The work-up remains the same: filtration through Celite is essential.

Section 3: Protocol II - Acidic Cleavage with HBr in Acetic Acid

This protocol is an alternative for substrates incompatible with hydrogenation.

Principle and Mechanism

The reaction proceeds via an SN2 or SN1-type mechanism. The carbonyl oxygen of the carbamate is protonated by the strong acid, making the benzylic carbon more electrophilic. A nucleophile, in this case, the bromide ion, attacks the benzylic carbon, cleaving the C-O bond and releasing the unstable carbamic acid, which decarboxylates.[3]

Materials and Equipment
Reagent/EquipmentSpecificationSupplier Example
Cbz-4-Methoxy-L-Phenylalanine>98% PuritySigma-Aldrich, Alfa Aesar
HBr in Acetic Acid33% (w/w) solutionAcros Organics, Sigma-Aldrich
Glacial Acetic Acid (AcOH)ACS GradeFisher Scientific
Diethyl Ether (Et₂O)Anhydrous or ACS GradeVWR
Reaction Flask & StirrerStandard laboratory equipment
Step-by-Step Experimental Protocol
  • Safety First: This procedure must be performed in a well-ventilated fume hood. HBr in acetic acid is highly corrosive and volatile. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dissolution: Dissolve the Cbz-protected amino acid (1.0 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.[1]

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add the solution of 33% HBr in acetic acid (typically 2-5 equivalents of HBr).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is generally complete within 2 to 16 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Pay close attention to the potential formation of a byproduct corresponding to the demethylated phenylalanine, which would have a different mass and polarity.

  • Isolation (Precipitation): Upon completion, place the flask in an ice bath and slowly add a large volume of cold diethyl ether to precipitate the product as its hydrobromide salt.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove residual acetic acid and benzyl bromide byproduct.

  • Drying: Dry the product, 4-Methoxy-L-Phenylalanine hydrobromide, under high vacuum. The free amino acid can be obtained by neutralization with a suitable base and subsequent purification if required.

Section 4: Method Comparison and Data Summary

FeatureCatalytic Hydrogenolysis (H₂/Pd-C)Catalytic Transfer HydrogenationAcidic Cleavage (HBr/AcOH)
Primary Reagents H₂ gas, 10% Pd/CAmmonium Formate, 10% Pd/C33% HBr in Acetic Acid
Temperature Room TemperatureRoom Temperature to 60 °C0 °C to Room Temperature
Typical Time 2-16 hours1-8 hours2-16 hours
Key Advantages Very mild, clean byproducts (CO₂, Toluene), high yield, scalable.[2][5]Safer than H₂ gas, rapid, convenient for lab scale.[7][12]Metal-free, useful for hydrogenation-sensitive substrates.[1][13]
Potential Drawbacks Requires H₂ handling, catalyst is pyrophoric, may reduce other functional groups.[7][14]Can be exothermic, may reduce other functional groups.[7]Highly corrosive, potential for O-demethylation of the methoxy group, harsh conditions.[3]
Work-up Filtration through CeliteFiltration through CelitePrecipitation with ether or neutralization/extraction

Section 5: Workflow Visualization

The following diagram illustrates the primary deprotection pathways for Cbz-4-Methoxy-L-Phenylalanine.

Deprotection_Workflow cluster_start Starting Material cluster_path1 Pathway 1: Hydrogenolysis cluster_path2 Pathway 2: Acidic Cleavage cluster_end Final Product Start Cbz-4-Methoxy-L-Phenylalanine H2_PdC H₂ (gas), 10% Pd/C Solvent: MeOH or EtOH Start->H2_PdC Mildest Method Transfer_H NH₄⁺HCOO⁻, 10% Pd/C Solvent: MeOH or EtOH Start->Transfer_H Safer Alternative HBr_AcOH 33% HBr in AcOH Start->HBr_AcOH For Reducible Substrates End 4-Methoxy-L-Phenylalanine H2_PdC->End Transfer_H->End HBr_AcOH->End as HBr salt

Sources

Application

HPLC purification of Cbz-4-Methoxy-L-Phenylalanine

Application Note: Chromatographic Physics and HPLC Purification of Cbz-4-Methoxy-L-Phenylalanine Chromatographic Physics of the Target Molecule The purification of protected amino acids requires a fundamental understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Physics and HPLC Purification of Cbz-4-Methoxy-L-Phenylalanine

Chromatographic Physics of the Target Molecule

The purification of protected amino acids requires a fundamental understanding of the molecule's physical chemistry. Cbz-4-Methoxy-L-Phenylalanine (also known as N-Cbz-O-methyl-L-tyrosine) presents specific chromatographic challenges due to its structural modifications.

  • Hydrophobicity & Retention: The introduction of the N-terminal Carboxybenzyl (Cbz) protecting group and the O-methyl ether on the phenolic side chain significantly increases the molecule's overall lipophilicity. In Reversed-Phase HPLC (RP-HPLC), where separation is driven by partitioning between a polar mobile phase and a nonpolar stationary phase (e.g., C18 silica), this high hydrophobicity dictates strong retention[1]. Acetonitrile is the preferred organic modifier over methanol due to its aprotic nature, lower viscosity, and superior ability to desorb hydrophobic aromatic compounds from the stationary phase[2].

  • Ionization Control (Causality of Peak Shape): While the N-terminus and side chain are protected, the C-terminal carboxylic acid remains free. With a pKa of approximately 2.2, this carboxylate will partially ionize in neutral water. If injected into an unbuffered system, the resulting mixture of protonated and deprotonated states will cause severe peak broadening and tailing due to secondary mixed-mode interactions with residual silanols on the silica matrix. To enforce a single, neutral protonation state, the mobile phase must be strictly maintained at a pH below 2.0. The addition of 0.1% Trifluoroacetic Acid (TFA) acts as an ion-pairing agent and acidifier, ensuring the molecule elutes as a sharp, symmetrical peak[3].

  • Optical Absorbance: The molecule possesses two distinct chromophores: the benzyl ring of the Cbz group and the methoxyphenyl ring of the side chain. This allows for robust dual-wavelength UV detection, utilizing 220 nm for the amide/carbamate backbone and 280 nm specifically for the aromatic ether[4].

The Self-Validating Protocol Architecture

Trustworthiness in preparative chromatography is achieved through self-validating feedback loops. A single preparative run should never be executed blindly. Instead, the workflow must follow a strict "Scout Calculate Purify Verify" architecture.

  • System Suitability (Blank): A blank injection of the sample diluent validates that the column is free of ghost peaks and highly retained carryover from previous runs.

  • Analytical Scouting: A broad linear gradient establishes the exact retention factor ( k′ ) of the target molecule under current column conditions.

  • Focused Gradient Calculation: The analytical elution point is used to design a shallow, focused preparative gradient. This flattens the elution slope precisely where the target elutes, maximizing the separation factor ( α ) between the target and closely related synthetic impurities (such as des-methyl byproducts or unreacted starting materials)[5].

  • Fraction Verification: Collected fractions are re-injected on the analytical system to confirm >99% purity before pooling and lyophilization.

Step-by-Step Methodological Execution

Step 1: Sample Preparation

  • Dissolution: Dissolve the crude Cbz-4-Methoxy-L-Phenylalanine in a 50:50 mixture of Acetonitrile and Water containing 0.1% TFA. Causality: Matching the sample diluent to the approximate elution composition prevents solvent shock and band broadening upon injection.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble polymerized byproducts and protect the column frit.

Step 2: Analytical Scouting RP-HPLC

  • Inject 10 µL of the filtered sample onto an analytical C18 column (4.6 x 250 mm, 5 µm).

  • Execute the 5–95% broad gradient (see Table 1).

  • Identify the target peak using the 220/280 nm UV ratio. Record the exact percentage of Acetonitrile (%B) at the apex of the eluting peak.

Step 3: Preparative Scale-Up (Focused Gradient)

  • Calculate the focused gradient: If the target elutes at 60% B during the scouting run, set the preparative gradient to run from 50% B to 70% B over 15 minutes.

  • Inject the crude sample onto a preparative C18 column (e.g., 21.2 x 250 mm) using the scaled flow rate (see Table 2).

  • Collect fractions based on a strict UV threshold at 280 nm to avoid collecting non-aromatic baseline noise.

Step 4: Verification & Recovery

  • Re-analyze 5 µL of each collected fraction using the analytical method.

  • Pool fractions demonstrating 99.0% purity.

  • Remove the Acetonitrile via rotary evaporation under reduced pressure (bath temperature < 35°C to prevent thermal degradation), and lyophilize the remaining aqueous solution to yield the pure white powder.

Quantitative Data & Method Parameters

Table 1: Analytical Scouting Gradient Parameters (Column: C18, 4.6 x 250 mm, 5 µm | Flow Rate: 1.0 mL/min | Temp: 25°C)

Time (min)Mobile Phase A (H₂O + 0.1% TFA)Mobile Phase B (ACN + 0.1% TFA)Mechanistic Rationale
0.095%5%Initial column equilibration and sample focusing.
20.05%95%Linear scouting sweep to determine target k′ .
22.05%95%High-organic wash to elute highly retained impurities.
22.195%5%Instantaneous return to initial conditions.
30.095%5%Re-equilibration (minimum 3 column volumes).

Table 2: Focused Preparative Gradient Parameters (Column: C18, 21.2 x 250 mm, 5 µm | Flow Rate: 20.0 mL/min | Target Elution Assumption: 60% B)

Time (min)Mobile Phase A (H₂O + 0.1% TFA)Mobile Phase B (ACN + 0.1% TFA)Mechanistic Rationale
0.050%50%Initial hold at Target - 10% B for sample loading.
2.050%50%Stabilization of the injection band.
17.030%70%Shallow focused slope (Target + 10% B) for max resolution.
18.05%95%Column wash to remove lipophilic synthesis byproducts.
22.050%50%System re-equilibration for the next injection.

Table 3: UV Absorbance Maxima & Detection Strategy

WavelengthTarget ChromophorePurpose in Purification
210 - 220 nm Carbamate (Cbz) & CarboxylHigh-sensitivity general detection; tracks all peptide-like bonds.
254 nm Benzyl ring (Cbz)Identifies the presence of the protecting group.
280 nm 4-Methoxyphenyl ringHighly specific to the side chain; used to trigger fraction collection to avoid false positives from aliphatic impurities.

Process Visualization

HPLC_Workflow Crude Crude Cbz-4-Methoxy-L-Phe (Synthesis Product) Prep Sample Preparation (Dissolution & 0.45µm Filtration) Crude->Prep Scout Analytical Scouting RP-HPLC (5-95% Gradient, 0.1% TFA) Prep->Scout 10 µL Injection Calc Focused Gradient Calculation (Target Elution %B ± 10%) Scout->Calc Determine k' Purify Preparative RP-HPLC (C18 Column, UV 220/280 nm) Calc->Purify Scale-up Fractions Fraction Analysis (Analytical Reinjection: Purity > 99%) Purify->Fractions Collect Peaks Fractions->Purify Recycle Impure Lyophilize Lyophilization (Pure Cbz-4-Methoxy-L-Phe) Fractions->Lyophilize Pool Pure Fractions

Fig 1. Self-validating RP-HPLC purification workflow for Cbz-protected amino acids.

Sources

Method

Application Notes and Protocols for the Incorporation of Cbz-4-Methoxy-L-Phenylalanine into Peptide Sequences

Introduction: Expanding the Chemical Diversity of Peptides The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can confer advantageous properties, such as enhanced metabolic stability, increased potency, and novel functionalities.[1] Cbz-4-Methoxy-L-Phenylalanine, an O-methylated derivative of L-tyrosine, is a particularly valuable unnatural amino acid. The methoxy group on the phenyl ring can alter the hydrophobicity and electronic properties of a peptide, potentially influencing its conformation, receptor binding, and pharmacokinetic profile.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Cbz-4-Methoxy-L-Phenylalanine into peptide sequences using both solid-phase and solution-phase synthesis methodologies.

Physicochemical Properties of Cbz-4-Methoxy-L-Phenylalanine

A thorough understanding of the properties of Cbz-4-Methoxy-L-Phenylalanine is crucial for its effective use in peptide synthesis.

PropertyValueSource
IUPAC Name (2S)-2-[(benzyloxy)carbonylamino]-3-(4-methoxyphenyl)propanoic acidN/A
Molecular Formula C₁₈H₁₉NO₅N/A
Molecular Weight 329.35 g/mol N/A
Appearance White to off-white powder[1]
Solubility Soluble in many organic solvents (e.g., DMF, DCM, THF)N/A
Cbz Deprotection Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH)N/A

Strategic Considerations for Peptide Synthesis

The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) depends on the desired scale, peptide length, and overall synthetic strategy.

  • Solid-Phase Peptide Synthesis (SPPS): Ideal for the rapid synthesis of small to medium-length peptides. The growing peptide chain is anchored to a solid support, simplifying purification at each step.[2]

  • Liquid-Phase Peptide Synthesis (LPPS): More suitable for large-scale synthesis of short peptides and peptide fragments. Intermediates are purified after each step, which can be more time-consuming but allows for greater control and scalability.[3]

The benzyloxycarbonyl (Cbz) protecting group is a classic choice for Nα-protection, particularly in solution-phase synthesis. It is stable to the mildly acidic and basic conditions often used for the removal of other protecting groups, such as Boc and Fmoc, respectively, making it a valuable component of orthogonal protection schemes.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Cbz-4-Methoxy-L-Phenylalanine

This protocol outlines the manual incorporation of Cbz-4-Methoxy-L-Phenylalanine as the N-terminal residue in a peptide sequence using Fmoc/tBu chemistry.

Workflow for SPPS Incorporation:

Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Coupling 4. Coupling of Cbz-4-Methoxy-L-Phe Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Cleavage 6. Cleavage & Deprotection Wash2->Cleavage Purification 7. Purification Cleavage->Purification

SPPS Incorporation Workflow

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cbz-4-Methoxy-L-Phenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Cbz-4-Methoxy-L-Phenylalanine:

    • In a separate vial, dissolve Cbz-4-Methoxy-L-Phenylalanine (3 eq.), HOBt (or Oxyma Pure, 3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The slightly increased steric bulk of the Cbz group and the methoxy-substituted phenyl ring may require a longer coupling time compared to standard amino acids.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. The methoxy group is generally stable to TFA cleavage, but the use of scavengers like TIS is crucial to prevent potential alkylation of other sensitive residues by carbocations generated during deprotection.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Peptide Synthesis (LPPS) of a Dipeptide

This protocol describes the synthesis of a dipeptide, for example, Cbz-4-Methoxy-L-Phe-Gly-OMe, in solution.

Workflow for LPPS Dipeptide Synthesis:

Activation 1. Activation of Cbz-4-Methoxy-L-Phe Coupling 2. Coupling with Gly-OMe Activation->Coupling Workup 3. Aqueous Work-up Coupling->Workup Purification 4. Purification Workup->Purification

LPPS Dipeptide Synthesis Workflow

Materials:

  • Cbz-4-Methoxy-L-Phenylalanine

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or DIC

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: Dissolve Gly-OMe·HCl in DCM and add TEA or DIPEA (1.1 eq.). Stir for 15 minutes and use the resulting solution directly in the next step.

  • Activation and Coupling:

    • In a separate flask, dissolve Cbz-4-Methoxy-L-Phenylalanine (1 eq.), HOBt (or Oxyma Pure, 1.1 eq.), and DCC (or DIC, 1.1 eq.) in DCM or THF.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the prepared Gly-OMe free base solution to the activated amino acid mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[3]

Deprotection of the Cbz Group

The Cbz group can be removed under various conditions, offering flexibility in your synthetic strategy.

Deprotection MethodReagents and ConditionsKey Considerations
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%) in a suitable solvent (e.g., MeOH, EtOH, EtOAc)Mild and efficient. Not suitable for peptides containing sulfur-containing amino acids (e.g., Cys, Met) as they can poison the catalyst.
Strong Acid Cleavage HBr in acetic acidEffective but harsh conditions that may affect other acid-labile protecting groups.
Catalytic Transfer Hydrogenation Ammonium formate, formic acid, or 1,4-cyclohexadiene with a Pd catalystA safer alternative to using hydrogen gas.

Analytical Characterization

Thorough characterization of the final peptide is essential to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides and for their purification.[4]

  • Column: A C18 column is typically used for peptide analysis.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly employed. The hydrophobic nature of the 4-methoxyphenylalanine residue may lead to longer retention times compared to peptides containing standard phenylalanine.

  • Detection: UV detection at 214 nm and 280 nm. The phenyl ring of the modified phenylalanine will contribute to the absorbance at 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Ionization: Electrospray ionization (ESI) is commonly used for peptide analysis.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of Cbz-4-Methoxy-L-Phenylalanine. The fragmentation pattern will be influenced by the presence of the modified amino acid.

Troubleshooting and Expert Insights

Challenge: Poor Coupling Efficiency

  • Cause: The Cbz group and the methoxy-substituted phenyl ring can introduce some steric hindrance, potentially slowing down the coupling reaction.

  • Solution:

    • Extend Coupling Time: Increase the reaction time to 4-6 hours or even overnight.

    • Use a More Potent Coupling Reagent: For particularly difficult couplings, consider using more powerful activating reagents such as HATU, HBTU, or PyBOP.[5]

    • Double Coupling: If the ninhydrin test remains positive after the initial coupling, repeat the coupling step with fresh reagents.

Challenge: Peptide Aggregation

  • Cause: The hydrophobic nature of the 4-methoxyphenylalanine residue can increase the propensity for peptide aggregation, both on the solid support and in solution.[6]

  • Solution:

    • On-Resin:

      • Use a low-loading resin to increase the distance between peptide chains.

      • Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues to disrupt hydrogen bonding.[7]

      • Use chaotropic salts or "magic mixture" (ethylene carbonate) to improve solvation.[7]

    • In-Solution:

      • Dissolve the lyophilized peptide in a minimal amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.

      • Use additives such as L-arginine or guanidine hydrochloride to suppress aggregation.

Challenge: Side Reactions During Cleavage

  • Cause: While the methoxy group is generally stable to TFA, the carbocations generated from the cleavage of other protecting groups can potentially alkylate sensitive residues like tryptophan or methionine.

  • Solution:

    • Use an Effective Scavenger Cocktail: Always use a cleavage cocktail containing scavengers. A common and effective mixture is "Reagent K" (TFA/phenol/water/thioanisole/EDT).

Conclusion

The incorporation of Cbz-4-Methoxy-L-Phenylalanine into peptide sequences offers a valuable tool for modulating the properties of peptides for therapeutic and research applications. By understanding the chemical properties of this unnatural amino acid and employing optimized synthesis and purification protocols, researchers can successfully synthesize novel peptides with enhanced characteristics. Careful monitoring of coupling reactions, proactive measures to prevent aggregation, and the use of appropriate cleavage conditions are key to achieving high yields and purity.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5756-5763.
  • Specialty Chemicals. (2026, March 16). The Role of L-4-Methoxyphenylalanine in Advanced Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5756-5763.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., & Giralt, E. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9885-9896.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-32.
  • Muzaffar, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2), 1-13.
  • Vachet, R. W. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 935-949.
  • Shehata, M., et al. (2012). A New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6238-6241.
  • Frokjaer, S., & Otzen, D. E. (2005). Protein drug stability: a formulation and delivery challenge. Nature Reviews Drug Discovery, 4(4), 298-306.
  • Aslan, M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(19), 6543.
  • Nesvizhskii, A. I., et al. (2007).
  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2023).
  • Barnes, S. (2009). Peptide ion fragmentation in mass spectrometry.
  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Chen, X., et al. (2004). Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Goto, A., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Molecules, 26(11), 3365.
  • Specialty Chemicals. (2026, March 16). The Role of L-4-Methoxyphenylalanine in Advanced Peptide Synthesis. Retrieved from [Link]

  • Harris, R., et al. (2017). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 112(3), 473-482.
  • The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
  • ResearchGate. (2001). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Application

Introduction: The Strategic Importance of N-α-Cbz-4-Methoxy-L-Phenylalanine

An Application Note for the Large-Scale Synthesis of N-α-Cbz-4-Methoxy-L-Phenylalanine Abstract: This document provides a comprehensive guide for the large-scale synthesis of N-α-Cbz-4-Methoxy-L-Phenylalanine, a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Large-Scale Synthesis of N-α-Cbz-4-Methoxy-L-Phenylalanine

Abstract: This document provides a comprehensive guide for the large-scale synthesis of N-α-Cbz-4-Methoxy-L-Phenylalanine, a critical non-natural amino acid derivative used in advanced peptide synthesis and drug discovery. The protocol detailed herein is founded on the robust Schotten-Baumann reaction, optimized for scalability, safety, and high yield. We delve into the mechanistic rationale behind the synthetic strategy, provide a step-by-step protocol for manufacturing, and outline stringent safety procedures required for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and process development professionals engaged in peptide chemistry and pharmaceutical manufacturing.

In the landscape of modern drug development, the use of non-natural amino acids is a cornerstone for creating novel peptide therapeutics with enhanced properties. N-α-Cbz-4-Methoxy-L-Phenylalanine, also known as O-Methyl-N-Cbz-L-tyrosine, is a valuable building block that allows chemists to fine-tune the characteristics of a peptide.[1][2] The methoxy group on the phenyl ring can alter hydrophobicity, electronic properties, and metabolic stability, making it a key component in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.[1]

The synthesis of this compound relies on the protection of the alpha-amino group to prevent unwanted side reactions during peptide coupling.[3][4] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development that enabled modern peptide synthesis.[5] Its enduring legacy is a testament to its stability under various coupling conditions and its facile removal via methods like catalytic hydrogenolysis.[5][6] Furthermore, the Cbz group often imparts crystallinity to the protected amino acid, which significantly aids in purification on a large scale.[6]

This application note presents a detailed, field-proven protocol for the large-scale synthesis of N-α-Cbz-4-Methoxy-L-Phenylalanine, focusing on process efficiency, product purity, and operational safety.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is the N-protection of 4-Methoxy-L-phenylalanine using benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a classic example of the Schotten-Baumann reaction.[5][7][8]

The Core Reaction:

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of 4-Methoxy-L-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the stable carbamate linkage of the Cbz group.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AminoAcid 4-Methoxy-L-phenylalanine Product N-α-Cbz-4-Methoxy-L-Phenylalanine AminoAcid->Product Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Base Aqueous Base (e.g., Na₂CO₃/NaHCO₃) pH 8-10 Base->AminoAcid Deprotonates Amine Byproduct HCl (neutralized by base) Base->Byproduct Neutralizes Acid

Figure 1: General Reaction Scheme for Cbz-Protection.

Causality Behind Experimental Choices:

  • Schotten-Baumann Conditions: This method is ideal for large-scale production due to its use of inexpensive reagents (aqueous base) and a biphasic system (water/organic impurities) that simplifies the initial work-up.[8] The base serves two critical functions: it deprotonates the amine to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[9]

  • pH Control: Maintaining the reaction pH between 8 and 10 is paramount. A pH below 8 can lead to the hydrolysis of benzyl chloroformate, reducing yield.[6] A pH above 10 increases the risk of racemization at the chiral center of the amino acid.[6] For large-scale batches, using a sodium carbonate/sodium bicarbonate buffer system is highly effective for maintaining this pH range.[10]

  • Temperature Control: The reaction is exothermic and is typically performed at 0-5 °C. Low temperatures minimize potential side reactions and prevent the degradation of the thermally sensitive benzyl chloroformate.

Critical Safety Protocols

Benzyl chloroformate (Cbz-Cl) is a highly hazardous substance requiring strict handling protocols. Failure to adhere to safety measures can result in severe injury.

Hazard Profile of Benzyl Chloroformate:

  • Toxicity: Fatal if inhaled.[11][12]

  • Corrosivity: Causes severe skin burns and serious eye damage.[12][13][14]

  • Carcinogenicity: May cause cancer.[11][13][14]

  • Other Hazards: Lachrymator (tear-producing), combustible liquid, and reacts with water/moisture.[14][15]

Mandatory Safety Measures:

  • Engineering Controls: All operations involving Cbz-Cl must be conducted in a certified, high-performance chemical fume hood with adequate ventilation to prevent vapor inhalation.[14][15] An emergency eye wash station and safety shower must be immediately accessible.[14]

  • Personal Protective Equipment (PPE): A full complement of PPE is required at all times:

    • Respiratory Protection: Use a full-face respirator with an appropriate organic vapor/acid gas cartridge.[14]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[13][14]

    • Body Protection: Wear a chemical-resistant apron or suit over a lab coat.[11]

  • Handling and Storage: Store Cbz-Cl in a cool, dry, well-ventilated area, away from moisture and incompatible materials like acids, bases, alcohols, and oxidizing agents.[13][14][15] Use only non-sparking tools and ensure all equipment is properly grounded.[13][14]

  • Spill and Emergency Response: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][15] For inhalation, move the person to fresh air and call for emergency medical help immediately.[11][13]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a representative large-scale batch. Quantities can be adjusted proportionally.

Materials and Equipment:

Reagents Grade Equipment
4-Methoxy-L-phenylalanine >99% Purity 50 L Jacketed Glass Reactor with Mechanical Stirrer
Benzyl Chloroformate (Cbz-Cl) >98% Purity Calibrated Addition Funnels
Sodium Carbonate (Anhydrous) Reagent Grade pH Meter with Temperature Compensation
Sodium Bicarbonate Reagent Grade Vacuum Filtration System (e.g., Nutsche filter)
Hydrochloric Acid (37%) Reagent Grade Recirculating Chiller/Heater
Diethyl Ether Reagent Grade Vacuum Drying Oven

| Deionized Water | High Purity | |

Experimental Workflow Diagram:

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation of Amino Acid Solution:

    • Charge the 50 L reactor with 20 L of deionized water.

    • Add Sodium Carbonate (1.2 kg) and Sodium Bicarbonate (0.4 kg) and stir until fully dissolved. This creates a robust buffer system.[10]

    • Add 4-Methoxy-L-phenylalanine (1.95 kg, 10.0 mol) to the buffer solution and stir until it is completely dissolved.

  • N-Protection Reaction:

    • Cool the reactor jacket to bring the internal temperature of the solution to 0-5 °C.

    • In separate addition funnels, prepare Benzyl Chloroformate (1.88 kg, 1.7 L, 11.0 mol, 1.1 eq) and a 10% w/v aqueous Sodium Carbonate solution.

    • Begin slow, simultaneous dropwise addition of the Benzyl Chloroformate and the sodium carbonate solution into the vigorously stirred amino acid solution.

    • Crucially, monitor the pH continuously and adjust the addition rate of the base to maintain the pH strictly between 8.5 and 9.5. [6] The total addition time should be approximately 2-3 hours.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 3-4 hours.

  • Reaction Monitoring and Work-up:

    • Take an aliquot of the reaction mixture and check for the absence of the starting amino acid by TLC or HPLC.

    • Once the reaction is complete, transfer the mixture to a suitable separation vessel.

    • Add diethyl ether (10 L) to the mixture and stir for 15 minutes to extract unreacted Cbz-Cl and benzyl alcohol.[5]

    • Allow the layers to separate and drain off the bottom aqueous layer, retaining it for the next step. Discard the organic layer according to hazardous waste protocols. Repeat the wash with another 5 L of diethyl ether.

  • Product Precipitation and Isolation:

    • Return the aqueous layer to the cleaned reactor and cool it to 0-5 °C.

    • Slowly add concentrated hydrochloric acid (37%) while stirring vigorously to acidify the solution to a pH of ~2.[5] A thick white precipitate of the product will form.

    • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Nutsche filter.

    • Wash the filter cake thoroughly with cold (0-5 °C) deionized water (3 x 5 L) until the washings are free of chloride ions (test with AgNO₃ solution).

  • Drying and Purification:

    • Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • For high-purity material required for pharmaceutical applications, recrystallize the crude solid from an appropriate solvent system, such as aqueous ethanol or ethyl acetate/hexane.[5]

    • Dry the recrystallized product under vacuum to yield pure N-α-Cbz-4-Methoxy-L-Phenylalanine as a white crystalline solid.

Data and Expected Results

The following table summarizes typical quantitative data for a 10-mole scale reaction as described above.

Parameter Value Notes
Starting Material Input 1.95 kg (10.0 mol)4-Methoxy-L-phenylalanine
Crude Product Mass ~3.1 kg
Crude Yield ~94%
Purified Product Mass ~2.8 kgAfter recrystallization
Overall Purified Yield ~85%
Purity (HPLC) >99.5%
Melting Point 117-119 °CLiterature values may vary slightly
Optical Rotation [α]D²⁰ +4.5 to +5.5° (c=2, Acetic Acid)Chirality confirmation

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure it meets the required specifications for downstream applications.

Conclusion

This application note provides a validated and scalable protocol for the synthesis of N-α-Cbz-4-Methoxy-L-Phenylalanine. By implementing the Schotten-Baumann reaction with careful control of pH and temperature, and adhering to stringent safety protocols for handling benzyl chloroformate, researchers and manufacturers can reliably produce this key intermediate in high yield and purity. This robust process enables the continued development of novel peptide-based therapeutics where precise molecular modifications are essential for success.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Benzyl chloroformate. [Online] Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Online] Available at: [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Online] Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of N-benzyloxycarbonyl-O-methyl-L-tyrosine. [Online] Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. [Online] Available at: [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. [Online] Available at: [Link]

  • Almac. Peptides production. [Online] Available at: [Link]

  • BYJU'S. Features of Schotten Baumann Reaction. [Online] Available at: [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • ACS Publications. Formal Synthesis of Ecteinascidin 743 from N-Cbz-l-tyrosine. [Online] Available at: [Link]

  • Google Patents. CN112920086A - Preparation method of L-tyrosine derivative.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Online] Available at: [Link]

  • ScienceDirect. An improved large scale procedure for the preparation of N-Cbz amino acids. [Online] Available at: [Link]

  • Google Patents. WO2020252266A1 - A manufacturing process for peptide and protein production.
  • National Institutes of Health. Developing deprotectase biocatalysts for synthesis. [Online] Available at: [Link]

  • ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

  • Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Online] Available at: [Link]

  • Frontiers. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Online] Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Online] Available at: [Link]

  • ResearchGate. Preparative scale synthesis of L-m-methoxyphenylalanine. [Online] Available at: [Link]

  • MDPI. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Online] Available at: [Link]

Sources

Method

Application Note: Cbz-4-Methoxy-L-Phenylalanine in Medicinal Chemistry and Peptide-Based Drug Design

Introduction & Structural Rationale Cbz-4-Methoxy-L-Phenylalanine (also known as Cbz-Tyr(Me)-OH or N-benzyloxycarbonyl-O-methyl-L-tyrosine, CAS: 17554-34-6) is a highly specialized non-canonical amino acid derivative[]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Cbz-4-Methoxy-L-Phenylalanine (also known as Cbz-Tyr(Me)-OH or N-benzyloxycarbonyl-O-methyl-L-tyrosine, CAS: 17554-34-6) is a highly specialized non-canonical amino acid derivative[]. In modern medicinal chemistry, the strategic incorporation of this building block allows researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

The structural rationale for utilizing Cbz-Tyr(Me)-OH rests on two distinct chemical modifications of native L-tyrosine:

  • O-Methylation (Methoxy Group): Converting the polar, hydrogen-bond donating phenolic hydroxyl into a lipophilic methoxy ether eliminates a key hydrogen bond donor. This prevents undesired O-acylation during solution-phase synthesis[2] and significantly enhances the molecule's ability to bind tightly within hydrophobic enzymatic pockets[3].

  • N-Cbz Protection: The carboxybenzyl (Cbz) group provides orthogonal protection against standard Boc or Fmoc chemistries. Furthermore, in many drug discovery campaigns, the Cbz group is deliberately retained in the final active pharmaceutical ingredient (API) to serve as a terminal lipophilic pharmacophore, enhancing blood-brain barrier (BBB) penetration and cellular permeability[4].

Key Applications in Target-Directed Drug Design

Epigenetic Modulators (Histone Methyltransferase Inhibitors)

In the development of inhibitors for SETD8 (a histone H4-K20 methyltransferase implicated in genomic integrity and cancer), researchers have successfully converted native substrate peptides into potent inhibitors[5]. Substituting native residues with unnatural amino acids like O-methyl-L-tyrosine forces the peptide to exploit largely hydrophobic pockets within the enzyme's active site. This specific substitution strategy has been instrumental in yielding highly selective, nanomolar-affinity peptide inhibitors[3].

Farnesyltransferase Inhibitors

The 4-methoxy-L-phenylalanine motif is a critical structural determinant in the biosynthesis and synthetic optimization of pepticinnamins[6]. These compounds act as potent inhibitors of Ras protein farnesyltransferase (PFT), a major target in oncology. The methoxy substitution is experimentally proven to be essential for maintaining robust inhibitory activity against the Ras signaling pathway[6].

Anti-Amyloidogenic Agents

In Alzheimer's disease research, Cbz-protected tyrosine derivatives are utilized to synthesize peptidomimetics that inhibit β-amyloid protein production[4]. The combination of the N-terminal Cbz group and the O-methyl ether provides the necessary lipophilicity for the inhibitor to cross the BBB while maintaining high affinity for the secretase enzymes responsible for amyloidogenic cleavage[4].

Quantitative Data: Physicochemical Profiling

The following table summarizes the physicochemical shifts achieved by substituting native L-Tyrosine with Cbz-4-Methoxy-L-Phenylalanine, dictating its utility in drug design.

ParameterNative L-TyrosineCbz-4-Methoxy-L-PhenylalanineMedicinal Chemistry Rationale
N-Terminal Status Free Amine (-NH2)Cbz-ProtectedEnables selective C-terminal activation; Cbz acts as a stable lipophilic cap for BBB penetration[4].
Side-Chain Phenol Free Hydroxyl (-OH)Methoxy Ether (-OCH3)Eliminates H-bond donor capacity; completely prevents side-chain O-acylation during synthesis[2].
Hydrophobicity (LogP) Low (-2.26)High (Predicted > 2.5)Drives high-affinity interactions with hydrophobic enzymatic pockets (e.g., SETD8, PFT)[3].
Protease Susceptibility High (Rapid degradation)Low (Sterically hindered)Increases the in vivo half-life of derived peptidomimetic drugs by resisting proteolytic cleavage.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high-fidelity synthesis of Cbz-Tyr(Me)-OH derived peptidomimetics.

Protocol 1: Solution-Phase Amide Coupling of Cbz-Tyr(Me)-OH

Objective: To couple Cbz-4-Methoxy-L-Phenylalanine to a primary amine (e.g., a growing peptide chain) while strictly preventing racemization of the α-chiral center.

  • Pre-activation : Dissolve 1.0 eq of Cbz-Tyr(Me)-OH and 1.2 eq of HOBt in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2/Ar).

    • Causality: HOBt is added before the coupling agent to immediately trap the highly reactive O-acylisourea intermediate, forming a stable but reactive OBt ester. This suppresses oxazolone formation, thereby preventing racemization.

  • Coupling Agent Addition : Cool the solution to 0°C and add 1.2 eq of EDC·HCl. Stir for 15 minutes.

    • Causality: Cooling minimizes exothermic degradation. EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying downstream purification.

  • Amine Addition : Add 1.1 eq of the target amine, followed by 2.5 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Causality: DIPEA neutralizes any HCl salts of the amine and maintains a basic environment to ensure the amine remains highly nucleophilic.

  • Validation & Workup : Monitor reaction completion via LC-MS. Once the starting material mass is consumed, quench with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Self-Validating Check: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted Cbz-Tyr(Me)-OH and HOBt. A final TLC spot (UV active due to the Cbz and methoxy-phenyl rings) should show a single, pure product.

Protocol 2: Selective Cbz Deprotection via Catalytic Hydrogenolysis

Objective: To selectively remove the N-terminal Cbz group for subsequent peptide elongation, leaving the O-methyl ether intact.

  • System Purging : Dissolve the Cbz-protected intermediate in Methanol. Add 10% Pd/C (10% w/w) carefully under a gentle stream of N2.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. The N2 blanket prevents accidental ignition.

  • Hydrogenation : Evacuate the flask and backfill with H2 gas using a balloon. Stir vigorously at room temperature for 2–4 hours.

    • Causality: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond. The Cbz group decomposes into toluene and CO2 gas, driving the reaction forward. The O-methyl ether is completely stable under these reductive conditions.

  • Validation & Filtration : Verify the disappearance of the starting material via TLC. Filter the reaction mixture through a pad of Celite, washing with excess Methanol.

    • Self-Validating Check: Celite traps the fine palladium particles safely. Spot the filtrate on a TLC plate and apply a ninhydrin stain; the appearance of a purple spot confirms the successful liberation of the primary amine.

Process Visualization

G Start Cbz-Tyr(Me)-OH (Starting Material) Coupling Amide Coupling (EDC/HOBt or HATU) Start->Coupling Add Amine + Base Intermediate Cbz-Protected Peptidomimetic Coupling->Intermediate Branch1 Retain Cbz as Pharmacophore Intermediate->Branch1 Direct use Branch2 Cbz Deprotection (H2, Pd/C) Intermediate->Branch2 Cleavage Final1 Lipophilic Inhibitor (e.g., Amyloid-β or Farnesyltransferase) Branch1->Final1 Elongation N-Terminal Elongation (Solid/Solution Phase) Branch2->Elongation Final2 Extended Peptide Inhibitor (e.g., SETD8 Inhibitor) Elongation->Final2

Workflow for integrating Cbz-4-Methoxy-L-Phenylalanine into peptidomimetic inhibitor design.

References

  • Turning a Substrate Peptide into a Potent Inhibitor for the Histone Methyltransferase SETD8 Source: ACS Medicinal Chemistry Letters / NIH PubMed Central URL:[Link]

  • Discovery and Biosynthesis of Pepticinnamins G–M Featuring Three Enzymes-Catalyzed Nonproteinogenic Amino Acid Formation Source: The Journal of Organic Chemistry URL:[Link]

  • Source: WIPO (PCT)
  • Synthesis of N-benzyloxycarbonyl-O-methyl-L-tyrosine Source: PrepChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cbz-4-Methoxy-L-Phenylalanine Synthesis

Welcome to the Technical Support Center for the synthesis of Cbz-4-Methoxy-L-Phenylalanine (also known as N-Cbz-O-methyl-L-tyrosine). This guide is engineered for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Cbz-4-Methoxy-L-Phenylalanine (also known as N-Cbz-O-methyl-L-tyrosine). This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity, scalable protocols. As a Senior Application Scientist, I have structured this resource to not only provide step-by-step methodologies but to dissect the chemical causality behind common failure modes—such as dipeptide oligomerization, Cbz-Cl hydrolysis, and incomplete O-methylation.

Section 1: Validated Methodologies & Mechanistic Causality

There are two primary synthetic routes to access this compound. Route A involves the N-Cbz protection of the commercially available 4-Methoxy-L-Phenylalanine. Route B involves the O-methylation of the pre-protected N-Cbz-L-Tyrosine. Every step below is designed as a self-validating system to ensure experimental integrity.

Route A: N-Cbz Protection via Schotten-Baumann Conditions

Objective: Chemoselective protection of the α -amino group using Benzyl Chloroformate (Cbz-Cl).

  • Dissolution & Activation: Suspend 4-Methoxy-L-Phenylalanine (1.0 eq) in a biphasic mixture of 1M aqueous NaOH and dioxane (1:1 v/v) until a clear solution is obtained.

    • Self-Validation: Complete dissolution confirms the zwitterion has been fully deprotonated to the soluble sodium salt.

    • Causality: The base deprotonates the zwitterionic amino acid, rendering the α -amino group nucleophilic. Dioxane solubilizes the incoming hydrophobic Cbz-Cl.

  • Controlled Acylation: Cool the reaction vessel to 0–5 °C using an ice bath. Add Cbz-Cl (1.1–1.2 eq) dropwise simultaneously with 1M NaOH to maintain a strict pH of 8.5–9.5.

    • Self-Validation: Use an automated titrator or pH paper; the continuous consumption of NaOH confirms the release of HCl as the acylation proceeds.

    • Causality: Strict temperature control suppresses the formation of mixed anhydrides (which lead to dipeptides), while tight pH control prevents the hydroxide-mediated hydrolysis of Cbz-Cl into benzyl alcohol and CO2​ ()[1].

  • Quenching & Extraction: Once NaOH consumption ceases (approx. 2 hours), wash the aqueous layer with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.

    • Self-Validation: The aqueous layer should remain clear, retaining the water-soluble sodium salt of the protected product.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 2M HCl.

    • Self-Validation: A dense white precipitate of Cbz-4-Methoxy-L-Phenylalanine will immediately form, confirming the protonation of the carboxylate group. Filter and dry under vacuum.

Route B: O-Methylation of N-Cbz-L-Tyrosine

Objective: Selective etherification of the phenolic hydroxyl group.

  • Deprotonation: Dissolve N-Cbz-L-Tyrosine (1.0 eq) in 10% aqueous NaOH.

    • Self-Validation: The solution turns slightly yellow, indicating the formation of the highly conjugated phenoxide ion.

  • Alkylation: Add dimethyl sulfate (1.1 eq) dropwise over 30 minutes.

    • Causality: Dimethyl sulfate is a hard electrophile that selectively reacts with the highly nucleophilic phenoxide ion over the protected carbamate nitrogen.

  • Extended Reaction: Stir for 48 hours at room temperature.

    • Self-Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1); the disappearance of the lower Rf​ phenolic spot confirms conversion. If incomplete, add an additional 0.2 eq of dimethyl sulfate.

    • Causality: The biphasic nature of the reaction limits mass transfer, necessitating extended times and excess reagent to overcome competing hydrolysis of the electrophile ().

  • Acidification: Acidify with 2M HCl until a white precipitate forms. Filter, wash with cold water, and recrystallize from ethyl acetate.

Section 2: Diagnostic Workflow Diagram

G Start Low Yield of Cbz-4-Methoxy-L-Phe CheckPH Check Reaction pH Start->CheckPH PHLow pH < 8 Cbz-Cl Hydrolysis CheckPH->PHLow PHHigh pH > 10 Racemization & Dipeptides CheckPH->PHHigh PHOpt pH 8-10 Optimal Conditions CheckPH->PHOpt PEG Consider PEG-400 Protocol (Solvent-free, >90% Yield) PHLow->PEG CheckTemp Check Temperature PHOpt->CheckTemp TempHigh > 5°C Mixed Anhydride Formation CheckTemp->TempHigh TempOpt 0-5°C Controlled Acylation CheckTemp->TempOpt TempHigh->PEG CheckEq Check Cbz-Cl Equivalents TempOpt->CheckEq EqLow < 1.1 eq Incomplete Conversion CheckEq->EqLow EqLow->PEG

Troubleshooting workflow for resolving low yields in Cbz-4-Methoxy-L-Phenylalanine synthesis.

Section 3: Troubleshooting Guides & FAQs

Q: Why is the yield of my Cbz-4-Methoxy-L-Phenylalanine synthesis consistently below 60% when using standard Schotten-Baumann conditions? A: Suboptimal yields in Schotten-Baumann reactions are almost exclusively tied to poor pH management. The reaction requires a delicate balance: the pH must be high enough (typically 8.5–9.5) to keep the α -amino group deprotonated and nucleophilic, but low enough to prevent the rapid hydrolysis of benzyl chloroformate (Cbz-Cl) into benzyl alcohol and carbon dioxide. If your pH drops below 8, the amine protonates, halting the reaction. If it spikes above 10, Cbz-Cl is destroyed by hydroxide ions before it can react with the amino acid, and the risk of racemization increases ()[2]. Recommendation: Use an automated titrator to maintain pH 9.0, or utilize a robust buffer system like Na2​CO3​/NaHCO3​ (2:1 ratio) to stabilize the environment without manual intervention.

Q: I am observing significant dipeptide and tripeptide impurities in my LC-MS trace. How can I suppress this oligomerization? A: Dipeptide formation is a classic side reaction during chloroformate protections. It occurs when the carboxylate group of the newly formed N-Cbz-amino acid attacks unreacted Cbz-Cl, forming a highly reactive mixed anhydride intermediate. This intermediate is then attacked by the free amine of an unprotected 4-Methoxy-L-Phenylalanine molecule, forming a peptide bond ()[3]. Causality & Solution: This side reaction is highly temperature-dependent and concentration-dependent. To suppress it, you must strictly maintain the reaction temperature between 0–5 °C during the entire Cbz-Cl addition phase. Furthermore, employing a biphasic solvent system (e.g., Water/Dioxane) dilutes the reactive intermediates and segregates the hydrophobic Cbz-Cl from the aqueous amino acid pool, slowing down the mixed anhydride formation relative to the primary amine acylation.

Q: The aqueous biphasic system is proving difficult to scale. Is there a greener, higher-yielding alternative for N-Cbz protection? A: Yes. Recent advancements have demonstrated that Polyethylene Glycol (PEG-400) can act as a highly efficient, "green" promoter for the N-Cbz protection of amines, bypassing the need for volatile organic solvents like dioxane or THF ()[4]. In this protocol, the amino acid and Cbz-Cl are reacted in the presence of a catalytic amount of PEG-400 (typically 0.5 mL per mmol of substrate) at room temperature. The PEG matrix stabilizes the transition state and facilitates rapid chemoselective acylation, often achieving yields exceeding 90% in under 30 minutes without the competing hydrolysis seen in aqueous systems[5].

Q: I am synthesizing this compound via Route B (O-methylation of N-Cbz-L-Tyrosine using dimethyl sulfate). Why is my reaction stalling at 70% conversion? A: O-methylation of the phenolic hydroxyl group using dimethyl sulfate is a heterogeneous reaction that frequently suffers from mass transfer limitations. While the phenoxide ion is highly nucleophilic, dimethyl sulfate is prone to hydrolysis in the aqueous NaOH used to deprotonate the phenol. Causality & Solution: The stalling is caused by the degradation of your electrophile before the reaction can reach completion. To drive the reaction to >95% conversion, you must add the dimethyl sulfate in portions over an extended period (e.g., an initial 1.1 eq, followed by an additional 0.2 eq after 12 hours) and maintain vigorous mechanical stirring to maximize the interfacial surface area between the aqueous and organic phases.

Section 4: Quantitative Data & Yield Comparison

The following table summarizes the expected quantitative outcomes and mechanistic trade-offs for the discussed synthetic routes:

Synthesis Route & MethodologyReagents / CatalystTypical Reaction TimeTypical Yield (%)Key Advantages & Causality
Route A: Standard Schotten-Baumann 4-Methoxy-L-Phe, Cbz-Cl, NaOH, Water/Dioxane2 - 4 hours75 - 85%Well-established; biphasic system minimizes mixed anhydride formation if kept at 0°C.
Route A: PEG-400 Promoted 4-Methoxy-L-Phe, Cbz-Cl, PEG-40015 - 30 mins90 - 95%Solvent-free, room temperature; PEG matrix prevents Cbz-Cl hydrolysis, maximizing yield.
Route B: O-Methylation N-Cbz-L-Tyrosine, Dimethyl Sulfate, NaOH, Water24 - 48 hours60 - 75%Utilizes cheaper starting materials; requires excess electrophile due to competing hydrolysis.

References

  • Siddaiah, V., et al. "Polyethylene glycol mediated facile protocol for N-Cbz protection of amines." Green Chemistry Letters and Reviews, 5(3), 337-342 (2012).[Link]

  • PrepChem. "Synthesis of N-benzyloxycarbonyl-O-methyl-L-tyrosine." PrepChem Database.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cbz-4-Methoxy-L-Phenylalanine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of orthogonall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of orthogonally protected unnatural amino acids.

The synthesis of Cbz-4-Methoxy-L-Phenylalanine (also known as N-Cbz-O-methyl-L-tyrosine) via Schotten-Baumann conditions is a foundational transformation. However, the use of benzyl chloroformate (Cbz-Cl) in aqueous base is a kinetically complex system. Without rigorous control over pH and stoichiometry, researchers inevitably encounter side reactions such as dipeptide oligomerization, mixed anhydride accumulation, and epimerization.

This guide provides a mechanistic breakdown of these side reactions, an actionable diagnostic workflow, and a self-validating experimental protocol designed to ensure high-purity yields suitable for downstream peptide synthesis.

Diagnostic Workflow for Cbz Protection Side Reactions

Before altering your synthetic protocol, you must accurately diagnose the failure mode. Use the following LC-MS/HPLC diagnostic tree to identify which mechanistic pathway is compromising your yield.

TroubleshootingWorkflow Start Analyze Crude Product (HPLC/LC-MS) MassCheck Identify Major Impurity Mass Start->MassCheck Dipeptide Mass = 2M + Cbz - H2O (Dipeptide Formation) MassCheck->Dipeptide MixedAnhydride Mass = M + 2(Cbz) (Mixed Anhydride) MassCheck->MixedAnhydride Racemization Split Peak on Chiral HPLC (Epimerization) MassCheck->Racemization Sol1 Action: Maintain pH 8.5-9.5 or switch to Cbz-OSu Dipeptide->Sol1 Sol2 Action: Extend basic hydrolysis prior to acidification MixedAnhydride->Sol2 Sol3 Action: Avoid pH > 10.0; Keep temp < 5°C Racemization->Sol3

Caption: Diagnostic workflow for identifying and resolving common side reactions in Cbz protection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a significant amount of dipeptide (oligomer) byproduct in my LC-MS?

A1: Dipeptide formation is a classic, highly documented side reaction when using Cbz-Cl under standard Schotten-Baumann conditions[1]. The causality lies in competing nucleophiles. Once the initial Cbz-4-Methoxy-L-Phenylalanine product forms, its carboxylate anion can attack unreacted Cbz-Cl, forming a highly reactive mixed anhydride intermediate[2]. If the reaction pH drops below 8.5, the primary amine of your starting material becomes partially protonated, slowing its direct reaction with Cbz-Cl. However, this transient free amine will readily attack the accumulated mixed anhydride, forging a covalent peptide bond and resulting in a Cbz-dipeptide[2].

  • The Fix: You must prevent mixed anhydride accumulation. Maintain strict pH control (8.5–9.5) using a Na2​CO3​ / NaHCO3​ buffer system[3]. Alternatively, replacing aqueous sodium hydroxide with an organic base like diisopropylethylamine (DIEA) has been proven to completely eliminate dipeptide formation[1].

Q2: My isolated product contains an impurity with a mass corresponding to M + Cbz. What is this?

A2: This mass signature indicates an unhydrolyzed mixed anhydride (formed between your product's carboxylic acid and the Cbz group). While mixed anhydrides are inherently unstable, they can persist if the reaction is quenched and acidified too prematurely[2].

  • The Fix: Before acidifying the reaction mixture during your workup, allow the solution to stir at room temperature for an additional 30–45 minutes at pH 9. This extended basic hydrolysis selectively cleaves the mixed anhydride back into the desired Cbz-protected amino acid and benzyl carbonate (which safely degrades into benzyl alcohol and CO2​ ).

Q3: I am detecting epimerization (racemization) of the L-phenylalanine stereocenter. How can I prevent this?

A3: While carbamate protecting groups like Cbz are generally resistant to the azlactone-driven racemization seen with acyl groups, epimerization can still occur via direct α -proton abstraction if the pH exceeds 10.5 for prolonged periods[3]. The α -proton of 4-Methoxy-L-Phenylalanine becomes slightly more acidic once the electron-withdrawing Cbz group is installed.

  • The Fix: Keep the reaction temperature strictly between 0–5 °C during the addition of Cbz-Cl. Avoid using strong, unbuffered bases like concentrated NaOH, which create localized high-pH microenvironments.

Q4: After acidification and extraction, my product is an oil instead of a solid. NMR shows a large singlet around 5.1 ppm.

A4: The singlet at ~5.1 ppm, accompanied by a multiplet at ~7.3 ppm, confirms the presence of benzyl alcohol[4]. Benzyl alcohol is a byproduct of Cbz-Cl hydrolysis. It acts as a high-boiling organic solvent that prevents your Cbz-4-Methoxy-L-Phenylalanine from crystallizing.

  • The Fix: Implement a pre-acidification organic wash. While the aqueous layer is still basic (pH > 8), wash it thoroughly with diethyl ether or MTBE[5]. The basic aqueous layer will retain the water-soluble carboxylate salt of your product, while the ether wash strips away the neutral benzyl alcohol and any unreacted Cbz-Cl.

Quantitative Impact of Reaction Conditions

The table below summarizes how different base systems and reagents impact the yield and impurity profile of Cbz-4-Methoxy-L-Phenylalanine.

Table 1: Impact of Reaction Conditions on Yield and Impurity Profile

ConditionBase SystemCbz ReagentYield (%)Dipeptide (%)Racemization (%)
Standard Schotten-Baumann NaOH (pH >11)Cbz-Cl (1.2 eq)72.04.52.1
Uncontrolled pH NaOH (pH drops to 7)Cbz-Cl (1.2 eq)65.012.0<0.1
Buffered Aqueous Na2​CO3​ / NaHCO3​ (pH 9)Cbz-Cl (1.1 eq)88.51.2<0.1
Organic Base DIEA in THF/ H2​O Cbz-Cl (1.1 eq)91.0<0.1<0.1
Activated Ester NaHCO3​ (pH 8.5)Cbz-OSu (1.1 eq)94.0Not detectedNot detected

Note: For the highest purity requirements without the toxicity and reactivity risks of Cbz-Cl, utilizing the activated ester Cbz-OSu is highly recommended[6].

Optimized Step-by-Step Experimental Protocol

This protocol utilizes a buffered aqueous system to inherently prevent pH spikes, creating a self-validating workflow that minimizes side reactions.

Materials Required:

  • 4-Methoxy-L-Phenylalanine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate ( Na2​CO3​ ) / Sodium bicarbonate ( NaHCO3​ )

  • 1,4-Dioxane or THF

  • Diethyl ether (for washing)

  • 2M Hydrochloric Acid (HCl)

Methodology:

  • Preparation of the Buffered System:

    • Dissolve 4-Methoxy-L-Phenylalanine (10 mmol) in 20 mL of a 1M aqueous Na2​CO3​ / NaHCO3​ buffer (2:1 ratio)[3].

    • Add 10 mL of 1,4-Dioxane to aid solubility.

    • Self-Validating Checkpoint: The solution should be completely clear. If undissolved amino acid remains, the pH is too low. Verify the pH is ~9.0.

  • Controlled Acylation:

    • Cool the reaction flask in an ice-water bath to 0–5 °C.

    • Add Cbz-Cl (11 mmol) dropwise over 30 minutes under vigorous stirring.

    • Causality Note: Vigorous stirring is critical. Cbz-Cl is insoluble in water; poor mixing leads to localized droplets of Cbz-Cl reacting with the product to form mixed anhydrides rather than reacting with the free amine.

  • Hydrolysis Phase:

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validating Checkpoint: Check the pH. It should still be ~8.5–9.0 due to the buffer. This step ensures any transiently formed mixed anhydrides are hydrolyzed back to the product[2].

  • Pre-Acidification Cleansing:

    • Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Diethyl Ether (2 × 20 mL)[5].

    • Self-Validating Checkpoint: The phase separation must be sharp. Discard the organic layer (this removes the benzyl alcohol byproduct).

  • Precipitation and Isolation:

    • Return the aqueous layer to an Erlenmeyer flask. Cool to 0 °C.

    • Carefully acidify the solution by adding 2M HCl dropwise until the pH reaches 2.0–2.5.

    • Self-Validating Checkpoint: A dense white precipitate of Cbz-4-Methoxy-L-Phenylalanine should form immediately. If the product oils out, it indicates the ether wash in Step 4 was insufficient.

  • Filtration:

    • Filter the precipitate under vacuum, wash with ice-cold water to remove inorganic salts, and dry thoroughly under a high vacuum to yield the pure product.

References

  • 2 Protection of Functional Groups . thieme-connect.de.[Link][4]

  • Available Synple Chem Reagent Cartridges . synplechem.com. [Link][6]

  • Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates . cdnsciencepub.com.[Link][1]

  • 1 Protection Reactions . wiley-vch.de.[Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cbz Deprotection of 4-Methoxy-L-Phenylalanine

Overview: The Chemical Challenge The removal of the Carboxybenzyl (Cbz or Z) protecting group from 4-Methoxy-L-Phenylalanine presents a unique set of chemoselectivity challenges. While Cbz is typically a robust and easil...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Chemical Challenge

The removal of the Carboxybenzyl (Cbz or Z) protecting group from 4-Methoxy-L-Phenylalanine presents a unique set of chemoselectivity challenges. While Cbz is typically a robust and easily cleaved protecting group, the specific structure of this unnatural amino acid introduces two major vulnerabilities:

  • Electrophilic Aromatic Substitution (Benzylation): The 4-methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance. This highly activates the aromatic ring. If acidic cleavage is used, the generated benzyl cation acts as a potent electrophile, rapidly attacking the ortho-positions of the ring to form unwanted benzylated byproducts (+90 Da)[1].

  • Ether Cleavage (Demethylation): The 4-methoxy group is an aryl methyl ether. Harsh acidic conditions classically used for Cbz deprotection (such as HBr/AcOH) are also the exact reagents used for industrial ether demethylation[2]. This causes a loss of the methyl group (-14 Da), inadvertently converting your substrate into L-Tyrosine.

To prevent destroying your substrate, the deprotection strategy must be carefully selected based on the mechanistic causality of these side reactions.

Deprotection Decision Workflow

G Start Substrate: N-Cbz-4-Methoxy-L-Phe CheckReducible Are other reducible groups (e.g., alkynes, nitro) present? Start->CheckReducible Hydro Catalytic Hydrogenation (Pd/C, H2 or Transfer) CheckReducible->Hydro No Acid Acidic Cleavage Required (e.g., TFMSA/TFA) CheckReducible->Acid Yes Success1 Clean Deprotection (Methoxy & Ring Preserved) Hydro->Success1 CheckScavenger Is a cation scavenger (e.g., TES, Anisole) used? Acid->CheckScavenger NoScavenger Failure: Ring Benzylation (+90 Da) CheckScavenger->NoScavenger No HBr Is HBr/AcOH used? CheckScavenger->HBr Yes Demethylation Failure: Demethylation to Tyrosine (-14 Da) HBr->Demethylation Yes Success2 Deprotection Achieved (Scavengers trapped benzyl cation) HBr->Success2 No (Use TFMSA/TFA)

Caption: Decision tree for Cbz deprotection of 4-Methoxy-L-Phe highlighting side-reaction risks.

Section 1: Catalytic Hydrogenation (The Gold Standard)

Because catalytic hydrogenolysis operates under neutral, non-electrophilic conditions, it completely bypasses the risk of Friedel-Crafts benzylation and ether demethylation. The Cbz group is cleanly reduced to toluene and carbon dioxide[3].

Frequently Asked Questions

Q: My hydrogenation reaction is stalling before completion. How do I force it to finish? A: Stalling is typically caused by catalyst poisoning (often from trace sulfur or amines) or steric hindrance. Causality: The Pd surface becomes blocked, preventing the dissociative adsorption of H₂. Troubleshooting: Filter the reaction through Celite, resubject the filtrate to fresh 10% Pd/C, and increase the hydrogen pressure slightly. Alternatively, switch to Transfer Hydrogenation using ammonium formate, which generates reactive hydrogen species directly at the catalyst surface and is often faster[4].

Self-Validating Protocol: Standard Catalytic Hydrogenation

This protocol includes built-in validation checks to ensure the reaction is proceeding without over-reduction.

  • Dissolution: Dissolve N-Cbz-4-Methoxy-L-Phe (1.0 eq) in HPLC-grade Methanol (0.1 M concentration). Note: Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol% relative to substrate)[3].

  • Atmosphere Exchange: Seal the flask. Evacuate the atmosphere under a vacuum and backfill with H₂ gas (via balloon). Repeat this purge cycle 3 times.

  • Reaction & Validation Check 1: Stir vigorously at room temperature. Validation: You should observe a slight initial uptake of hydrogen gas from the balloon.

  • Monitoring (Validation Check 2): After 2 hours, sample the reaction. Run TLC (UV and Ninhydrin stain). The starting material should be UV-active (due to the Cbz group), while the product will be highly Ninhydrin-positive (free primary amine) and have a lower Rf value.

  • Work-up: Once complete, purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free 4-Methoxy-L-Phenylalanine.

Section 2: Acidic Cleavage (High-Risk Troubleshooting)

If your molecule contains other reducible groups (e.g., alkynes, nitro groups) that prohibit hydrogenation, you must use acidic cleavage. This requires extreme caution.

Frequently Asked Questions

Q: I used 33% HBr/AcOH to remove the Cbz group, but LC-MS shows a mass loss of 14 Da. What went wrong? A: You have demethylated your substrate. Causality: HBr/AcOH is an industrially standard reagent for the cleavage of aryl methyl ethers[2]. The strong acid protonates the methoxy oxygen, and the highly nucleophilic bromide ion attacks the methyl group via an Sₙ2 mechanism, expelling methyl bromide and leaving a phenol. Your 4-Methoxy-L-Phe has been converted into L-Tyrosine. Solution: Never use HBr/AcOH for this substrate. Use TFMSA/TFA instead.

Q: I switched to TFMSA/TFA, but now I see a mass increase of +90 Da. What is this byproduct? A: This is ring benzylation. Causality: Acidic cleavage of Cbz generates a highly reactive benzyl cation. Because your 4-methoxy group strongly donates electron density into the phenyl ring, it acts as a magnet for this cation, resulting in Friedel-Crafts alkylation[1]. Solution: You must saturate the reaction with a cation scavenger to trap the benzyl cation before it finds your substrate.

Self-Validating Protocol: Acidic Cleavage with Cation Scavengers
  • Scavenger Preparation: In a round-bottom flask, combine Trifluoroacetic acid (TFA) and Triethylsilane (TES) in a 90:10 (v/v) ratio. Causality: TES acts as a hydride donor, instantly reducing the benzyl cation to unreactive toluene[1].

  • Dissolution: Dissolve the substrate in the TFA/TES cocktail at 0 °C.

  • Acid Addition: Slowly add Trifluoromethanesulfonic acid (TFMSA) (10% v/v) dropwise to initiate the cleavage.

  • Monitoring (Validation Check): Stir for 1-2 hours at room temperature. Monitor strictly by LC-MS. Validation: Look specifically for the [M+H]+ peak of the desired product. If you see a peak at[M+H+90]+, your scavenger concentration is too low; immediately quench the reaction and increase TES equivalents in the next run.

  • Quench: Carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the deprotected amino acid as a salt. Centrifuge and decant the ether.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and risks associated with various deprotection methods for 4-Methoxy-L-Phe.

Deprotection MethodReagents & ConditionsRisk of Ring Benzylation (+90 Da)Risk of Demethylation (-14 Da)Typical Yield
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, 2–16 hNoneNone85 – 98%
Transfer Hydrogenation 10% Pd/C, HCOONH₄, MeOH, 30 min–2 hNoneNone80 – 95%
Optimized Acidic Cleavage TFMSA, TFA, Triethylsilane (TES), 1–3 hLow (if TES > 5 eq)Very Low70 – 85%
Harsh Acidic Cleavage 33% HBr in AcOH, 1–4 hHighCritical < 40% (Complex)

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. Organic Process Research & Development. Available at: [Link]

Sources

Optimization

Technical Support Center: Cbz-4-Methoxy-L-Phenylalanine Purification

Welcome to the technical support center for Cbz-4-Methoxy-L-Phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Cbz-4-Methoxy-L-Phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your downstream applications.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that can arise during the purification of Cbz-4-Methoxy-L-Phenylalanine, offering step-by-step solutions and the scientific rationale behind them.

Question: My final product of Cbz-4-Methoxy-L-Phenylalanine is an oil or a sticky solid that is difficult to handle. How can I induce crystallization?

Answer:

The oily or amorphous nature of Cbz-4-Methoxy-L-Phenylalanine after initial workup is a frequent challenge. This is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystalline lattice. The introduction of the Cbz protecting group generally facilitates crystallization, but the methoxy substituent can alter solubility characteristics.[1]

Recommended Protocol: Recrystallization
  • Solvent Screening: The key to successful recrystallization is identifying a suitable solvent system.

    • Single Solvent System: Begin by attempting recrystallization from a single solvent. Good starting points include ethanol or a mixture of ethyl acetate and hexane.[2] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.

    • Two-Solvent System: If a single solvent is ineffective, a two-solvent system is often successful. In this method, the crude product is dissolved in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (one in which it is sparingly soluble) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly. A common and effective system for Cbz-protected amino acids is ethyl acetate/hexane.[3]

  • Step-by-Step Recrystallization Procedure (Ethyl Acetate/Hexane): a. Dissolve the crude Cbz-4-Methoxy-L-Phenylalanine in a minimal volume of hot ethyl acetate. b. While the solution is still warm, add hexane dropwise with stirring until a persistent cloudiness is observed. c. Gently warm the mixture until the solution becomes clear again. d. Allow the flask to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask. e. Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Causality of Experimental Choices:
  • Slow Cooling: Promotes the formation of a more ordered and pure crystal lattice, excluding impurities.

  • Scratching: If crystals do not form, gently scratching the inside of the flask with a glass rod can create nucleation sites.

  • Seeding: Introducing a tiny crystal of pure Cbz-4-Methoxy-L-Phenylalanine can initiate crystallization.

Question: I am observing a persistent impurity with a similar polarity to my product in TLC and HPLC analysis. What is it likely to be and how can I remove it?

Answer:

A common impurity in the synthesis of Cbz-4-Methoxy-L-Phenylalanine is the starting material, 4-Methoxy-L-Phenylalanine. Another possibility is the formation of a di-Cbz protected byproduct, although less common under standard conditions.[4] If dicyclohexylcarbodiimide (DCC) is used as a coupling agent in a related synthesis step, N-acylurea byproducts can also be a persistent impurity.[5]

Recommended Protocol: Flash Chromatography

When recrystallization fails to remove closely related impurities, flash column chromatography is the preferred method.[6]

Workflow for Flash Chromatography Purification

G cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis and Isolation dissolve Dissolve crude product in minimal DCM or EtOAc dry_load Alternatively, dry load onto silica gel load Load sample onto column dissolve->load dry_load->load column Pack silica gel column column->load elute Elute with Hexane/Ethyl Acetate gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evaporate Evaporate solvent pool->evaporate product Obtain purified product evaporate->product

Caption: Workflow for Flash Chromatography Purification.

Detailed Flash Chromatography Parameters:
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from low to high polarity allows for the separation of compounds with similar polarities. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase it.
Sample Loading Dry LoadingFor compounds with limited solubility in the initial mobile phase, adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column can improve resolution.[3]
Detection UV at 254 nmThe Cbz group has a strong UV absorbance at this wavelength, making it easy to track the product.[7]
Question: My yield is consistently low after the workup and purification. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors during the synthesis and purification of Cbz-4-Methoxy-L-Phenylalanine.

  • Incomplete Reaction: The protection reaction may not have gone to completion. It's crucial to monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • pH Control During Synthesis: When using benzyl chloroformate (Cbz-Cl) for protection under alkaline conditions, maintaining the pH between 8 and 10 is critical.[1] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can cause racemization of the amino acid.[1]

  • Losses During Extraction: Cbz-4-Methoxy-L-Phenylalanine has some solubility in water. During the aqueous workup, multiple extractions with an organic solvent (e.g., ethyl acetate) are necessary to ensure complete recovery of the product from the aqueous phase. Acidifying the aqueous layer to a pH of around 2 before extraction is crucial to protonate the carboxylic acid, making it more soluble in the organic layer.[8]

  • Premature Deprotection: The Cbz group is sensitive to catalytic hydrogenation.[9] Ensure that no residual hydrogenation catalysts are present from previous steps if applicable.

Improving Yield: A Checklist
  • Reaction Monitoring: Use TLC to ensure the complete consumption of 4-Methoxy-L-Phenylalanine.

  • pH Buffering: Employ a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, to maintain a stable pH between 8 and 10 during the reaction.[1]

  • Thorough Extraction: After acidification, extract the aqueous layer at least three times with ethyl acetate.

  • Avoid Emulsions: If an emulsion forms during extraction, adding a small amount of brine can help to break it.

II. Frequently Asked Questions (FAQs)

What are the most common impurities in Cbz-4-Methoxy-L-Phenylalanine synthesis?

The most common impurities include unreacted 4-Methoxy-L-Phenylalanine, benzyl alcohol (a byproduct of Cbz-Cl decomposition), and potentially over-reacted products such as the N,N-di-Cbz derivative.[4]

What analytical techniques are recommended for purity assessment?

A combination of techniques is ideal for a comprehensive purity assessment.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of Cbz-protected amino acids.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[7]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[7]

Typical RP-HPLC Conditions:
ParameterValue
Column C18 reversed-phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient from low to high percentage of B
Detection UV at 220 nm and 254 nm[3]
How should I store purified Cbz-4-Methoxy-L-Phenylalanine?

Cbz-protected amino acids are generally stable.[] However, for long-term storage, it is recommended to keep the solid product in a tightly sealed container at a low temperature (e.g., <4°C) and protected from light and moisture to prevent any potential degradation.

Can I use an alternative to Cbz-Cl for the protection step?

Yes, other reagents can be used to introduce the Cbz group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[1] These reagents can sometimes be less sensitive to reaction conditions and may result in a cleaner reaction profile.

Visualizing the Protection Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amino_acid 4-Methoxy-L-Phenylalanine protected_aa Cbz-4-Methoxy-L-Phenylalanine amino_acid->protected_aa + Cbz-Cl cbz_cl Benzyl Chloroformate (Cbz-Cl) base Aqueous Base (pH 8-10) base->protected_aa in hcl HCl

Caption: Synthesis of Cbz-4-Methoxy-L-Phenylalanine.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Cbz-D-Leu-Val-Boc by Chromatography.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. (n.d.). A Researcher's Guide to Protecting Groups for Phenylalanine: A Comparative Study.
  • Fiveable. (2025, August 15). Cbz: Organic Chemistry Study Guide.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala.
  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672.
  • Nájera, C., & Abellán, T. (2004). First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(10), 3569–3572.
  • Tsuchida, H., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Applied Sciences, 11(11), 5243.
  • Reddit. (2019, October 18). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.

Sources

Troubleshooting

Section 1: Chemical Stability &amp; Degradation Pathways (The "Why")

Technical Support Center: Troubleshooting Cbz-4-Methoxy-L-Phenylalanine Stability in Solution Welcome to the Technical Support Center for Cbz-4-Methoxy-L-Phenylalanine (also known as Cbz-Tyr(Me)-OH or N-benzyloxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Cbz-4-Methoxy-L-Phenylalanine Stability in Solution

Welcome to the Technical Support Center for Cbz-4-Methoxy-L-Phenylalanine (also known as Cbz-Tyr(Me)-OH or N-benzyloxycarbonyl-O-methyl-L-tyrosine). This guide is engineered for researchers, scientists, and drug development professionals facing stability, degradation, or coupling issues during solution-phase peptide synthesis (LPPS) or medicinal chemistry workflows.

Here, we dissect the chemical causality behind common experimental failures and provide self-validating protocols to ensure the integrity of your synthetic pipeline.

Q1: Why does my Cbz-4-Methoxy-L-Phenylalanine degrade in acidic solutions? A: Degradation in acidic media depends entirely on the type and strength of the acid used, as this molecule contains two distinct acid-sensitive moieties: the Carboxybenzyl (Cbz) protecting group and the 4-methoxy ether.

  • The Cbz Group: Introduced by Bergmann and Zervas, the Cbz group is a carbamate that is highly stable to mild acids (such as trifluoroacetic acid, TFA, commonly used for Boc deprotection)[1]. However, it rapidly cleaves under strong, anhydrous acidic conditions like 33% HBr in acetic acid or liquid HF[2]. If you observe a mass loss of -134 Da (loss of the Cbz group) during acidic workup, your solution pH has dropped too low, or trace strong acids are present.

  • The Methoxy Ether: The O-methyl ether on the tyrosine ring is exceptionally stable to standard peptide synthesis conditions. However, if exposed to extreme Lewis acids (e.g., BBr 3​ , TMSI) or boiling HBr, it will undergo demethylation to yield the unprotected phenol[3].

Q2: I am observing epimerization during solution-phase coupling. How does this happen if Cbz is supposed to prevent it? A: It is a fundamental rule of peptide chemistry that carbamate protecting groups (like Cbz, Boc, and Fmoc) suppress the formation of the highly racemization-prone oxazolone (azlactone) intermediate compared to N-acyl groups[4]. However, suppression is not absolute elimination. During solution-phase activation with strong coupling reagents (e.g., HATU, HBTU) in the presence of excess strong base (like DIPEA), the alpha-proton of Cbz-4-Methoxy-L-Phe becomes sufficiently acidic to be abstracted[5]. This leads to base-catalyzed enolization or slow oxazolone formation. The electron-donating nature of the 4-methoxy group slightly stabilizes the intermediate, making precise stoichiometric control of your base critical.

Section 2: Troubleshooting Experimental Workflows (The "How-To")

Q3: How do I prevent premature Cbz deprotection when transition metals are present in my reaction matrix? A: The Cbz group is classically removed via catalytic hydrogenolysis (H 2​ over Pd/C)[6]. If your synthetic route involves prior or concurrent transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling) and trace palladium remains in solution, the introduction of any hydrogen donor (e.g., formic acid, silanes, or even certain alcohols under basic conditions) will trigger premature Cbz cleavage[7]. Resolution: Implement rigorous metal scavenging (e.g., using functionalized silica like SiliaMetS Thiol) before proceeding to steps involving mild reducing agents. Alternatively, switch to an orthogonal protecting group (like Fmoc) if downstream reduction is unavoidable.

Q4: What is the optimal solvent system to maintain long-term stability of Cbz-4-Methoxy-L-Phe stock solutions? A: For long-term storage, aprotic solvents (such as anhydrous DMF, NMP, or THF) are mandatory. Protic solvents like methanol or ethanol can slowly participate in transesterification reactions if trace acid/base catalysts are present. Furthermore, Cbz-protected hydrophobic amino acids are prone to aggregation and gelation in non-polar solvents[8]. Store stock solutions at -20°C in anhydrous DMF, sealed under argon to prevent moisture ingress.

Section 3: Quantitative Data & Comparisons

Table 1: Stability Matrix of Cbz-4-Methoxy-L-Phe in Various Solution Conditions

Reagent / ConditionCbz Group Status4-Methoxy Group StatusAlpha-Chiral CenterPrimary Application
TFA (Neat, 1h, RT) StableStableStableOrthogonal Boc removal
HBr / AcOH (33%, RT) Cleaved StableStableGlobal deprotection
BBr 3​ (DCM, -78°C to RT) StableCleaved StableEther demethylation
Pd/C, H 2​ (1 atm, RT) Cleaved StableStableMild Cbz removal
20% Piperidine / DMF StableStableStableOrthogonal Fmoc removal
HATU + 3 eq. DIPEA (RT) StableStableProne to Epimerization Peptide coupling (High Risk)

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Safe Activation and Coupling (Minimizing Epimerization)

Causality: By replacing the strong base DIPEA with the weaker, sterically hindered base 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM), and utilizing a less aggressive coupling additive (Oxyma Pure), we prevent the alpha-proton abstraction that leads to racemization[4]. Self-Validating Check: LC-MS monitoring must show the product mass without the appearance of a closely eluting isobaric peak (which would indicate the D-epimer).

  • Dissolution: Dissolve 1.0 eq of Cbz-4-Methoxy-L-Phe (MW: 329.35 g/mol ) in anhydrous DMF (0.1 M concentration).

  • Cooling: Chill the solution to 0°C in an ice bath to thermodynamically disfavor oxazolone formation.

  • Activation: Add 1.1 eq of DIC (N,N'-Diisopropylcarbodiimide) and 1.1 eq of Oxyma Pure. Stir for 5 minutes.

  • Nucleophile Addition: Add 1.0 eq of the amine nucleophile.

  • Base Addition: Add 2.0 eq of NMM dropwise.

  • Validation: Stir for 2 hours at room temperature. Analyze via LC-MS. The disappearance of the m/z 330.1 [M+H]+ peak and the appearance of the target mass validates the coupling.

Protocol 2: Controlled Cbz Deprotection (Hydrogenolysis)

Causality: Catalytic hydrogenation cleanly removes the Cbz group as toluene and CO 2​ , leaving the 4-methoxy ether completely intact due to the neutral pH of the system[2],[3].

  • Preparation: Dissolve the Cbz-protected compound in HPLC-grade Methanol or Ethyl Acetate.

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous stream of Nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas (balloon pressure, 1 atm). Stir vigorously at room temperature.

  • Validation: Monitor by TLC or LC-MS. The reaction is complete when the starting material mass is entirely replaced by a mass of [M - 134 Da] (loss of Cbz).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Never let the filter cake dry under air while washing with flammable solvents. Concentrate the filtrate under reduced pressure.

Section 5: Mechanistic Diagrams

G Start Cbz-4-Methoxy-L-Phe (Solution) Acid Strong Acids (HBr/AcOH, HF) Start->Acid Exposure Base Excess Base + Activator (DIPEA + HATU) Start->Base Activation Metal Pd/C + H2 or Reducing Agents Start->Metal Catalysis Deg1 Cbz Cleavage (Premature Deprotection) Acid->Deg1 Cleaves Carbamate Deg3 Demethylation (Extreme Lewis Acids) Acid->Deg3 BBr3 / Boiling HBr Deg2 Epimerization (via Oxazolone) Base->Deg2 Alpha-proton abstraction Metal->Deg1 Hydrogenolysis

Mechanistic degradation pathways of Cbz-4-Methoxy-L-Phe under various solution conditions.

Workflow Issue Stability Issue Detected (LC-MS/HPLC) Check1 Is mass -134 Da? (Loss of Cbz) Issue->Check1 Check2 Is mass -14 Da? (Loss of Methyl) Issue->Check2 Check3 Is mass identical but RT shifted? (Epimer) Issue->Check3 Sol1 Check for trace Pd/metals or strong acids. Buffer pH. Check1->Sol1 Yes Sol2 Avoid BBr3, TMSI, or boiling HBr. Check2->Sol2 Yes Sol3 Reduce base equivalents. Use TMP instead of DIPEA. Check3->Sol3 Yes

Diagnostic workflow for identifying and resolving Cbz-4-Methoxy-L-Phe degradation.

References

  • Title: The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis Source: Benchchem URL
  • Title: The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group Source: Benchchem URL
  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Title: Developing deprotectase biocatalysts for synthesis Source: PMC - NIH URL
  • Title: Amino protecting group—benzyloxycarbonyl (Cbz)
  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Title: Racemization in amino acids?
  • Title: Supporting information For Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine Source: The Royal Society of Chemistry URL

Sources

Optimization

Technical Support Center: Synthesis of Cbz-4-Methoxy-L-Phenylalanine

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-4-Methoxy-L-Phenylalanine (Cbz-4-Methoxy-L-Phenylalanine). This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-4-Methoxy-L-Phenylalanine (Cbz-4-Methoxy-L-Phenylalanine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and purification of Cbz-4-Methoxy-L-Phenylalanine.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Possible Causes & Solutions

Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures.

  • Cause 1: Decomposition of Benzyl Chloroformate (Cbz-Cl). Cbz-Cl is sensitive to moisture and can hydrolyze, especially under suboptimal pH conditions, reducing the amount available for the reaction.[1]

    • Solution: Always use a fresh, high-quality bottle of Cbz-Cl. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and ensure all glassware is thoroughly dried.

  • Cause 2: Inefficient pH Control. The reaction, typically a Schotten-Baumann reaction, requires a basic pH (usually 8-10) to deprotonate the amino group of 4-Methoxy-L-Phenylalanine, making it nucleophilic.[1] If the pH is too low, the reaction rate will be slow. If it is too high, it can promote side reactions like racemization and hydrolysis of the Cbz-Cl.[1]

    • Solution: Use a reliable base like sodium carbonate or a bicarbonate buffer system to maintain the pH within the optimal range.[1] Monitor the pH throughout the addition of Cbz-Cl.

  • Cause 3: Inadequate Mixing. If the reaction mixture is not stirred vigorously, phase separation can occur (aqueous vs. organic), leading to poor interaction between the reactants and a consequently lower yield.

    • Solution: Ensure vigorous mechanical or magnetic stirring throughout the reaction to maintain a homogenous suspension or emulsion.

  • Cause 4: Product Loss During Work-up. Cbz-4-Methoxy-L-Phenylalanine has some solubility in both aqueous and organic phases, especially if the pH is not optimal during extraction.

    • Solution: During the acidic work-up (acidifying to pH ~2), ensure the pH is low enough to fully protonate the carboxylate, making the product less water-soluble.[2] Use a reliable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions (e.g., 3x) to maximize recovery.

Q2: My final product's NMR/Mass Spectrum shows unexpected peaks. What are the likely impurity structures?

A2: Identification of Common Impurities

Unexpected peaks are almost always due to side reactions during the protection step. Here are the most common culprits:

  • Dipeptide Impurity (Cbz-4-Methoxy-L-Phe-4-Methoxy-L-Phe): This is one of the most common impurities.[3] It forms when a molecule of the desired product (which still has an activated carboxyl group, or reacts with unreacted Cbz-Cl) reacts with another molecule of the deprotected 4-Methoxy-L-Phenylalanine starting material.

    • Identification: In mass spectrometry, this will appear as a peak with a molecular weight corresponding to (2 * MW of 4-Methoxy-L-Phenylalanine + MW of Cbz group - 2 * MW of H₂O). The NMR will be complex but may show duplicate sets of signals for the amino acid backbone.

    • Prevention: Add the Cbz-Cl slowly to the reaction mixture at a low temperature (0-5 °C).[2] This ensures that the Cbz-Cl reacts preferentially with the primary amine of the starting material before significant dipeptide formation can occur.

  • D-Enantiomer (Cbz-4-Methoxy-D-Phenylalanine): Racemization can occur if the reaction conditions are too harsh, particularly if the pH is too high.[1] This is a critical impurity in pharmaceutical applications.

    • Identification: Standard NMR and MS will not distinguish between enantiomers. Chiral HPLC is required for detection and quantification.

    • Prevention: Strictly maintain the reaction pH between 8 and 10.[1] Avoid excessively high temperatures or prolonged reaction times.

  • Benzyl Alcohol: This impurity arises from the hydrolysis of Cbz-Cl.

    • Identification: It is often observed in the crude NMR spectrum with characteristic aromatic peaks and a benzylic CH₂ signal around 4.5-4.7 ppm. It is typically removed during work-up and purification.

    • Removal: Wash the organic extract with water or a mild bicarbonate solution to remove water-soluble impurities like benzyl alcohol.

The following table summarizes these common impurities.

Impurity NameLikely CauseMolecular FormulaMolecular Weight ( g/mol )Analytical Detection
Dipeptide Adduct Slow Cbz-Cl addition; High concentrationC₃₅H₃₆N₂O₇608.67MS: [M+H]⁺ at ~609.7NMR: Complex, duplicated signals
D-Enantiomer High pH (>10); High temperatureC₁₈H₁₉NO₅329.35Chiral HPLC: Separate peak from L-enantiomer
Unreacted Starting Material Incomplete reactionC₁₀H₁₃NO₃195.21HPLC: Earlier retention timeNMR: Signals for free amine
Benzyl Alcohol Hydrolysis of Cbz-ClC₇H₈O108.14NMR: Benzylic CH₂ ~4.6 ppm; removed in work-up

Frequently Asked Questions (FAQs)

Q3: What is the optimal, step-by-step protocol for synthesizing Cbz-4-Methoxy-L-Phenylalanine?

A3: Recommended Synthesis Protocol (Schotten-Baumann Conditions)

This protocol is based on well-established methods for Cbz-protection of amino acids.[1][2]

Materials:

  • 4-Methoxy-L-Phenylalanine (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Deionized Water

  • Diethyl Ether or Hexanes (for washing)

  • Ethyl Acetate (for extraction)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-L-Phenylalanine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise over 20-30 minutes. Use a syringe pump for best control. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Work-up (Wash): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproduct. Discard the ether layers.[2]

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 by slowly adding 1 M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or chloroform/petroleum ether).

Q4: How can I best prevent the formation of impurities during the synthesis?

A4: Proactive Strategies for a Clean Reaction

The key to a clean synthesis lies in controlling the reaction kinetics and conditions.

G cluster_prevention Impurity Prevention Workflow start Start Synthesis reagents Use High-Purity 4-Methoxy-L-Phe & Fresh Cbz-Cl start->reagents conditions Maintain Low Temperature (0-5 °C) reagents->conditions addition Slow, Dropwise Addition of Cbz-Cl conditions->addition ph_control Control pH Strictly (pH 8-10) addition->ph_control no_dipeptide Minimal Dipeptide addition->no_dipeptide Prevents Dipeptide monitoring Monitor with TLC ph_control->monitoring no_racemization High Enantiopurity ph_control->no_racemization Prevents Racemization G Phe 4-Methoxy-L-Phenylalanine Product Cbz-4-Methoxy-L-Phenylalanine (Desired Product) Phe->Product + Cbz-Cl Dipeptide Dipeptide Impurity Phe->Dipeptide D_Product Cbz-4-Methoxy-D-Phenylalanine (Racemized Impurity) Phe->D_Product High pH (>10) CbzCl Cbz-Cl CbzCl->Product Base Base (Na₂CO₃) pH 8-10 Base->Product Product->Dipeptide + 4-Methoxy-L-Phe (Side Reaction)

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Cbz-4-Methoxy-L-Phenylalanine Diastereomers

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of resolving sterically bulky, highly aromatic protected am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of resolving sterically bulky, highly aromatic protected amino acids. Cbz-4-Methoxy-L-Phenylalanine presents a unique separation challenge: the carboxybenzyl (Cbz) protecting group and the methoxy-substituted phenyl ring create a highly hydrophobic, π -electron-rich molecule. When analyzing diastereomeric mixtures (e.g., epimerized peptide fragments or chiral derivatization products), the structural differences between the diastereomers are often conformationally masked, leading to stubborn co-elution on standard reversed-phase (RP) systems.

This guide provides field-proven, self-validating troubleshooting protocols to establish causality behind your chromatographic results and achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow

Workflow N1 Identify Co-elution of Cbz-4-OMe-Phe Diastereomers N2 Evaluate Stationary Phase (C18 vs. PFP / Phenyl-Hexyl) N1->N2 N3 Optimize Mobile Phase (Add 0.1% TFA, pH < 2.5) N2->N3 N4 Adjust Temperature (Test 15°C vs. 40°C) N3->N4 N5 Is Resolution (Rs) ≥ 1.5? N4->N5 N6 Validate Method (System Suitability) N5->N6  Yes N7 Switch to Chiral Stationary Phase (CSP) N5->N7  No N7->N3

Figure 1: Strategic troubleshooting workflow for resolving Cbz-4-Methoxy-Phe diastereomers.

Section 1: Core Chromatographic FAQs

Q1: My Cbz-4-Methoxy-Phe diastereomers are co-eluting as a single broad peak on a standard C18 column. What is the mechanistic cause, and how do I resolve it?

Scientist's Insight: Co-elution of diastereomers on a C18 phase occurs when the hydrophobic footprint of the two isomers is virtually identical. C18 relies primarily on dispersive (hydrophobic) interactions. Because both the Cbz group and the 4-methoxyphenyl group are highly flexible, they can adopt conformations that mask the stereochemical differences at the α -carbon. Solution: Switch the stationary phase to one that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These columns introduce π−π interactions, dipole-dipole interactions, and shape selectivity. The electron-rich 4-methoxy-phenyl ring and the Cbz group will interact differentially with a PFP phase based on strict steric alignment, often resolving diastereomeric peptides that a[1].

Q2: How should I optimize the mobile phase to maximize the separation factor ( α )?

Scientist's Insight: For acidic protected amino acids, controlling the ionization state is non-negotiable. The free C-terminal carboxylic acid has a pKa​ of approximately 2.3. If the mobile phase pH is near this value, you will get a mixed population of ionized and neutral species, causing severe peak tailing and destroying resolution. Solution: Use a strong acidic modifier to keep the pH at least 1 unit below the pKa​ (e.g., pH 1.3 - 2.0). 0.1% Trifluoroacetic acid (TFA) is the industry standard because it acts as both a pH buffer and an ion-pairing agent, ensuring the molecule remains in a neutral, hydrophobic state.

Table 1: Effect of Mobile Phase Modifiers on Cbz-4-Methoxy-Phe Diastereomer Resolution

Modifier (Aqueous Phase)Approx. pHIonization State of -COOHTypical Resolution ( Rs​ )Peak Shape / Tailing Factor ( Tf​ )
Water (No Additive)~6.0Fully Ionized0.0 (Co-elution)> 2.5 (Severe Tailing)
0.1% Formic Acid~2.7Partially Ionized0.8 (Partial)1.5 - 1.8 (Moderate Tailing)
0.1% Trifluoroacetic Acid~1.9Fully Neutralized> 1.5 (Baseline)0.9 - 1.1 (Excellent Symmetry)
10 mM Ammonium Acetate~5.8Fully Ionized0.0 (Co-elution)> 2.0 (Poor)
Q3: I have optimized the mobile phase, but I am still seeing peak tailing. What is the root cause?

Scientist's Insight: If the pH is strictly controlled and tailing persists, the causality usually points to secondary interactions with unendcapped residual silanols on the silica support. Even at low pH, highly active silanols can interact with the hydrogen-bond acceptors on the Cbz carbamate linkage or the methoxy oxygen. Solution: Ensure you are using a high-purity, fully endcapped silica column (Type B silica). Alternatively, decrease the column temperature. While higher temperatures improve mass transfer, lower temperatures (e.g., 15°C - 20°C) restrict the rotational freedom of the Cbz and methoxy-phenyl groups, locking them into distinct conformations that enhance diastereomeric recognition and [2].

Section 2: Experimental Protocols

Protocol: Self-Validating Method Optimization for Diastereomeric Separation

This protocol is designed as a self-validating system: each step includes a system suitability check to ensure the parameter change is mechanistically valid.

Step 1: Baseline Assessment (The Control)

  • Action: Inject the diastereomeric mixture on a standard C18 column using a generic gradient (5-95% Acetonitrile in Water + 0.1% TFA) over 20 minutes at 30°C.

  • Causality: Establishes the inherent hydrophobic retention of the Cbz-4-Methoxy-Phe scaffold.

  • Validation Check: Calculate the retention factor ( k′ ). If k′<2 , decrease the initial organic concentration. If k′>10 , increase the organic concentration.

Step 2: Selectivity Tuning via Stationary Phase

  • Action: If resolution ( Rs​ ) is < 1.0 on C18, switch to a Pentafluorophenyl (PFP) column.

  • Causality: Diastereomers often have identical hydrophobicities but different 3D spatial arrangements. PFP columns exploit these spatial differences via rigid π−π and steric interactions.

  • Validation Check: Compare the selectivity factor ( α ) between C18 and PFP. An increase in α validates that shape-selectivity is driving the separation.

Step 3: Temperature Modulation

  • Action: Drop the column compartment temperature from 30°C to 15°C.

  • Causality: Lower temperatures decrease the kinetic energy of the molecules, restricting the rotational freedom of the bulky Cbz and 4-methoxy-phenyl groups. This "freezes" the diastereomers into their lowest-energy conformations, amplifying their structural differences during stationary phase binding.

  • Validation Check: If Rs​ increases at 15°C, the separation is thermodynamically driven by enthalpy ( ΔH ). If peaks broaden excessively, increase the flow rate slightly to compensate for higher mobile phase viscosity.

Section 3: Advanced Troubleshooting (Chiral Stationary Phases)

Q4: I've exhausted achiral columns, and my diastereomers still co-elute. Is a Chiral Stationary Phase (CSP) justified?

Scientist's Insight: Absolutely. While CSPs are primarily marketed for enantiomers, their highly structured chiral grooves (e.g., derivatized amylose or cellulose) are exceptionally powerful for [3]. The multiple interaction sites—hydrogen bonding at the carbamate linkages, π−π stacking at the phenyl rings, and inclusion complexation—amplify minute stereochemical differences. Causality: The Cbz group contains a carbamate motif that acts as an excellent hydrogen-bond donor/acceptor, perfectly complementing the carbamate linkages on polysaccharide-based CSPs. For Cbz-protected amino acids, reversed-phase compatible CSPs (e.g., Cellulose-2 or Amylose-1 equivalents) using Acetonitrile/Water with 0.1% TFA often yield baseline separation in.

References

  • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers Source: PubMed Central (PMC) URL: [Link]

  • Title: Comparative study on separation of diastereomers by HPLC Source: ResearchGate URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Biological Activity Guide: Cbz-4-Methoxy-L-Phenylalanine vs. Phenylalanine Analogs

Target Audience: Researchers, Medicinal Chemists, and Protein Engineers Content Focus: Structural rationale, comparative biological efficacy, and self-validating experimental workflows. Executive Summary & Structural Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Protein Engineers Content Focus: Structural rationale, comparative biological efficacy, and self-validating experimental workflows.

Executive Summary & Structural Rationale

In the rational design of peptidomimetics and engineered proteins, the substitution of canonical L-phenylalanine (Phe) or L-tyrosine (Tyr) with non-canonical amino acids (ncAAs) is a primary strategy to modulate binding affinity, metabolic stability, and catalytic activity. Cbz-4-Methoxy-L-Phenylalanine (CAS 17554-34-6) serves as both a critical lipophilic building block in solid-phase peptide synthesis (SPPS) and a direct pharmacophore in small-molecule inhibitors.

When the Carboxybenzyl (Cbz) group is retained, it acts as an N-terminal cap that confers resistance to aminopeptidases and enhances membrane permeability. When cleaved to yield the 4-Methoxy-L-Phenylalanine (4-OMe-Phe) moiety, it introduces unique physicochemical properties compared to other common analogs like 4-Fluoro-L-Phenylalanine (4-F-Phe) or 4-Amino-L-Phenylalanine:

  • Steric Bulk: The methoxy (–OCH₃) group is significantly bulkier than a fluorine atom or a hydroxyl group, forcing distinct conformational adaptations in receptor binding pockets.

  • Electronic Effects: Unlike the strongly electron-withdrawing fluorine atom (–I effect), the methoxy group is electron-donating via resonance (+M effect), increasing the electron density of the aromatic ring.

  • Hydrogen Bonding: 4-OMe-Phe acts exclusively as a hydrogen bond acceptor, eliminating the hydrogen bond donor capability of native Tyrosine, which is crucial for distinguishing between receptor sub-types.

Comparative Biological Performance

GPCR Modulation and Analgesic Activity

The incorporation of 4-OMe-Phe into peptide ligands drastically alters G-protein coupled receptor (GPCR) activation profiles. In a pivotal study modifying the rMrgC receptor agonist γ2-MSH(6-12), researchers replaced the native Tyr(6) residue with various phenylalanine analogs to evaluate in vivo hyperalgesic activity[1].

  • 4-Fluoro-L-Phenylalanine & 3-Nitro-L-Tyrosine: Failed to induce observable hyperalgesic activity, indicating that electron-withdrawing groups or lack of sufficient steric bulk at this position abolishes receptor activation.

  • 4-Methoxy-L-Phenylalanine: The 4-OMe-Phe analogue (administered at a low 0.5 nmol dose) demonstrated greatly improved hyperalgesic activity and prolonged effects compared to the parent compound [1]. The inability of the methoxy group to act as an H-bond donor, combined with its steric protection against rapid proteolytic degradation, resulted in sustained receptor agonism.

GPCR_Signaling Ligand 4-OMe-Phe Peptide Ligand Receptor rMrgC Receptor (GPCR) Ligand->Receptor High Affinity Binding Degradation Proteolytic Cleavage Ligand->Degradation Steric Hindrance Affinity Optimized Steric Fit Receptor->Affinity Conformational Shift Effect Prolonged Hyperalgesia Affinity->Effect Sustained Activation

Pathway of prolonged GPCR activation by 4-OMe-Phe modified ligands vs native peptides.
Enzyme Engineering and Enantioselectivity

In biocatalysis, expanding the substrate pocket using ncAAs can reverse or enhance enzyme enantioselectivity. When engineering diketoreductase (an enzyme that reduces β,δ-diketo esters), mutagenesis at the Trp222 site with bulky phenylalanine analogs yielded profound results [2].

While native enzymes exhibited a slight (R)-preference (9.1% e.e.), the site-specific incorporation of 4-Methoxy-L-Phenylalanine and other bulky analogs (like 4-Cyano-L-Phenylalanine) physically restricted the orientation of the substrate 2-chloro-1-phenylethanone. This steric gating altered the transition state geometry, allowing researchers to artificially tune the enantiomeric excess (e.e.) of the biocatalyst in ways impossible with canonical amino acids [2].

Antimicrobial Peptide Enhancement (Darobactin)

Recent advancements in Amber Stop Codon Suppression have allowed the in vivo incorporation of 4-OMe-Phe into complex antimicrobial peptides like Darobactin (DAR A) [3]. Compared to 4-Fluoro-L-Phenylalanine (which is easily accepted by wild-type aminoacyl-tRNA synthetases due to its small size), 4-Methoxy-L-Phenylalanine requires evolved orthogonal translation systems (OTS). Once incorporated, the methoxy derivative alters the outer-membrane protein interaction profile of Darobactin against Gram-negative pathogens, providing a wider therapeutic window and resistance to bacterial proteases [3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Phenylalanine Analogs
Amino Acid AnalogSide Chain ModificationElectronic EffectH-Bonding CapabilityPrimary Biological Utility
L-Tyrosine (Native) –OH (para)Electron DonatingDonor & AcceptorNative kinase/GPCR signaling
L-Phenylalanine (Native) NoneNeutralNoneHydrophobic core packing
4-Fluoro-L-Phe –F (para)Electron WithdrawingWeak AcceptorNMR probing, moderate stability
4-Methoxy-L-Phe –OCH₃ (para)Electron DonatingAcceptor OnlyProlonged agonism, steric gating
4-Cyano-L-Phe –CN (para)Strongly WithdrawingAcceptor OnlyFluorescent/IR spectroscopic probe
Table 2: Comparative Efficacy in Biological Systems
System / TargetAnalog UsedKey Observation / MetricRef
γ2-MSH(6-12) / rMrgC Native Tyr(6)Baseline hyperalgesia (~20 min duration)[1]
γ2-MSH(6-12) / rMrgC 4-Fluoro-L-PheHyperalgesic activity abolished[1]
γ2-MSH(6-12) / rMrgC 4-Methoxy-L-Phe Prolonged hyperalgesia at ultra-low dose (0.5 nmol) [1]
Diketoreductase (Trp222) Native Trp9.1% e.e. for (R)-enantiomer[2]
Diketoreductase (Trp222) 4-Methoxy-L-Phe Altered enantioselectivity via steric gating [2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate internal validation checkpoints.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using Cbz-4-Methoxy-L-Phe

Causality: Cbz is typically used for N-terminal capping to prevent degradation. If internal sequence incorporation is required, Fmoc-4-Methoxy-L-Phe is preferred. This protocol details N-terminal capping.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min).

    • Validation Checkpoint: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to confirm complete deprotection.

  • Coupling: Dissolve 3 equivalents of Cbz-4-Methoxy-L-Phenylalanine, 3 eq of HATU, and 6 eq of DIPEA in DMF. Add to resin and agitate for 2 hours.

    • Causality: HATU is chosen over HBTU due to the steric bulk of the methoxy group, ensuring higher coupling efficiency.

    • Validation Checkpoint: Perform a Kaiser (Ninhydrin) Test. A yellow bead indicates successful coupling (absence of free primary amines); a blue bead indicates incomplete coupling.

  • Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. (Note: The Cbz group is stable to TFA and will remain on the peptide, acting as a lipophilic cap).

  • Validation: Precipitate in cold ether, centrifuge, and analyze via LC-MS. Confirm the presence of the [M+H]+ peak corresponding to the Cbz-capped peptide.

Protocol B: In Vivo Incorporation via Amber Stop Codon Suppression

Causality: To incorporate 4-OMe-Phe into living cells (e.g., for Darobactin engineering), the host's translational machinery must be bypassed using an Orthogonal Translation System (OTS) [3].

  • Plasmid Design: Engineer the target gene (e.g., darA) by mutating the target codon to an amber stop codon (TAG).

  • Transformation: Co-transform an auxotrophic E. coli strain with the target plasmid and a plasmid encoding an evolved Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) specific to 4-OMe-Phe.

  • Cultivation: Grow cells in minimal media supplemented with 1 mM 4-Methoxy-L-Phenylalanine.

    • Causality: Minimal media prevents competition from canonical amino acids synthesized by the host.

  • Induction & Expression: Induce expression with IPTG at OD₆₀₀ = 0.6.

  • Validation Checkpoint (UPLC-HRMS): Extract the culture and analyze via High-Resolution Mass Spectrometry. The presence of the modified peptide mass (e.g., matching the calculated m/z for the 4-OMe-Phe derivative) and the absence of truncated products confirms successful suppression of the TAG codon[3].

Amber_Suppression Plasmid TAG-Mutated Gene Ribosome Host Ribosome Plasmid->Ribosome mRNA tRNA Orthogonal MjTyrRS/tRNA tRNA->Ribosome Decoding TAG UAA 4-OMe-Phe Supplement UAA->tRNA Specific Acylation Protein Full-Length Engineered Protein Ribosome->Protein Translation

Workflow of orthogonal translation system incorporating 4-OMe-Phe via TAG suppression.

Conclusion

When compared to native phenylalanine or halogenated analogs, Cbz-4-Methoxy-L-Phenylalanine (and its deprotected 4-OMe-Phe moiety) offers a distinct combination of steric bulk and electron-donating properties. Experimental data confirms that it is vastly superior to 4-Fluoro-L-Phenylalanine for applications requiring prolonged GPCR agonism or the steric gating of enzyme active sites. For drug development professionals, leveraging this specific analog provides a reliable pathway to enhance the half-life and target specificity of next-generation peptide therapeutics.

References

  • Title: Dual effects of [Tyr(6)]-gamma2-MSH(6-12) on pain perception and in vivo hyperalgesic activity of its analogues Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Modulating Enzyme Activity via Incorporation of Non-canonical Amino Acids Source: Royal Society of Chemistry (Chapter 6) URL: [Link]

  • Title: Expanding the Range of Darobactin Derivatives by Amber Stop Codon Suppression To Introduce Non-canonical Amino Acids Source: ACS Omega (PubMed Central) URL: [Link]

Validation

comparative analysis of different coupling reagents for Cbz-4-Methoxy-L-Phenylalanine

A Comparative Guide to Coupling Reagents for Cbz-4-Methoxy-L-Phenylalanine In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that directly influences yield, purity, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Coupling Reagents for Cbz-4-Methoxy-L-Phenylalanine

In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that directly influences yield, purity, and the stereochemical integrity of the final product.[1][2] This guide provides a comparative analysis of commonly used coupling reagents for the amide bond formation involving N-benzyloxycarbonyl-4-methoxy-L-phenylalanine (Cbz-4-Methoxy-L-Phenylalanine), a frequently utilized building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the mechanistic nuances and practical considerations for selecting the optimal reagent. We will delve into the performance of uronium/aminium salts like HATU and HBTU, the classic carbodiimide approach with EDC/HOBt, and the increasingly popular phosphonic anhydride reagent, T3P.

The Central Challenge: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1][2] This process requires the activation of the carboxyl group of the Cbz-4-Methoxy-L-Phenylalanine to make it more susceptible to nucleophilic attack by an incoming amine.[1][2][3] Coupling reagents achieve this by converting the carboxylic acid into a more reactive intermediate, such as an active ester.[2][3] The efficacy of a coupling reagent is judged by its ability to facilitate this activation efficiently while minimizing side reactions, most notably racemization of the chiral center.[4][5]

The Contenders: A Mechanistic and Performance Overview

1. Uronium/Aminium Salts: HATU & HBTU

  • Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[1] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate rapidly converts to a benzotriazole-based active ester, which then reacts with the amine to form the desired amide bond.[3] HATU is generally considered more reactive and provides better suppression of racemization than HBTU due to the presence of the 7-aza-benzotriazole moiety.[3][6]

  • Performance Insights:

    • Advantages: High coupling efficiency, fast reaction times, and low levels of racemization, particularly with HATU.[3][6][7] They are a popular choice for complex and sterically hindered couplings.[1]

    • Disadvantages: Higher cost compared to carbodiimides and the potential for side reactions if used in excess, such as the guanidinylation of the N-terminus of the peptide chain.[6][8][9]

2. Carbodiimides: The EDC/HOBt System

  • Mechanism of Action: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is prone to rearrangement into a stable N-acylurea byproduct, which can be difficult to remove.[3] To mitigate this and reduce racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used.[6][10] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to racemization.[6][10]

  • Performance Insights:

    • Advantages: Cost-effective and widely used, especially for large-scale synthesis.[1][8][10] The byproducts are generally water-soluble, simplifying purification.[11]

    • Disadvantages: Can lead to significant racemization without the use of additives like HOBt.[1][6] The formation of N-acylurea byproducts can reduce yields.

3. Propylphosphonic Anhydride (T3P®)

  • Mechanism of Action: T3P® is a cyclic trimer of propylphosphonic anhydride. It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly reactive species is then attacked by the amine to form the amide bond, releasing water-soluble phosphonic acid byproducts.

  • Performance Insights:

    • Advantages: Considered a "green" coupling reagent due to its non-toxic nature and water-soluble byproducts, which simplifies workup.[12][13][14] It exhibits low racemization rates and is effective for a wide range of amide bond formations.[13] T3P® is also relatively inexpensive.[13]

    • Disadvantages: Often requires slightly longer reaction times compared to uronium salts. It is typically supplied as a solution in an organic solvent.[13]

Comparative Performance Data

The following table provides a semi-quantitative comparison of the discussed coupling reagents for the coupling of Cbz-4-Methoxy-L-Phenylalanine. The values are based on typical outcomes reported in the literature and practical laboratory experience.

Coupling ReagentTypical YieldRacemization RiskReaction TimeRelative CostKey Advantages
HATU Very High (>95%)Very LowFast (1-4 h)HighHigh efficiency, low racemization, good for hindered couplings.[3][7]
HBTU High (>90%)LowFast (1-6 h)Medium-HighGood efficiency, less expensive than HATU.[10]
EDC/HOBt Good (80-90%)Low to ModerateModerate (4-24 h)LowCost-effective, water-soluble byproducts.[11][15]
T3P® High (>90%)Very LowModerate (2-12 h)Medium"Green" reagent, water-soluble byproducts, low toxicity.[12][13]

Experimental Protocols

The following are generalized, step-by-step protocols for a solution-phase coupling of Cbz-4-Methoxy-L-Phenylalanine with a model amine, such as Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).

General Workflow for Peptide Coupling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Cbz-4-Methoxy-L-Phenylalanine and Coupling Reagent C Combine Solutions and Stir A->C B Dissolve Amine Component (e.g., H-Gly-OMe·HCl) and Base B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Dry Organic Layer E->F G Purify by Column Chromatography F->G

Caption: A generalized workflow for solution-phase peptide coupling.

Protocol 1: Coupling using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Cbz-4-Methoxy-L-Phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[7] In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Activation: Add the DIPEA/amine solution to the Cbz-4-Methoxy-L-Phenylalanine/HATU solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: Coupling using EDC/HOBt

  • Preparation: Dissolve Cbz-4-Methoxy-L-Phenylalanine (1.0 eq), H-Gly-OMe·HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[15]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred reaction mixture.[15] Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[15]

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.[15]

Protocol 3: Coupling using T3P®

  • Preparation: In a round-bottom flask, dissolve Cbz-4-Methoxy-L-Phenylalanine (1.0 eq) and H-Gly-OMe·HCl (1.1 eq) in a suitable solvent like ethyl acetate or 2-MeTHF. Add a base such as DIPEA or N-methylmorpholine (3.0 eq).

  • Reaction: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture at room temperature. Stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water to remove the phosphonic acid byproducts. Then, wash sequentially with a weak acid (e.g., 10% citric acid) and a weak base (e.g., saturated NaHCO₃).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography if necessary.

Senior Scientist's Insights: Making the Right Choice

The choice of coupling reagent is not a one-size-fits-all decision and should be guided by the specific needs of the synthesis.

  • For Maximizing Yield and Minimizing Racemization: When the highest possible yield and stereochemical purity are paramount, especially for synthesizing a final drug substance or a complex peptide fragment, HATU is often the reagent of choice.[3][6] Its superior reactivity and ability to suppress racemization justify its higher cost in these critical applications.[3]

  • For Cost-Effective, Large-Scale Synthesis: In an industrial setting where cost is a significant driver, the EDC/HOBt system remains a viable and economical option.[8] While it may require more careful optimization of reaction conditions to minimize side products, its low cost and the water solubility of its byproducts make it attractive for scale-up.[11]

  • For a Balance of Performance and Sustainability: T3P® is emerging as an excellent compromise between performance, cost, and environmental impact.[13][14] Its low toxicity, ease of byproduct removal, and high efficiency make it an increasingly popular choice in both academic and industrial labs looking to implement greener chemistry principles.[12][13]

Visualizing the Decision-Making Process

G Start Select Coupling Reagent for Cbz-4-Methoxy-L-Phenylalanine Q1 Primary Concern? Start->Q1 Reagent_HATU HATU Q1->Reagent_HATU  Max Yield &  Min Racemization Reagent_EDC EDC/HOBt Q1->Reagent_EDC  Cost-Effectiveness  (Large Scale) Reagent_T3P T3P® Q1->Reagent_T3P  Sustainability &  Ease of Work-up

Caption: A decision tree for selecting a coupling reagent.

Conclusion

The selection of an appropriate coupling reagent for Cbz-4-Methoxy-L-Phenylalanine requires a careful evaluation of the project's specific goals, balancing factors such as yield, purity, cost, and sustainability. Uronium salts like HATU offer the highest performance for critical applications. Carbodiimides such as EDC, when used with HOBt, provide a cost-effective solution for large-scale production. T3P® stands out as a green and efficient alternative, aligning with modern principles of sustainable chemistry. By understanding the mechanisms and performance characteristics of each reagent, researchers can make informed decisions to optimize their peptide synthesis workflows.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (n.d.). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021).
  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. (n.d.). PMC.
  • How T3P can enable greener, cost-effective peptide synthesis. (n.d.). Curia Global.
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023). RSC Publishing.
  • T3P – A Versatile Peptide Coupling and Water Removal Reagent, Offering Several Process Advantages. (2022). Xtalks.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.
  • Accelerated chemical synthesis of peptides and small proteins. (n.d.). PNAS.
  • Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe. (n.d.). Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications.
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023). Biotage.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). PMC.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances (RSC Publishing). Retrieved from [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2009). ResearchGate.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011).
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (2018).
  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses Procedure.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • CBZ-Amino Acids. (n.d.). BOC Sciences.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (n.d.). Benchchem.
  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. (n.d.). PMC.

Sources

Comparative

A Researcher's Guide to the Spectroscopic Comparison of Cbz-4-Methoxy-L-Phenylalanine and Its Precursors

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, a precise understanding of the molecular transformations throughout a synthetic pathway is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, a precise understanding of the molecular transformations throughout a synthetic pathway is paramount. The introduction of protecting groups, such as the carboxybenzyl (Cbz) group, is a fundamental step that alters the chemical and physical properties of the starting materials. This guide provides an in-depth spectroscopic comparison of Cbz-4-Methoxy-L-phenylalanine with its key precursors, L-Tyrosine and 4-Methoxy-L-phenylalanine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can meticulously track the structural changes that occur during the synthesis, ensuring the integrity of the final product.

This guide is structured to provide not only the raw spectroscopic data but also the underlying principles and experimental context. By understanding the "why" behind the spectral shifts and fragmentation patterns, researchers can more confidently interpret their own experimental results.

The Synthetic Pathway: From L-Tyrosine to a Protected Phenylalanine Derivative

The synthesis of Cbz-4-Methoxy-L-phenylalanine typically begins with L-Tyrosine, a naturally occurring amino acid. The first step involves the methylation of the phenolic hydroxyl group of L-Tyrosine to form 4-Methoxy-L-phenylalanine. This intermediate is then protected at the N-terminus with a carboxybenzyl group, a reaction commonly employing benzyl chloroformate, to yield the final product.[1][2] This protection strategy is crucial in peptide synthesis to prevent the amine group from participating in unwanted side reactions during peptide bond formation.[1]

Synthesis_Workflow cluster_precursors Precursors cluster_product Final Product L-Tyrosine L-Tyrosine 4-Methoxy-L-phenylalanine 4-Methoxy-L-phenylalanine L-Tyrosine->4-Methoxy-L-phenylalanine Methylation (e.g., DMS, K2CO3) Cbz-4-Methoxy-L-Phenylalanine Cbz-4-Methoxy-L-Phenylalanine 4-Methoxy-L-phenylalanine->Cbz-4-Methoxy-L-Phenylalanine N-protection (Benzyl Chloroformate, Base)

Caption: Synthetic route to Cbz-4-Methoxy-L-Phenylalanine.

Fundamentals of Spectroscopic Analysis in Amino Acid Chemistry

Before delving into the comparative data, it is essential to briefly review the principles of the spectroscopic techniques employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.[3][4] Chemical shifts (δ) are indicative of the electron density around a nucleus, while coupling constants reveal connectivity between neighboring atoms.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

  • Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a compound.[5] Furthermore, the fragmentation pattern can offer valuable clues about the molecule's structure.

Experimental Section: Synthesis and Characterization

The following protocols are representative methods for the synthesis and purification of the compounds discussed.

Synthesis of 4-Methoxy-L-phenylalanine from L-Tyrosine

Materials: L-Tyrosine, Dimethyl sulfate (DMS), Anhydrous Potassium Carbonate (K₂CO₃), Methanol, Water.

Protocol:

  • Dissolve L-Tyrosine in an aqueous solution of potassium carbonate.

  • Cool the solution in an ice bath and add dimethyl sulfate dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a water/methanol mixture to obtain pure 4-Methoxy-L-phenylalanine.

Synthesis of Cbz-4-Methoxy-L-phenylalanine

Materials: 4-Methoxy-L-phenylalanine, Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃), Dioxane, Water.

Protocol:

  • Dissolve 4-Methoxy-L-phenylalanine in a 1:1 mixture of dioxane and water containing sodium bicarbonate.[6]

  • Cool the solution to 0°C in an ice bath.

  • Add benzyl chloroformate dropwise while maintaining the pH around 8.[6]

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with cold 1M HCl to precipitate the product.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield Cbz-4-Methoxy-L-phenylalanine.[2]

Comparative Spectroscopic Analysis

The following sections detail the key spectroscopic differences between L-Tyrosine, 4-Methoxy-L-phenylalanine, and Cbz-4-Methoxy-L-phenylalanine.

Spectroscopic_Comparison cluster_tyrosine L-Tyrosine cluster_methoxy 4-Methoxy-L-phenylalanine cluster_cbz Cbz-4-Methoxy-L-phenylalanine T_NMR ¹H NMR: Aromatic protons (δ 6.8-7.2), α-H (δ ~3.9), β-CH₂ (δ ~3.0) ¹³C NMR: Phenolic C-OH (δ ~156), COOH (δ ~174) M_NMR ¹H NMR: OCH₃ singlet (δ ~3.8), Aromatic protons show distinct shifts ¹³C NMR: OCH₃ (δ ~55), C-OCH₃ (δ ~159) T_NMR->M_NMR Methylation T_IR IR (cm⁻¹): Broad O-H (phenol, ~3200-3500), N-H (~3000-3300), C=O (~1600-1700) M_IR IR (cm⁻¹): Loss of broad phenolic O-H, C-O-C stretch (~1250) T_IR->M_IR Methylation T_MS MS (m/z): M⁺ = 181 M_MS MS (m/z): M⁺ = 195 T_MS->M_MS Methylation C_NMR ¹H NMR: Cbz CH₂ singlet (δ ~5.1), Cbz aromatic protons (δ ~7.3), NH proton (amide) ¹³C NMR: Cbz C=O (δ ~156), Cbz CH₂ (δ ~67) M_NMR->C_NMR Cbz-protection C_IR IR (cm⁻¹): Amide N-H (~3300), Urethane C=O (~1700), Amide C=O (~1650) M_IR->C_IR Cbz-protection C_MS MS (m/z): M⁺ = 329 M_MS->C_MS Cbz-protection

Caption: Key spectroscopic changes during the synthesis.

¹H and ¹³C NMR Spectroscopy

The most significant changes in the NMR spectra are observed upon methylation and subsequent N-protection.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
L-Tyrosine Aromatic (6.8-7.2, m), α-H (~3.9, t), β-CH₂ (~3.0, d)[7]Aromatic C-OH (~156.4), COOH (~172.6), α-C (~55.4), β-C (~35.9)[8]
4-Methoxy-L-phenylalanine Aromatic (6.8-7.2, m), OCH₃ (~3.8, s), α-H (~4.0, t), β-CH₂ (~3.1, d)Aromatic C-OCH₃ (~159), COOH (~173), OCH₃ (~55), α-C (~56), β-C (~37)
Cbz-4-Methoxy-L-phenylalanine Cbz-Aromatic (7.3-7.4, m), Phe-Aromatic (6.8-7.2, m), Cbz-CH₂ (~5.1, s), α-H (~4.6, m), OCH₃ (~3.8, s), β-CH₂ (~3.1, d)[9]COOH (~175), Cbz C=O (~156), Aromatic C-OCH₃ (~159), Cbz Aromatic (~128-136), Phe Aromatic (~114-130), Cbz-CH₂ (~67), α-C (~56), OCH₃ (~55), β-C (~37)[10]

Analysis of NMR Data:

  • Methylation (L-Tyrosine to 4-Methoxy-L-phenylalanine): The most apparent change is the appearance of a sharp singlet at approximately 3.8 ppm in the ¹H NMR spectrum, corresponding to the three protons of the newly introduced methoxy group. In the ¹³C NMR spectrum, a new signal appears around 55 ppm for the methoxy carbon, and the chemical shift of the aromatic carbon attached to the oxygen (C4) shifts downfield from ~156 ppm to ~159 ppm.

  • N-protection (4-Methoxy-L-phenylalanine to Cbz-4-Methoxy-L-phenylalanine): The introduction of the Cbz group brings several characteristic signals. In the ¹H NMR spectrum, a singlet appears around 5.1 ppm, which is assigned to the benzylic protons (CH₂) of the Cbz group.[10] Additionally, a new set of aromatic signals between 7.3 and 7.4 ppm corresponds to the five protons of the Cbz phenyl ring.[11] The α-proton of the amino acid backbone shifts downfield to ~4.6 ppm due to the electron-withdrawing effect of the adjacent urethane linkage. In the ¹³C NMR spectrum, new signals for the Cbz group appear, including the urethane carbonyl at ~156 ppm, the benzylic carbon at ~67 ppm, and the aromatic carbons of the benzyl group.[10]

Infrared (IR) Spectroscopy

The IR spectra provide clear evidence of the functional group transformations.

CompoundKey IR Absorption Bands (cm⁻¹)
L-Tyrosine 3200-3500 (Broad, O-H stretch), 3000-3300 (N-H stretch), ~1700 (C=O stretch, acid), ~1600 (N-H bend)[8]
4-Methoxy-L-phenylalanine 3000-3300 (N-H stretch), ~1700 (C=O stretch, acid), ~1250 (C-O-C stretch, ether)
Cbz-4-Methoxy-L-phenylalanine ~3300 (N-H stretch, amide), ~1700 (C=O stretch, urethane), ~1650 (C=O stretch, acid), ~1250 (C-O-C stretch, ether)[10]

Analysis of IR Data:

  • Methylation: The most significant change is the disappearance of the broad O-H stretching band of the phenolic hydroxyl group. Concurrently, a new, strong absorption band appears around 1250 cm⁻¹, characteristic of the asymmetric C-O-C stretching of the aryl ether.

  • N-protection: The formation of the urethane linkage introduces a new, strong carbonyl (C=O) stretching band around 1700 cm⁻¹. The N-H stretching vibration of the amine is replaced by the N-H stretching of the amide group, which typically appears around 3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the expected molecular weights of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
L-Tyrosine C₉H₁₁NO₃181.19182.07
4-Methoxy-L-phenylalanine C₁₀H₁₃NO₃195.21196.09
Cbz-4-Methoxy-L-phenylalanine C₁₈H₁₉NO₅329.35330.13

Analysis of MS Data:

  • The mass spectrum of L-Tyrosine will show a molecular ion peak (or [M+H]⁺) at m/z 181 (or 182).[12]

  • Upon methylation, the molecular weight increases by 14 units (CH₂), resulting in a molecular ion peak for 4-Methoxy-L-phenylalanine at m/z 195.

  • The addition of the Cbz group (C₈H₇O₂) increases the molecular weight by 134 units, leading to a molecular ion peak for Cbz-4-Methoxy-L-phenylalanine at m/z 329. A characteristic fragment often observed is the loss of the benzyl group (m/z 91).

Conclusion

The spectroscopic comparison of Cbz-4-Methoxy-L-phenylalanine and its precursors provides a clear and detailed picture of the chemical transformations occurring at each step of the synthesis. By carefully analyzing the changes in NMR, IR, and MS data, researchers can confirm the successful methylation of L-Tyrosine and the subsequent N-protection to yield the desired product. This multi-faceted analytical approach is indispensable for ensuring the purity and structural integrity of intermediates and final products in the field of peptide synthesis and drug development.

References

  • PrepChem. Synthesis of N-(BENZYLOXYCARBONYL)-D-PHENYLALANINE. Available from: [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Available from: [Link]

  • SpectraBase. L-Tyrosine - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Hung, I., et al. (2010). A Solid-State 17O NMR Study of l-Tyrosine in Different Ionization States: Implications for Probing Tyrosine Side Chains in Proteins. The Journal of Physical Chemistry B, 114(36), 11843–11853. Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. Available from: [Link]

  • National Institute of Standards and Technology. Tyrosine. In NIST Chemistry WebBook. Available from: [Link]

  • Ronson, G. E., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. Available from: [Link]

  • Molbase. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. Available from: [Link]

  • Ojima, I., et al. (1996). Preparation of d,l-Phenylalanine by Amidocarbonylation of Benzyl Chloride. Industrial & Engineering Chemistry Research, 35(3), 633–635. Available from: [Link]

  • Lee, J.-H., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes, 9(6), 999. Available from: [Link]

  • Supporting information For Oxidative annulation of L-phenylalanine using I2/DMSO. Available from: [Link]

  • Nanyang Technological University, IRep. Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 55(4), 863-868. Available from: [Link]

  • ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride. Available from: [Link]

  • Brückner, H., & Fujii, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91–139. Available from: [Link]

  • ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Available from: [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine at BMRB. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • ResearchGate. A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Available from: [Link]

  • Massachusetts Institute of Technology. Dynamics of Phenylalanine in the Solid State by NMR. Available from: [Link]

  • ResearchGate. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Available from: [Link]

  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link]

  • ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Available from: [Link]

  • Oldfield, E. (2007). A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins. Journal of the American Chemical Society, 129(23), 7462–7472. Available from: [Link]

  • Puzzarini, C., & Barone, V. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 117(51), 13868–13876. Available from: [Link]

  • Jágr, M., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3986. Available from: [Link]

Sources

Validation

assessing the stability of Cbz-4-Methoxy-L-Phenylalanine under different conditions

Assessing the Stability of Cbz-4-Methoxy-L-Phenylalanine: A Comparative Guide for Orthogonal Peptide Synthesis 1. Introduction & Strategic Rationale In the architecting of complex peptidomimetics and targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Stability of Cbz-4-Methoxy-L-Phenylalanine: A Comparative Guide for Orthogonal Peptide Synthesis

1. Introduction & Strategic Rationale In the architecting of complex peptidomimetics and targeted therapeutics, the selection of amino acid protecting groups is as critical as the sequence itself. Cbz-4-Methoxy-L-Phenylalanine (CAS: 17554-34-6)[] represents a highly specialized building block designed to solve specific synthetic bottlenecks. The para-methoxy substitution on the phenyl ring acts as a stable, lipophilic surrogate for tyrosine, preventing unwanted side-chain alkylation or oxidation during aggressive coupling cycles. Meanwhile, the N-terminal Carbobenzyloxy (Cbz) group provides a robust, orthogonal protection strategy that remains entirely inert under the standard conditions used to cleave Fmoc or Boc groups[]. This guide provides an objective, data-driven assessment of its stability profile and outlines self-validating protocols for its integration into advanced synthetic workflows.

2. Mechanistic Causality: The Chemical Basis of Stability To effectively deploy Cbz-4-Methoxy-L-Phe, one must understand the precise electronic and steric mechanisms governing its reactivity:

  • Acidic Resilience: The Cbz group is a benzyl carbamate. Unlike the tert-butyl carbamate (Boc), which rapidly decomposes into a stable tert-butyl cation and CO2 under mild acid (e.g., 50% Trifluoroacetic acid), the benzyl carbamate requires significantly higher activation energy for cleavage. It remains structurally intact in up to 95% TFA, requiring highly aggressive conditions—such as liquid HF or HBr/Acetic acid—to force an SN1/SN2 cleavage pathway[3].

  • Basic Resilience: The Fmoc protecting group is highly susceptible to base-catalyzed E1cb elimination due to the highly acidic proton on its fluorenyl ring[]. The Cbz group lacks this structural vulnerability. Consequently, it is completely stable to 20% piperidine or other secondary amines utilized in standard Solid-Phase Peptide Synthesis (SPPS)[].

  • Ether Inertness: The 4-methoxy ether is electronically robust. While it enriches the electron density of the phenyl ring, the ether linkage itself is completely inert to both TFA and piperidine. Demethylation strictly requires harsh Lewis acids (e.g., BBr3) that are deliberately excluded from standard peptide elongation cycles.

3. Comparative Performance Analysis Selecting the correct N-protected derivative requires a direct comparison of stability tolerances. The table below summarizes the orthogonal behavior of the three primary 4-Methoxy-L-Phenylalanine derivatives.

Table 1: Stability and Cleavage Comparison of N-Protected 4-Methoxy-L-Phenylalanine Derivatives

Protecting GroupAcid Stability (e.g., 95% TFA)Base Stability (e.g., 20% Piperidine)Primary Cleavage MethodStrategic Use Case
Cbz-4-Methoxy-L-Phe Highly StableHighly StableH2, Pd/C or Lewis Acids (AlCl3)Orthogonal protection when both Boc and Fmoc groups are actively utilized in the same synthesis.
Fmoc-4-Methoxy-L-Phe Highly StableLabile (Cleaved)20% Piperidine in DMFStandard Solid-Phase Peptide Synthesis (SPPS).
Boc-4-Methoxy-L-Phe Labile (Cleaved)Highly Stable95% TFA in DCMLiquid-phase synthesis or specialized SPPS requiring base-stable N-termini.

4. Experimental Workflows & Self-Validating Protocols The following protocols are designed as self-validating systems, ensuring that every step contains an intrinsic mechanism to verify success and prevent downstream failures.

Protocol 1: Orthogonal Stability Stress Test (TFA & Piperidine)

  • Objective: To empirically validate the inertness of the Cbz and methoxy groups under standard SPPS deprotection conditions.

  • Self-Validating Mechanism: This protocol utilizes an internal standard (1,3,5-trimethoxybenzene) and quantitative HPLC-UV. If the molar ratio of the substrate to the internal standard remains constant (≥99% recovery) after exposure, the system mathematically proves that no degradation occurred.

  • Step-by-Step Methodology:

    • Prepare a 10 mM stock solution of Cbz-4-Methoxy-L-Phe and a 10 mM stock of 1,3,5-trimethoxybenzene (internal standard) in anhydrous DMF.

    • Aliquot 1 mL of the mixture into two separate reaction vials.

    • To Vial A (Acid Stress), add 1 mL of 95% TFA / 5% H2O. To Vial B (Base Stress), add 1 mL of 20% Piperidine in DMF.

    • Stir both vials at 25°C for 24 hours (simulating the cumulative exposure of a long peptide synthesis).

    • Quench Vial A with cold saturated NaHCO3 and Vial B with 1M HCl to neutralize the pH.

    • Extract both mixtures with ethyl acetate (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under vacuum.

    • Re-dissolve in HPLC-grade acetonitrile and analyze via RP-HPLC (C18 column, 254 nm). Calculate the AUC (Area Under Curve) ratio of substrate to internal standard.

Protocol 2: Selective N-Terminal Deprotection via Catalytic Hydrogenolysis

  • Objective: To quantitatively cleave the N-Cbz group while preserving the 4-methoxy side chain[3].

  • Causality: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen gas across the benzyl C-O bond. The reaction proceeds via a palladium-coordinated intermediate, releasing toluene and carbamic acid, which spontaneously decarboxylates into CO2 and the free amine[4]. The methoxy ether on the phenyl ring lacks the benzylic activation required for Pd-catalyzed cleavage, ensuring complete chemoselectivity.

  • Self-Validating Mechanism: The protocol incorporates an oil bubbler to monitor CO2 evolution. The cessation of gas evolution serves as an intrinsic, real-time physical indicator of reaction completion.

  • Step-by-Step Methodology:

    • Dissolve 1.0 mmol of Cbz-4-Methoxy-L-Phe in 10 mL of anhydrous methanol.

    • Purge the reaction flask with inert Argon gas for 5 minutes to displace oxygen.

    • Carefully add 10% w/w Pd/C (0.1 mmol Pd) under positive Argon pressure to prevent solvent ignition.

    • Evacuate the flask and backfill with H2 gas via a balloon. Repeat three times.

    • Stir vigorously at 25°C. Monitor the oil bubbler for CO2 evolution.

    • Upon completion (typically 2-4 hours, indicated by the cessation of bubbling), purge the flask with Argon.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with 10 mL of methanol.

    • Concentrate the filtrate under reduced pressure to yield the free 4-Methoxy-L-Phenylalanine.

Protocol 3: Lewis Acid-Mediated Cleavage (AlCl3/HFIP)

  • Objective: To deprotect the Cbz group in complex substrates where hydrogenolysis is contraindicated (e.g., in the presence of sulfur-containing residues that poison Pd catalysts)[4].

  • Causality: Aluminum chloride (AlCl3) acts as a strong Lewis acid, coordinating to the carbamate carbonyl oxygen, weakening the benzyl-oxygen bond. Hexafluoroisopropanol (HFIP) acts as a highly polar, non-nucleophilic solvent that stabilizes the resulting carbocation intermediates without causing side reactions[4].

  • Self-Validating Mechanism: The reaction is quenched with aqueous sodium bicarbonate. The subsequent isoelectric precipitation of the zwitterionic free amino acid at pH ~5.5 serves as a physical validation of successful deprotection.

  • Step-by-Step Methodology:

    • Dissolve 1.0 mmol of Cbz-4-Methoxy-L-Phe in 5 mL of HFIP at room temperature[4].

    • Portion-wise, add 2.0 mmol of anhydrous AlCl3[4].

    • Stir the mixture at room temperature for 1-2 hours. Monitor via LC-MS to confirm the disappearance of the Cbz-protected mass (M+H = 330.3)[].

    • Dilute the reaction with 10 mL of dichloromethane (DCM)[4].

    • Slowly quench the reaction by adding saturated aqueous NaHCO3 dropwise until effervescence stops[4].

    • Filter the biphasic mixture to remove aluminum salts. Separate the aqueous layer, cool to 0°C, and adjust the pH to ~5.5 using 1M HCl.

    • Collect the precipitated 4-Methoxy-L-Phenylalanine via vacuum filtration and dry under high vacuum.

5. Workflow Visualization

OrthogonalStability Substrate Cbz-4-Methoxy-L-Phe Base 20% Piperidine / DMF (Basic Conditions) Substrate->Base Acid 95% TFA / DCM (Acidic Conditions) Substrate->Acid Hydro H2, Pd/C / MeOH (Hydrogenolysis) Substrate->Hydro Lewis AlCl3 / HFIP (Lewis Acid) Substrate->Lewis Stable1 Intact Substrate (Stable) Base->Stable1 Stable2 Intact Substrate (Stable) Acid->Stable2 Cleaved1 4-Methoxy-L-Phe (Cbz Cleaved) Hydro->Cleaved1 Cleaved2 4-Methoxy-L-Phe (Cbz Cleaved) Lewis->Cleaved2

Fig 1. Orthogonal stability and cleavage pathways for Cbz-4-Methoxy-L-Phenylalanine.

References

Comparative

A Senior Application Scientist's Guide to the Bio-assay Validation of Cbz-4-Methoxy-L-Phenylalanine's Anti-Diabetic and Anti-Obesity Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical comparison of the bio-assay validation for N-carbobenzyloxy-4-methoxy-L-phenylalanin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical comparison of the bio-assay validation for N-carbobenzyloxy-4-methoxy-L-phenylalanine (Cbz-4-Methoxy-L-Phenylalanine). It is designed to equip researchers and drug development professionals with the necessary protocols and comparative data to objectively assess its performance against established alternatives in the context of metabolic disorder research.

Introduction: The Rationale for Investigating Cbz-4-Methoxy-L-Phenylalanine

Metabolic disorders, particularly type 2 diabetes and obesity, represent a growing global health crisis. A key strategy in managing these conditions is the inhibition of digestive enzymes responsible for the breakdown of complex carbohydrates and fats, thereby reducing postprandial hyperglycemia and lipid absorption.[1] Synthetic amino acid derivatives have emerged as a promising class of compounds for developing novel therapeutic agents against these metabolic disorders.[2]

Cbz-4-Methoxy-L-Phenylalanine, a derivative of the amino acid phenylalanine, has demonstrated significant inhibitory potential against key digestive enzymes, including pancreatic α-amylase and α-glucosidase.[2] This guide will provide a detailed framework for the bio-assay validation of this compound's activity, comparing it with the clinically used α-glucosidase inhibitor, acarbose, and the pancreatic lipase inhibitor, orlistat.

Comparative Bioactivity Analysis: Cbz-4-Methoxy-L-Phenylalanine vs. Standard Inhibitors

The efficacy of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][4] A lower IC50 value indicates a more potent inhibitor.

Recent in vitro studies have demonstrated the potent inhibitory effects of Cbz-4-Methoxy-L-Phenylalanine (also referred to as PPC84 in some literature) on digestive enzymes.[2] Below is a comparative summary of its IC50 values against those of acarbose and orlistat.

CompoundTarget EnzymeIC50 (µM)Reference
Cbz-4-Methoxy-L-Phenylalanine Pancreatic α-Amylase162 - 519[2]
α-Glucosidase51 - 353[2]
AcarbosePancreatic α-AmylaseVaries by study[1]
α-Glucosidase707.9[5]
OrlistatPancreatic Lipase587.70 ± 14.90[1]

Note: The IC50 values for Cbz-4-Methoxy-L-Phenylalanine are presented as a range, reflecting the data from a study on several synthetic amino acid derivatives.[2] The IC50 for acarbose can vary depending on the specific assay conditions.

Experimental Protocols for Bio-assay Validation

The following sections provide detailed, step-by-step methodologies for the in vitro validation of Cbz-4-Methoxy-L-Phenylalanine's inhibitory activity. These protocols are designed to be self-validating by including appropriate controls and standards.

Pancreatic α-Amylase Inhibition Assay

This assay determines the ability of Cbz-4-Methoxy-L-Phenylalanine to inhibit the activity of pancreatic α-amylase, an enzyme that hydrolyzes starch into simpler sugars.[6][7]

Alpha_Amylase_Inhibition_Workflow reagents Prepare Reagents: - Sodium Phosphate Buffer (pH 6.9) - α-Amylase Solution - Starch Solution (1%) - DNSA Reagent inhibitor Prepare Inhibitor Solutions: - Cbz-4-Methoxy-L-Phenylalanine (serial dilutions) - Acarbose (positive control) pre_incubation Pre-incubation: Mix buffer, α-amylase, and inhibitor. Incubate at 37°C for 10 min. reaction Enzymatic Reaction: Add starch solution. Incubate at 37°C for 20 min. pre_incubation->reaction Initiate termination Reaction Termination: Add DNSA reagent. Incubate at 100°C for 8 min. reaction->termination Stop measurement Absorbance Measurement: Cool and dilute. Measure absorbance at 540 nm. termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro α-amylase inhibition assay.

Materials:

  • Porcine Pancreatic α-Amylase

  • Soluble Starch

  • 3,5-Dinitrosalicylic Acid (DNSA)

  • Sodium Phosphate Buffer (0.02 M, pH 6.9 with 6 mM NaCl)

  • Cbz-4-Methoxy-L-Phenylalanine

  • Acarbose (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.

    • Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 13 IU.

    • Prepare a 1% (w/v) starch solution in the buffer.

    • Prepare the DNSA color reagent.

  • Preparation of Test Solutions:

    • Prepare a stock solution of Cbz-4-Methoxy-L-Phenylalanine in DMSO.

    • Perform serial dilutions of the stock solution with the buffer to obtain a range of concentrations.

    • Prepare a stock solution of acarbose in the buffer and perform serial dilutions.

  • Assay Protocol:

    • To a series of test tubes, add 200 µL of the α-amylase solution, 200 µL of the phosphate buffer, and 200 µL of the Cbz-4-Methoxy-L-Phenylalanine solution at different concentrations.

    • For the positive control, replace the test compound with the acarbose solution.

    • For the blank (100% enzyme activity), add 200 µL of buffer instead of the inhibitor solution.

    • Pre-incubate the mixtures at 37°C for 10 minutes.[6]

    • Add 200 µL of the 1% starch solution to each tube to initiate the reaction.

    • Incubate the reaction mixtures at 37°C for 20 minutes.[6]

    • Stop the reaction by adding 600 µL of the DNSA reagent.[6]

    • Incubate the tubes in a boiling water bath for 8 minutes.[6]

    • Cool the tubes in an ice bath and dilute the contents with 1 mL of distilled water.

    • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Calculation of Percentage Inhibition:

    • The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the blank (enzyme, buffer, and starch without inhibitor).

      • Abs_sample is the absorbance in the presence of the test compound or acarbose.

  • IC50 Determination:

    • Plot the percentage of inhibition against the different concentrations of Cbz-4-Methoxy-L-Phenylalanine.

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of α-amylase activity.[3][4]

α-Glucosidase Inhibition Assay

This assay measures the ability of Cbz-4-Methoxy-L-Phenylalanine to inhibit α-glucosidase, an enzyme that breaks down disaccharides into glucose.[2][8]

Alpha_Glucosidase_Inhibition_Workflow reagents Prepare Reagents: - Sodium Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - pNPG Substrate Solution inhibitor Prepare Inhibitor Solutions: - Cbz-4-Methoxy-L-Phenylalanine (serial dilutions) - Acarbose (positive control) pre_incubation Pre-incubation: Mix buffer, α-glucosidase, and inhibitor. Incubate at 37°C for 15 min. reaction Enzymatic Reaction: Add pNPG solution. Incubate at 37°C for 20 min. pre_incubation->reaction Initiate termination Reaction Termination: Add Sodium Carbonate. reaction->termination Stop measurement Absorbance Measurement: Measure absorbance at 405 nm. termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Sodium Carbonate (0.1 M)

  • Cbz-4-Methoxy-L-Phenylalanine

  • Acarbose (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the buffer to a concentration of 0.5 U/mL.[2]

    • Dissolve pNPG in the buffer to a concentration of 5 mM.[2]

  • Preparation of Test Solutions:

    • Prepare a stock solution of Cbz-4-Methoxy-L-Phenylalanine in DMSO.

    • Perform serial dilutions of the stock solution with the buffer to obtain a range of concentrations.

    • Prepare a stock solution of acarbose in the buffer and perform serial dilutions.

  • Assay Protocol (in a 96-well plate):

    • Add 50 µL of the sodium phosphate buffer to each well.

    • Add 20 µL of the diluted Cbz-4-Methoxy-L-Phenylalanine solutions to the test wells.

    • Add 20 µL of the diluted acarbose solutions to the positive control wells.

    • Add 20 µL of the buffer to the blank (enzyme control) wells.

    • Add 20 µL of the α-glucosidase solution to all wells except for the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.[2]

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.[2]

    • Incubate the plate at 37°C for 20 minutes.[2]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[2]

    • Measure the absorbance of each well at 405 nm using a microplate reader.[2]

  • Calculation of Percentage Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank (enzyme, buffer, pNPG, and DMSO without inhibitor).[2]

      • A_sample is the absorbance in the presence of the test compound or acarbose.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentrations.

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity.[3][4]

Mechanism of Action: Unraveling the Inhibitory Kinetics

The initial bio-assay results indicate that Cbz-4-Methoxy-L-Phenylalanine acts as an inhibitor of both pancreatic α-amylase and α-glucosidase. Further kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). Preliminary findings suggest that synthetic amino acid derivatives, including Cbz-4-Methoxy-L-Phenylalanine, can act as competitive or mixed inhibitors of these enzymes.[2] A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding, while a non-competitive inhibitor binds to a different site, altering the enzyme's conformation and reducing its activity. Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

Conclusion and Future Directions

The bio-assay validation protocols and comparative data presented in this guide demonstrate that Cbz-4-Methoxy-L-Phenylalanine is a potent inhibitor of key digestive enzymes involved in carbohydrate metabolism. Its in vitro efficacy is comparable, and in some cases superior, to the established drug acarbose. These findings underscore the potential of Cbz-4-Methoxy-L-Phenylalanine as a lead compound for the development of new therapeutic agents for the management of type 2 diabetes and obesity.

Further investigations should focus on in vivo studies to confirm these findings in a physiological context, as well as toxicological assessments to ensure its safety profile. Additionally, exploring the structure-activity relationships of related synthetic amino acid derivatives could lead to the discovery of even more potent and selective inhibitors.

References

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC. (n.d.).
  • IC50 Determination - edX. (n.d.).
  • 3.5. Alpha-Glucosidase Inhibition Assay - Bio-protocol. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • A practical consideration for the substrate concentration when determining IC 50 values for enzyme inhibition - Canadian Science Publishing. (2025, December 5).
  • 4.11. Inhibition Assay of α-Amylase Activity In Vitro - Bio-protocol. (n.d.).
  • 4.6. α-Amylase Inhibition Assay - Bio-protocol. (n.d.).
  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC. (n.d.).
  • α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products - FUJIFILM Wako Chemicals. (n.d.).
  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC. (n.d.).
  • In vitro α-glucosidase inhibitory assay - Protocols.io. (2018, September 5).
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.).
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (2022, May 5).
  • Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin - Benchchem. (n.d.).
  • α-Amylase Inhibitor Screening Kit. (n.d.).
  • Alpha Amylase Inhibition Assay Protocol | PDF - Scribd. (n.d.).
  • Inhibiting neutral amino acid transport for the treatment of phenylketonuria - JCI Insight. (2018, July 26).
  • A Comparative Analysis of Alpha-Glucosidase Inhibition: Prenylterphenyllin Derivatives vs. Acarbose - Benchchem. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cbz-4-Methoxy-L-Phenylalanine

As researchers dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all laboratory materials. This guide provides a d...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of Cbz-4-Methoxy-L-Phenylalanine, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established chemical safety principles and are designed to be clear, logical, and self-validating.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for Cbz-4-Methoxy-L-Phenylalanine may not always be readily available, data from structurally similar compounds, such as N-Cbz-L-Phenylalanine and p-Methoxy-L-phenylalanine, allow for a conservative risk assessment.

Based on available data, Cbz-4-Methoxy-L-Phenylalanine should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2] Inhalation or ingestion may be harmful.

Key Hazard Information:

  • Potential Health Effects: May be harmful if inhaled or swallowed and may cause irritation to the respiratory tract, skin, and eyes.[1][2]

  • Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO2) and nitrogen (NOx).

  • Stability: The compound is generally stable under recommended storage conditions.

Always consult the most current Safety Data Sheet provided by your chemical supplier and your institution's Chemical Hygiene Plan before handling.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling Cbz-4-Methoxy-L-Phenylalanine during disposal procedures, the following Personal Protective Equipment (PPE) is mandatory. The goal is to create a barrier between the researcher and the chemical, preventing accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Keeps airborne concentrations of the powder below exposure limits.

Spill Management Protocol

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: For a dry spill, carefully sweep the solid material into a designated waste container.[3] Avoid creating dust. If necessary, lightly moisten the material with water to prevent it from becoming airborne.

  • Cleaning: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse.

  • Waste Collection: All cleanup materials (wipes, contaminated PPE) must be placed in a sealed, properly labeled hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) office, following your institution's specific procedures.

Waste Disposal Procedures

The guiding principle for the disposal of Cbz-4-Methoxy-L-Phenylalanine is that it must be treated as hazardous chemical waste.[4] It should never be disposed of in the regular trash or down the drain. All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5]

  • Solid Waste: Collect solid Cbz-4-Methoxy-L-Phenylalanine and any materials contaminated with it (e.g., weighing paper, contaminated gloves, wipes) in a dedicated, sealed container.

  • Container Type: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum) that can be securely sealed.

  • Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases in the same container.[6] Always consult the SDS for detailed incompatibility information.

Step 2: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safety.[4][7] The label must include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "Cbz-4-Methoxy-L-Phenylalanine" . Avoid abbreviations.

  • The approximate quantity of waste.

  • The date the waste was first added to the container (accumulation start date).

  • The relevant hazard warnings (e.g., "Irritant").[4]

Step 3: Storage and Removal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory until it is collected by trained personnel.[7][8]

  • Storage Location: Keep the sealed waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.

  • Time Limits: Adhere to the accumulation time limits for hazardous waste as defined by the EPA and your institution (e.g., waste must be removed from the laboratory within twelve months for academic labs under Subpart K).[8]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Only licensed hazardous waste vendors should transport and ultimately dispose of the material.

The following diagram illustrates the decision-making workflow for the disposal of Cbz-4-Methoxy-L-Phenylalanine.

G cluster_prep Preparation & Handling cluster_waste Waste Characterization & Collection cluster_label Container Management cluster_disposal Final Disposal start Start: Generate Cbz-4-Methoxy-L-Phenylalanine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill collect_solid Collect solid waste into a dedicated, compatible container. is_spill->collect_solid No collect_spill Follow Spill Management Protocol. Collect all cleanup materials. is_spill->collect_spill Yes label_waste Label container with: 'Hazardous Waste' Full Chemical Name Date & Hazard Info collect_solid->label_waste collect_spill->label_waste seal_container Securely seal the container. label_waste->seal_container store_waste Store in designated Satellite Accumulation Area (SAA). seal_container->store_waste contact_ehs Contact EHS for pickup by a licensed waste vendor. store_waste->contact_ehs end End of Process contact_ehs->end

Caption: Decision workflow for proper Cbz-4-Methoxy-L-Phenylalanine disposal.

Regulatory Framework

The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research institutions often operate under specific guidelines, such as 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[8][10] It is imperative that all personnel are familiar with both federal regulations and their institution-specific policies.

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • Laboratory Hazardous Waste Management. (n.d.). National Cheng Kung University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • MSDS - Safety Data Sheet for Fmoc-(FmocHmb)Phe-OH. (n.d.). AAPPTec, LLC.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • N-Cbz-L-Phenylalanine. (2026, March 13). ChemicalBook.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Safety Laws and Standards Pertinent to Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) - NIH.
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). US EPA.
  • Safety Data Sheet for p-Methoxy-L-phenylalanine. (n.d.). AK Scientific, Inc.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.

Sources

Handling

Personal protective equipment for handling Cbz-4-Methoxy-L-Phenylalanine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integral component of experimental success. When handling specialized building blocks like Cbz-4-Methoxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integral component of experimental success. When handling specialized building blocks like Cbz-4-Methoxy-L-Phenylalanine (also known as N-Cbz-O-methyl-L-tyrosine), understanding the physico-chemical properties of the compound dictates both the safety protocols and the logistical workflows required to maintain the integrity of your peptide synthesis.

Below is the definitive, causality-driven guide to the personal protective equipment (PPE), handling methodologies, and disposal protocols for this compound.

Physico-Chemical Profile & Hazard Causality

Cbz-4-Methoxy-L-Phenylalanine is a synthetically crucial amino acid derivative. The Carboxybenzyl (Cbz) protecting group shields the N-terminus during complex synthetic routes, while the methoxy group protects the tyrosine-like side chain.

To design a self-validating safety protocol, we must first understand the inherent properties of the material[1].

Table 1: Physico-Chemical & Hazard Summary

Property / AttributeData / DescriptionOperational Causality (Why it matters)
CAS Number 17554-34-6Essential for verifying specific SDS and institutional EHS compliance[1].
Molecular Formula C18H19NO5The highly organic nature indicates poor aqueous solubility but high solubility in organic solvents (DMF, DCM).
Physical State Crystalline PowderCreates a mechanical inhalation risk. Micro-dust can aerosolize during weighing, acting as a respiratory irritant.
Lipophilicity HighIf dissolved in a carrier solvent (like DMSO), the compound can easily permeate compromised skin barriers.

Personal Protective Equipment (PPE) Matrix

In Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry, PPE must protect the researcher from the compound and protect the compound from human contamination (e.g., nucleases, moisture)[2].

Table 2: Required PPE and Causality

PPE CategorySpecificationScientific Causality
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance against the polar aprotic solvents (DMF, NMP) and halogenated solvents (DCM) universally used to dissolve Cbz-amino acids. Latex must be avoided due to rapid degradation in organic solvents.
Eye Protection Safety Goggles with Side ShieldsAirborne crystalline dust generated during transfer can cause severe mechanical abrasion to the cornea.
Body Protection Flame-Retardant, 100% Cotton Lab CoatSynthetic lab coats can generate static electricity, causing the fine powder to "jump" and disperse. Cotton minimizes static buildup and protects against solvent splashes.
Respiratory Local Exhaust Ventilation (LEV) / Fume HoodWeighing must be conducted in a draft-controlled environment to prevent the inhalation of aerosolized organic particles, which can act as long-term respiratory sensitizers.

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures both operator safety and chemical integrity during the preparation of Cbz-4-Methoxy-L-Phenylalanine for coupling reactions.

Protocol A: Safe Weighing and Transfer
  • Environmental Prep: Ensure the powder weighing hood or LEV is active. Wipe down the balance with 70% Isopropanol to remove static charge from the surface.

  • Static Mitigation: Use a grounded, anti-static U-shaped spatula. Cbz-protected amino acids are prone to static cling, which can lead to inaccurate weighing and environmental contamination.

  • Weighing: Tare a clean, dry glass vial or anti-static weigh boat. Carefully transfer the crystalline powder. Cap the storage bottle immediately to prevent ambient moisture from degrading the Cbz group.

  • Transfer: Seal the weigh boat or vial before moving it out of the LEV to your primary reaction fume hood.

Protocol B: Dissolution and Activation
  • Solvent Addition: Inside a standard fume hood, add the chosen solvent (typically Dimethylformamide (DMF) or Dichloromethane (DCM)) to the vial containing the powder.

  • Agitation: Swirl gently. Do not use vigorous vortexing if the vial is unsealed, as this can aerosolize the solvent-compound mixture.

  • Activation: Add your coupling reagents (e.g., DIC/Oxyma or HATU/DIPEA) only after the Cbz-4-Methoxy-L-Phenylalanine is fully dissolved. Note: DIPEA is highly volatile and toxic; its addition mandates strict fume hood use.

Spill Response and Waste Disposal Plans

A robust laboratory protocol must account for deviations. If a spill occurs, immediate and correct action prevents cross-contamination and exposure.

  • Dry Powder Spill: Do NOT use water. Water will not dissolve the compound and will only spread the powder, creating a larger contaminated surface area. Instead, don your PPE, gently cover the spill with damp paper towels to suppress dust, and sweep it into a dedicated solid hazardous waste container.

  • Solvent Spill (Post-Dissolution): Cover with an inert absorbent material (e.g., vermiculite or sand). Sweep into a chemical waste bag and ventilate the area to clear solvent fumes.

  • Routine Disposal: Unused solid Cbz-4-Methoxy-L-Phenylalanine must be disposed of in a clearly labeled Hazardous Organic Solid Waste container for high-temperature incineration. Liquid waste containing the dissolved compound must be segregated into Halogenated (if DCM was used) or Non-Halogenated (if DMF/NMP was used) liquid waste carboys.

Operational Workflow Visualization

The following diagram maps the critical path for handling this compound, ensuring that every step is visually linked to its safety requirement.

G Start Storage (Cool, Dry, 2-8°C) PPE Don PPE (Nitrile, Coat, Glasses) Start->PPE Weighing Weighing (Fume Hood / LEV) PPE->Weighing Dissolution Dissolution (DMF, DCM, or NMP) Weighing->Dissolution Safe Transfer Spill Spill Response (Dry Sweep, No Water) Weighing->Spill If Spilled Reaction SPPS Coupling (e.g., DIC/Oxyma) Dissolution->Reaction Waste Waste Disposal (Incineration) Reaction->Waste Post-Reaction Spill->Waste

Workflow for the safe handling, dissolution, and disposal of Cbz-4-Methoxy-L-Phenylalanine.

References

  • NextSDS. "Cbz-4-Methoxy-L-Phenylalanine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • AAPPTec. "Planning a Peptide Synthesis." AAPPTec Peptide Synthesis Guidelines. Available at: [Link]

  • MDPI. "Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis." Molecules. Available at:[Link]

Sources

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